molecular formula C16H22N2O6 B557005 Z-Dap(Boc)-OH CAS No. 16947-84-5

Z-Dap(Boc)-OH

货号: B557005
CAS 编号: 16947-84-5
分子量: 338.36 g/mol
InChI 键: WJKGPJRAGHSOLM-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Z-Dap(Boc)-OH is a protected amino acid derivative that serves as an essential building block in peptide synthesis for introducing L-2,3-diaminopropionic acid (Dap) into peptide chains . The compound features an orthogonal protection strategy with a Z (benzyloxycarbonyl) group on the alpha-amino group and a Boc (tert-butoxycarbonyl) group on the side-chain amino group . This strategic protection is crucial for creating specific peptide structures with desired properties, as it allows for selective deprotection and reactivity during sequential coupling reactions, preventing unwanted side reactions . This reagent is particularly valuable in the development of peptide-based drugs, where precise control over amino acid incorporation is critical for achieving the intended biological activity . It has been utilized in scientific research as a protected lysine analog in Structure-Activity Relationship (SAR) studies to explore and optimize peptide interactions with biological targets . Furthermore, this compound is instrumental in the synthesis of cyclic peptides and complex peptide architectures, which are important for studying peptide stability, folding, and for engineering peptides with enhanced therapeutic properties . Its applications contribute significantly to advancements in medicinal chemistry and biochemistry .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373309
Record name L-N-Cbz-3-N-Boc-Amino-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-84-5
Record name L-N-Cbz-3-N-Boc-Amino-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its utility stems from the presence of two orthogonal protecting groups, the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, at the α- and β-amino positions, respectively. This unique structural feature allows for selective deprotection and subsequent functionalization, making it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of this compound.

Physicochemical Properties

This compound is typically a white to off-white powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₂N₂O₆[1]
Molecular Weight 338.36 g/mol [1]
CAS Number 16947-84-5
Appearance White to off-white powder
Optical Activity [α]20/D −12.0±1°, c = 1% in methanol
Boiling Point 548.7°C at 760 mmHg[2]
Flash Point 285.6°C[2]
Solubility Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[3] Qualitative information suggests slight solubility in DMSO and sparing solubility in water, which can be improved with heating and sonication.[3]

Spectroscopic Analysis

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the benzyloxycarbonyl (Z) group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the diaminopropionic acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the two carbamate protecting groups, the aromatic carbons of the Z group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the diaminopropionic acid scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid.

  • N-H stretching vibrations.

  • Strong C=O stretching bands for the carboxylic acid and the two carbamate groups.

  • C-O stretching bands.

  • Aromatic C-H and C=C stretching from the Z group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular weight of 338.36 g/mol .

Chemical Reactivity and Orthogonal Deprotection

A cornerstone of the chemical utility of this compound is the orthogonal nature of its Z and Boc protecting groups. This allows for the selective removal of one group while the other remains intact, enabling stepwise and site-specific modifications.

  • Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile to acidic conditions and is typically removed using reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1]

  • Z Group Removal: The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc deprotection but can be cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).[4]

This orthogonality is a critical feature for its use in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.

Orthogonal_Deprotection cluster_boc Boc Deprotection cluster_z Z Deprotection start This compound Boc_reagent TFA / DCM start->Boc_reagent Z_reagent H₂ / Pd-C start->Z_reagent Boc_product Z-Dap-OH (Free β-amino group) Boc_reagent->Boc_product Acidic Cleavage Z_product H-Dap(Boc)-OH (Free α-amino group) Z_reagent->Z_product Hydrogenolysis

Orthogonal deprotection of this compound.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide chain using a manual Boc-SPPS strategy.

Materials and Reagents
  • This compound

  • Merrifield or other suitable resin for Boc-SPPS

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Piperidine (for optional Fmoc deprotection if using a variant)

  • Cleavage cocktail (e.g., HF/anisole or a low-hazard alternative)

  • Cold diethyl ether

Protocol for Incorporation of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection of the Growing Peptide Chain:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

  • Neutralization:

    • Wash the resin with isopropanol and then DCM.

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin with DCM to remove excess base.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading), HBTU (e.g., 3.8 equivalents), and HOBt (e.g., 4 equivalents) in DMF.

    • Add DIEA (e.g., 8 equivalents) to the solution and allow it to pre-activate for 2 minutes.

  • Coupling:

    • Add the activated this compound solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

SPPS_Workflow start Resin-Bound Peptide (with N-terminal Boc) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling with Activated This compound neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Next Amino Acid Cycle or Final Cleavage washing->next_cycle

General workflow for incorporating this compound in SPPS.

Stability and Storage

This compound is classified as a combustible solid and should be handled with appropriate personal protective equipment, including eye shields and gloves. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry, particularly for the construction of modified peptides. Its key attribute is the presence of orthogonal Z and Boc protecting groups, which allows for selective chemical manipulations at the α- and β-amino positions. This guide provides essential chemical and physical data, along with a foundational experimental protocol for its use, to aid researchers and professionals in its effective application for the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Z-Dap(Boc)-OH, a crucial building block in peptide synthesis and drug development. Due to ambiguity in nomenclature, this guide will address both Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (CAS: 16947-84-5) and its isomer Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (CAS: 65710-57-8), as both can be referred to as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Structure and Stereochemistry

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. Its structure is characterized by the presence of two orthogonal protecting groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, attached to the α- and β-amino groups. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and functionalization of either amino group.

The inherent chirality of the parent L-2,3-diaminopropionic acid dictates the stereochemistry of this compound, which is the (S)-configuration at the α-carbon. This stereochemical integrity is paramount for the synthesis of peptides with well-defined three-dimensional structures and biological activities.

Table 1: Physicochemical Properties of this compound Isomers

PropertyNα-Z-Nβ-Boc-L-2,3-diaminopropionic acidNα-Boc-Nβ-Z-L-2,3-diaminopropionic acid
Synonyms This compound, Z-3-(Boc-amino)-L-alanineBoc-Dap(Z)-OH, Boc-3-(Z-amino)-L-alanine
CAS Number 16947-84-5[1]65710-57-8[2]
Molecular Formula C₁₆H₂₂N₂O₆[1]C₁₆H₂₂N₂O₆[2]
Molecular Weight 338.36 g/mol [1]338.36 g/mol [2]
Appearance White to off-white powder[1]White to off-white powder
Optical Rotation [α]20/D −12.0±1°, c = 1% in methanol[1][α]/D +9.0±1°, c = 1 in methanol (for DCHA salt)
Purity ≥99.0% (TLC)[1]≥98.0% (HPLC) (for DCHA salt)

Spectroscopic Data

Detailed analytical data for these compounds is not extensively available in the public domain. However, a representative ¹H NMR spectrum for Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid has been reported.

¹H NMR Data for Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OH): A publicly available ¹H NMR spectrum for Boc-Dap(Z)-OH provides characteristic signals for the protons of the Boc group, the Z group, and the diaminopropionic acid backbone.[3] Detailed peak assignments and coupling constants would require further experimental analysis.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound and its isomer is in SPPS to introduce a diaminopropionic acid residue into a peptide sequence. The orthogonal nature of the Z and Boc protecting groups allows for selective chemical modifications.

General Workflow for SPPS using this compound

The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Diagram 1: General Workflow for SPPS

spss_workflow Resin Resin Support Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Cleavage Cleavage from Resin Washing2->Cleavage final residue Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

Materials:

  • Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid or Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid

  • Peptide synthesis grade resin (e.g., Merrifield, Wang, or Rink Amide resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Deprotection reagent: Trifluoroacetic acid (TFA) for Boc removal; or Catalytic hydrogenation (e.g., H₂, Pd/C) for Z group removal.

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) with N-Hydroxybenzotriazole (HOBt), or HATU with DIPEA.

  • Washing solvents: DMF, DCM, Methanol.

  • Cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane and water).

Protocol:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection: Remove the N-terminal protecting group of the resin-bound amino acid. For an Fmoc-protected resin, use a solution of 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove deprotection reagents and by-products.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (or its isomer), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Selective Deprotection (Optional):

    • Boc Removal: To deprotect the β-amino group (in the case of Nα-Z-Nβ-Boc-Dap), treat the resin-bound peptide with a solution of TFA in DCM.

    • Z Group Removal: To deprotect the α-amino group (in the case of Nα-Z-Nβ-Boc-Dap), catalytic hydrogenation can be employed, although this is less common on a solid support.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Orthogonal Deprotection Strategy

orthogonal_deprotection cluster_0 Nα-Z-Nβ-Boc-Dap-Peptide-Resin cluster_1 Selective Nβ-Deprotection cluster_2 Selective Nα-Deprotection Z_Dap_Boc Z-NH-CH(CH₂-NH-Boc)-CO-Peptide-Resin Z_Dap_NH2 Z-NH-CH(CH₂-NH₂)-CO-Peptide-Resin Z_Dap_Boc->Z_Dap_NH2 TFA/DCM NH2_Dap_Boc H₂N-CH(CH₂-NH-Boc)-CO-Peptide-Resin Z_Dap_Boc->NH2_Dap_Boc H₂ / Pd-C

References

An In-depth Technical Guide to the Synthesis and Purification of Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-benzyloxycarbonyl-N-β-tert-butoxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH), a crucial building block in peptide synthesis and drug development. This document outlines a viable synthetic pathway, details experimental protocols, and presents data in a structured format to facilitate its application in a laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid derivative featuring orthogonal protecting groups. The benzyloxycarbonyl (Z or Cbz) group on the α-amino moiety and the tert-butoxycarbonyl (Boc) group on the β-amino group allow for selective deprotection and subsequent functionalization. This characteristic makes this compound a valuable tool for creating modified peptides, including branched and cyclic structures, which can lead to enhanced biological activity and stability. The synthesis of this compound with high stereochemical purity is essential for its application in the development of well-defined molecular architectures.

Synthesis of this compound

A common and efficient strategy for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives involves starting from a readily available chiral precursor such as L-aspartic acid. The key transformation is the conversion of the side-chain carboxylic acid into a protected amino group, often accomplished through a Curtius or Hofmann rearrangement.

A plausible synthetic route starting from Z-L-aspartic acid is outlined below. This multi-step process involves the conversion of the side-chain carboxylic acid to an isocyanate via a Curtius rearrangement, which is then trapped to install the β-amino group, followed by Boc protection.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of this compound Z_Asp_OH Z-L-Aspartic Acid Z_Asp_anhydride Z-L-Aspartic Anhydride Z_Asp_OH->Z_Asp_anhydride Acetic Anhydride Z_Asn_OH Z-L-Asparagine Z_Asp_anhydride->Z_Asn_OH NH4OH Z_Dap_NH2_OH Z-L-Dap-OH Z_Asn_OH->Z_Dap_NH2_OH Hofmann Rearrangement (e.g., I(OAc)3, Dioxane/H2O) Z_Dap_Boc_OH Z-L-Dap(Boc)-OH Z_Dap_NH2_OH->Z_Dap_Boc_OH Boc Anhydride (Boc2O), Base (e.g., TEA)

Caption: Proposed synthetic pathway for this compound starting from Z-L-Aspartic Acid.

Experimental Protocols

Step 1: Synthesis of Z-L-Asparagine from Z-L-Aspartic Acid

This step involves the conversion of the side-chain carboxylic acid of Z-L-aspartic acid into an amide.

  • Anhydride Formation: Z-L-Aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

  • Aminolysis: The resulting Z-L-aspartic anhydride is then reacted with aqueous ammonia to selectively open the anhydride ring, yielding Z-L-asparagine.

Step 2: Hofmann Rearrangement of Z-L-Asparagine

The Hofmann rearrangement converts the primary amide of Z-L-asparagine into a primary amine with one less carbon atom, yielding Z-L-2,3-diaminopropionic acid.[1][2]

  • Reaction Setup: Z-L-Asparagine is dissolved in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Reagent Addition: A hypervalent iodine reagent, such as iodobenzene diacetate (I(OAc)3), is added to the solution.[3]

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is concentrated, and the crude product is carried forward to the next step.

Step 3: Boc Protection of the β-Amino Group

The final step is the selective protection of the newly formed β-amino group with a Boc group.

  • Reaction Setup: The crude Z-L-2,3-diaminopropionic acid is dissolved in a suitable solvent, such as a mixture of dioxane and water.

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and a base, such as triethylamine (TEA), are added to the solution.[4]

  • Reaction Conditions: The reaction is stirred at room temperature for several hours.

  • Work-up and Isolation: The reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. The two primary methods for purifying protected amino acids are recrystallization and column chromatography.

Purification Workflow

Purification_Workflow cluster_1 Purification of this compound Crude Crude This compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure This compound Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a given solvent or solvent system at different temperatures.

  • Solvent Selection: A suitable solvent system is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common solvent system for protected amino acids is ethyl acetate/hexane.

  • Dissolution: The crude product is dissolved in a minimal amount of hot ethyl acetate.

  • Crystallization: Hexane is slowly added until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The crystalline product is collected by vacuum filtration, washed with cold hexane, and dried under vacuum.

Protocol 2: Column Chromatography

Silica gel column chromatography is a versatile method for purifying compounds based on their polarity.

  • Stationary Phase: Silica gel is used as the stationary phase.

  • Mobile Phase: A solvent system (eluent) is chosen that allows for good separation of the desired product from impurities. A gradient of ethyl acetate in hexane or chloroform in methanol is often effective for protected amino acids.

  • Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The eluent is then passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₆
Molecular Weight 338.36 g/mol
Appearance White to off-white powder
Optical Rotation [α]20/D −12.0±1°, c = 1% in methanol
Purity (by TLC) ≥99.0%

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented synthetic pathway, utilizing a Hofmann rearrangement of Z-L-asparagine, offers a viable route from a readily available starting material. The detailed protocols for synthesis and purification, along with the structured data presentation, are intended to support researchers in the successful preparation of this important building block for advanced peptide synthesis and drug discovery applications. Careful execution of these procedures and appropriate analytical monitoring are essential for obtaining high-purity this compound.

References

Navigating the Solubility of Z-Dap(Boc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of N-α-Z-N-γ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and drug development professionals, this document synthesizes available data on the solubility of this compound in various organic solvents, outlines a detailed experimental protocol for precise solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the amino acid L-2,3-diaminopropionic acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the gamma-amino group is protected by a tert-butoxycarbonyl (Boc) group. The solubility of this compound is governed by the interplay between its polar carboxylic acid function and the largely nonpolar character of the extensive protecting groups.

Qualitative assessments indicate that this compound is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), while exhibiting lower solubility in water.[1] For similar protected amino acids, a general trend of good solubility in polar aprotic solvents is observed.

Quantitative Solubility Data

Direct, precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, by compiling qualitative information and examining data from structurally analogous Boc-protected amino acids, a likely solubility profile can be inferred. The following table summarizes the available qualitative and semi-quantitative data to guide solvent selection.

CompoundSolventSolubilityRemarks
This compound Dichloromethane (DCM)Soluble-
This compound Dimethylformamide (DMF)Soluble-
This compound WaterLess Soluble-
Boc-Dap-OHMethanol:Water (1:1)Soluble (1% solution; 10 g/L)Data for a structurally similar compound.
Boc-GlycineDimethyl Sulfoxide (DMSO)100 mg/mLAnalogous Boc-protected amino acid.
Boc-AlanineDimethylformamide (DMF)~94.6 g/LAnalogous Boc-protected amino acid.

Experimental Protocols: Gravimetric Method for Solubility Determination

For researchers requiring precise solubility data for their specific applications and solvent systems, the following gravimetric method provides a reliable and accurate experimental protocol.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMF, DCM, Methanol, Ethanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Magnetic stirrer and small stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge with appropriate tube holders

  • Calibrated pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: To a pre-weighed vial, add an excess amount of solid this compound. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial containing the this compound.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vial from the stirrer and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Aliquot Collection: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, taking care not to disturb the solid pellet at the bottom of the vial. Transfer this aliquot to a pre-weighed, clean, and dry vial.

  • Solvent Evaporation: Evaporate the solvent from the aliquot. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator. Ensure all solvent has been removed.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (in g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

Visualizing the Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis start Start add_solid Add excess this compound to pre-weighed vial start->add_solid 1 add_solvent Add known volume of solvent add_solid->add_solvent 2 equilibrate Equilibrate at constant temperature with stirring add_solvent->equilibrate 3 centrifuge Centrifuge to separate solid and liquid phases equilibrate->centrifuge 4 collect_aliquot Collect precise volume of supernatant centrifuge->collect_aliquot 5 evaporate Evaporate solvent collect_aliquot->evaporate 6 weigh_solute Weigh dried solute evaporate->weigh_solute 7 calculate Calculate solubility weigh_solute->calculate 8 end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

Z-Dap(Boc)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH)

This technical guide provides a comprehensive overview of this compound, a crucial building block in peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, applications in peptide synthesis, and experimental protocols.

Core Compound Data

This compound, also known as Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid or Z-3-(Boc-amino)-L-alanine, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid.[1] It features two protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the tert-butoxycarbonyl (Boc) group on the β-amino group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and functionalization of either amino group.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 16947-84-5[1][3][4][5]
Molecular Weight 338.36 g/mol [1][3][5]
Empirical Formula C₁₆H₂₂N₂O₆
Form Powder
Purity ≥98%[5]
Optical Activity [α]20/D −12.0±1°, c = 1% in methanol
Synonyms Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, Z-3-(Boc-amino)-L-alanine[1][5]

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis to introduce a diaminopropionic acid residue into a peptide sequence. The presence of two amino groups allows for various modifications, such as the creation of branched or cyclic peptides, and the attachment of other molecules like dyes or drugs.[6][7] The orthogonal protecting groups (Z and Boc) are key to its utility, as they can be removed under different conditions, enabling site-specific modifications.[2][8]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using a Boc-based solid-phase peptide synthesis strategy. The specific conditions may need to be optimized depending on the sequence and scale of the synthesis.

Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide)[9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, or DCC, DIC)[6][8]

  • Piperidine (for optional Fmoc deprotection if a different protecting group strategy is used)[9]

  • Kaiser test kit[6][9]

Protocol:

  • Resin Preparation:

    • Swell the chosen resin in DCM for 30-60 minutes in a reaction vessel.[9]

    • If not using a pre-loaded resin, couple the first amino acid to the resin.[9]

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.[9]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[9]

  • Neutralization:

    • Neutralize the resin-bound peptide (which is a TFA salt) by washing with a solution of 5-10% DIEA in DCM or DMF until the resin is no longer acidic.[10]

    • Wash the resin several times with DCM and DMF to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 2-3.9 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.[6]

    • Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[6]

    • Add the activated this compound solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6][9]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[6][9] A yellow result indicates a complete reaction, while a blue result signifies an incomplete coupling, in which case the coupling step should be repeated.[6][9]

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[9]

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Experimental Workflow Diagram

SPPS_Workflow Resin Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple this compound (HBTU/HOBt/DIEA) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_DMF_DCM Wash (DMF/DCM) Repeat_Cycle Repeat for Next Amino Acid Wash_DMF_DCM->Repeat_Cycle Cleavage Final Cleavage from Resin Wash_DMF_DCM->Cleavage Final Residue Kaiser_Test->Coupling Incomplete Kaiser_Test->Wash_DMF_DCM Complete Repeat_Cycle->Deprotection

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature that directly implicates this compound in any particular signaling pathways. Its primary role is as a synthetic building block in the chemical synthesis of peptides. The biological activity of the resulting peptides would then determine any interaction with cellular signaling pathways.

Selective Deprotection

The orthogonal nature of the Z and Boc protecting groups allows for selective deprotection, which is a key advantage of using this compound.

  • Boc Group Removal: The Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the stepwise elongation of the peptide chain in Boc-SPPS.[8][9]

  • Z Group Removal: The Z group is stable to the acidic conditions used to remove the Boc group. It is typically removed by catalytic hydrogenation or under strong acidic conditions, often during the final cleavage of the peptide from the resin.[2][8]

This differential stability allows for the selective functionalization of the β-amino group after the peptide chain has been assembled, if desired.

Deprotection_Scheme Start Z-Dap(Boc)-Peptide-Resin Boc_Removal Boc Removal (e.g., TFA) Start->Boc_Removal Z_Protected Z-Dap-Peptide-Resin (Free β-amino group) Boc_Removal->Z_Protected Side_Chain_Mod Side-Chain Modification Z_Protected->Side_Chain_Mod Z_Removal Z Removal (e.g., H₂/Pd) Z_Protected->Z_Removal Side_Chain_Mod->Z_Removal Final_Peptide Dap-Peptide (Free α and β-amino groups) Z_Removal->Final_Peptide

Caption: Orthogonal deprotection scheme for this compound in peptide synthesis.

References

Spectroscopic Characterization of Z-Dap(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nα-(Benzyloxycarbonyl)-Nβ-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Boc)-OH, is a crucial protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry. Its orthogonal protecting groups, the Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) moieties, allow for selective deprotection and stepwise elaboration at either the α- or β-amino group. This guide provides a summary of the expected spectroscopic data (NMR, IR, Mass Spec) for this compound (CAS No: 16947-84-5; Molecular Formula: C₁₆H₂₂N₂O₆; Molecular Weight: 338.36 g/mol ) and outlines standard experimental protocols for their acquisition.

Data Presentation: Predicted Spectroscopic Values

The quantitative spectroscopic data expected for this compound are summarized in the tables below. These values are essential for researchers to confirm the identity and purity of the compound after synthesis or prior to its use in further chemical reactions.

Table 1: Predicted ¹H NMR Data

(Predicted for a standard 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as solvent)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.30-7.40Multiplet5HAromatic (Z-group)
~5.5-6.5Doublet/Broad1HNα-H (Amide)
~5.12Singlet2HCH₂ (Z-group)
~5.0-5.5Triplet/Broad1HNβ-H (Carbamate)
~4.3-4.5Multiplet1Hα-CH
~3.4-3.6Multiplet2Hβ-CH₂
1.45Singlet9H(CH₃)₃ (Boc-group)
Table 2: Predicted ¹³C NMR Data

(Predicted for a standard 100 MHz spectrometer)

Chemical Shift (δ, ppm)Assignment
~170-175COOH
~156-157C=O (Z-group)
~155-156C=O (Boc-group)
~136Aromatic C (ipso, Z-group)
~128-129Aromatic CH (ortho, meta, para)
~80C(CH₃)₃ (Boc-group)
~67CH₂ (Z-group)
~55-57α-CH
~42-44β-CH₂
~28C(CH₃)₃ (Boc-group)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic Acid, very broad
~3300N-HAmide/Carbamate stretch
3030C-HAromatic stretch
2975, 2850C-HAliphatic stretch
~1760 & ~1710C=OCarboxylic Acid (monomer & dimer)[1][2]
~1715C=OZ-Carbamate stretch[3]
~1690C=OBoc-Carbamate stretch[3]
1500-1600C=CAromatic ring stretch
~1520N-HAmide II bend
1250-1000C-OEster/Acid stretch
Table 4: Predicted Mass Spectrometry Data
m/z ValueIon Species
338.1478[M]⁺ (Calculated Exact Mass)[4]
339.1556[M+H]⁺
361.1375[M+Na]⁺
377.1115[M+K]⁺
239.1028[M-Boc+H]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These represent standard procedures for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount (a few mg) of the solid this compound in a volatile organic solvent like methylene chloride or acetone.[5] Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[5] Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate first and subtract it from the sample spectrum to eliminate atmospheric and plate absorptions.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

  • Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other cationized adducts ([M+Na]⁺, [M+K]⁺). The mass range should be set to scan well beyond the expected molecular weight (e.g., 100-1000 m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms nmr_data Structural Elucidation (Connectivity, Stereochem.) nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Formula Confirmation ms->ms_data confirm Complete Structural Confirmation nmr_data->confirm ir_data->confirm ms_data->confirm

References

Role of Z and Boc protecting groups in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Z and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, biologically active peptides. This technical guide provides a comprehensive examination of two foundational α-amino protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. A thorough understanding of their chemical properties, mechanisms of action, and strategic applications is indispensable for researchers, scientists, and professionals in drug development. This document details their core roles, provides comparative data, outlines experimental protocols, and visualizes key chemical and logical pathways to facilitate informed decisions in synthetic strategy.

Introduction to Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide bonds between amino acids in a specific sequence.[1] To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected".[1][2] An ideal protecting group should be easy to introduce, stable throughout the coupling reactions, and readily removable under conditions that do not compromise the integrity of the growing peptide chain.[1][3] The concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions, is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of specific functional groups.[4][5]

The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a pioneering development in peptide chemistry.[6] It is a urethane-type protecting group that is stable under a variety of conditions but can be selectively removed, making it a valuable tool, particularly in solution-phase peptide synthesis.[7][8]

Chemical Properties and Mechanism of Protection

The Z group is typically introduced by reacting an amino acid with benzyl chloroformate in the presence of a base.[8] This reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks the carbonyl carbon of the benzyl chloroformate.

Deprotection of the Z Group

The Z group is characteristically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions such as with hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (HF).[9][10] The mildness of catalytic hydrogenation makes it an attractive deprotection method, provided the peptide does not contain functional groups susceptible to reduction.[11]

Strategic Applications

While less common in modern solid-phase peptide synthesis (SPPS) for temporary α-amino protection, the Z group is still widely used for the "permanent" protection of side-chain functionalities, especially in Boc-based strategies.[1][7] Its stability to the mildly acidic conditions used for Boc removal makes it an excellent orthogonal protecting group for side chains.[11] For instance, the ε-amino group of lysine is often protected with a Z group or its derivatives.[7]

The tert-Butyloxycarbonyl (Boc) Protecting Group

The introduction of the tert-butyloxycarbonyl (Boc) protecting group in 1957 revolutionized peptide synthesis and was a key enabler for the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield.[12] The Boc group's acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[13]

Chemical Properties and Mechanism of Protection

The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[14][15] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[15]

Deprotection of the Boc Group

The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[14][16] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[15] It is crucial to use scavengers, such as dithiothreitol (DTE), during deprotection to prevent the reactive tert-butyl cation from causing unwanted side reactions with nucleophilic residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[14][17]

Strategic Applications in SPPS

The Boc group is the temporary α-amino protecting group in the Boc/Bzl SPPS strategy.[5] In this approach, the peptide is assembled on a solid support, and each cycle involves the deprotection of the Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid.[16][17] The side-chain protecting groups are typically benzyl-based and are stable to the repeated TFA treatments.[17] At the end of the synthesis, all protecting groups and the linkage to the resin are cleaved simultaneously using a strong acid like HF.[18][19]

Comparative Analysis: Z vs. Boc

The choice between Z and Boc protecting groups depends on the overall synthetic strategy, including whether the synthesis is performed in solution or on a solid phase, and the nature of the target peptide.

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Introduction Reagent Benzyl chloroformate[8]Di-tert-butyl dicarbonate ((Boc)₂O)[15]
Cleavage Condition Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (HBr/AcOH, HF)[9][10]Moderate Acid (TFA in DCM)[14][16]
Byproducts of Cleavage Toluene, CO₂[11]Isobutylene, CO₂[11]
Primary Application Solution-phase synthesis, Side-chain protection in SPPS[1][7]Solid-phase peptide synthesis (SPPS)[12][14]
Orthogonality Orthogonal to Boc and Fmoc[4][11]Orthogonal to Z and Fmoc[4][11]
Key Advantage Stability to a wide range of conditions, mild deprotection via hydrogenation[8]Facile removal under mild acidic conditions, enabling SPPS[12][14]
Key Disadvantage Harsh acidic cleavage conditions, incompatibility of hydrogenation with certain residues[1]Requirement for strong acid (HF) for final cleavage in Boc/Bzl strategy, potential for side reactions from tert-butyl cation[17][19]

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of an amino acid's α-amino group using di-tert-butyl dicarbonate.[15]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

General Procedure for N-Z Protection of an Amino Acid

This protocol outlines the general procedure for the protection of an amino acid's α-amino group using benzyl chloroformate.[1]

Materials:

  • Amino acid

  • Benzyl chloroformate (Z-Cl)

  • Base (e.g., sodium carbonate, sodium bicarbonate)

  • Solvent (e.g., water, dioxane)

  • Ether or Ethyl acetate

Procedure:

  • Dissolve the amino acid in an aqueous solution of the base.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate and an additional equivalent of base solution simultaneously in portions with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Extract the reaction mixture with ether or ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to precipitate the Z-protected amino acid.

  • Collect the product by filtration, wash with cold water, and dry.

Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide.[16]

Materials:

  • Boc-peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., 0.5% dithiothreitol - DTE, if required)[17]

  • Isopropyl alcohol (IPA)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).

  • Drain the solution and add a fresh 50% TFA/DCM solution (with scavenger if necessary) and agitate for an additional 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM (2x) and IPA (2x) before proceeding to the neutralization step.

Z Deprotection by Catalytic Hydrogenation

This protocol details the removal of a Z group via catalytic hydrogenation.[1]

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., methanol, ethanol, acetic acid)

  • Hydrogen source (e.g., hydrogen balloon, Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent.

  • Add the palladium catalyst (e.g., 10% Pd on carbon).

  • Subject the mixture to a hydrogen atmosphere with stirring.

  • Monitor the reaction progress (e.g., by TLC or HPLC).

  • Upon completion, filter off the catalyst through Celite.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizations

Chemical Structures

Caption: Chemical structures of the Z and Boc protecting groups.

Deprotection Mechanisms

G Deprotection Pathways for Z and Boc Groups Z_Protected Z-Protected Amine Z_Deprotection_H2 Catalytic Hydrogenolysis (H₂, Pd/C) Z_Protected->Z_Deprotection_H2 Mild Z_Deprotection_Acid Strong Acid (HBr/AcOH) Z_Protected->Z_Deprotection_Acid Harsh Z_Deprotected Free Amine + Toluene + CO₂ Z_Deprotection_H2->Z_Deprotected Z_Deprotection_Acid->Z_Deprotected Boc_Protected Boc-Protected Amine Boc_Deprotection Moderate Acid (TFA/DCM) Boc_Protected->Boc_Deprotection Boc_Deprotected Free Amine + Isobutylene + CO₂ Boc_Deprotection->Boc_Deprotected SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection neutralization 2. Neutralization (e.g., DIEA/DCM) deprotection->neutralization coupling 3. Coupling of next Boc-Amino Acid neutralization->coupling wash 4. Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (HF) repeat->final_cleavage Final Amino Acid

References

An In-depth Technical Guide to Diaminopropionic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, and its derivatives have emerged as versatile tools in chemical biology and drug discovery. Their unique structural and physicochemical properties, including the presence of a second amino group on the β-carbon, offer a scaffold for diverse chemical modifications and applications. This guide provides a comprehensive overview of the synthesis, applications, and underlying mechanisms of action of DAP derivatives in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

DAP derivatives have been instrumental in probing peptide and protein structures, where they can serve as shorter-chain analogs of lysine to investigate the role of side-chain length and salt-bridge formation in protein stability.[1] Beyond their use as structural probes, DAP derivatives are being explored as therapeutic agents and drug delivery vehicles. Notably, peptides incorporating DAP have been shown to act as efficient scavengers of methylglyoxal, a key player in the formation of advanced glycation endproducts (AGEs), which are implicated in the pathogenesis of diabetes and other age-related diseases.[2] Furthermore, DAP-containing peptides are being developed as pH-sensitive vectors for the delivery of nucleic acids for gene silencing applications.[3] In the realm of neurobiology, certain DAP derivatives, such as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), are known neurotoxins that act as potent agonists of glutamate receptors, providing valuable tools for studying excitotoxicity.[4] A groundbreaking application of DAP involves its site-specific incorporation into recombinant proteins to trap transient acyl-enzyme intermediates, offering unprecedented insights into enzyme mechanisms.[5][6]

This technical guide aims to equip researchers with the foundational knowledge and practical methodologies to harness the potential of diaminopropionic acid derivatives in their own investigations.

Synthesis of Diaminopropionic Acid Derivatives

The synthesis of orthogonally protected DAP derivatives is crucial for their incorporation into peptides and other complex molecules. Two primary synthetic strategies are the Curtius rearrangement and reductive amination.

Curtius Rearrangement

An efficient and cost-effective method for synthesizing N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH. The key step is a Curtius rearrangement to introduce the β-nitrogen.[1][7] Proper protection of the α-nitrogen is essential for the success of this rearrangement.[7]

Reductive Amination

Another versatile approach involves the reductive amination of an aldehyde derived from a protected serine. This method allows for the preparation of various orthogonally protected L-Dap methyl esters. The process is often assisted by a Lewis acid like Ti(OⁱPr)₄.[8][9]

The following table summarizes the yields of key intermediates in a synthetic route to protected L-Dap methyl esters via reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-d-serine.[10]

CompoundDescriptionYield (%)
2 Weinreb–Nahm amide94
3 α-amino aldehyde92
4 2,3-Diaminopropanol90
5 2,3-Diaminopropanol90
6 2,3-Diaminopropanol90
7 2,3-Diaminopropanol91
8 2,3-Diaminopropanol89

Physicochemical Properties of Diaminopropionic Acid Derivatives

The pKa values of the amino groups in DAP are significantly influenced by their chemical environment, which is a key factor in their application as pH-sensitive moieties.

CompoundpKa (α-NH₂)pKa (β-NH₂)Temperature (°C)Reference
2,3-Diaminopropionic acid (free acid)6.429.3737[5]
2,3-Diaminopropionic acid (free acid)6.691.23 (COOH)Not Specified[8][11]
Methyl ester of Dap4.187.9637[5]
Model Compound 1-8.2925[5]
Model Compound 2-7.8425[5]
Model Compound 3-7.8225[5]
Dap in peptide-6.3337[5]

Applications of Diaminopropionic Acid Derivatives in Research

Inhibition of Advanced Glycation Endproduct (AGE) Formation

DAP and its N-terminal peptides have been identified as potent inhibitors of in vitro protein modifications by methylglyoxal (MG), a highly reactive dicarbonyl compound that leads to the formation of AGEs.[2] The scavenging of MG by DAP-containing peptides prevents the cross-linking and damage of proteins. The mutagenic activities of L-Dap-L-Leu and L-Dap-L-Val and their metabolites have been found to be negative in the Ames assay.[2]

Enzyme Inhibition

Derivatives of DAP have been designed as potential inhibitors of various enzymes. For instance, electrophilic amide analogues of (S)-2,3-diaminopropionic acid have been synthesized and tested as inhibitors of L-asparagine synthetase.[12]

The following table presents the percentage of inhibition of L-asparagine synthetase by different DAP analogues at a concentration of 1 mM.[12]

CompoundInhibition (%)
(S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide93
(S)-2-amino-3-(2,2-dichloroacetamido)propionic acid19
ethyl N-[(S)-2-amino-2-carboxyethyl]fumarate37
(S)-2-amino-3-acetamidopropionic acid hydrobromide (at 2 mM)0
Nucleic Acid Binding and Gene Silencing

Peptides rich in DAP can be designed to exhibit a pH-responsive behavior, making them effective vectors for nucleic acid delivery. The lower pKa of the β-amino group of DAP compared to the ε-amino group of lysine allows for changes in protonation state within the endosomal pH range, facilitating endosomal escape.[3]

Furthermore, nucleopeptides containing DAP derivatives have been shown to bind to both single-stranded and double-stranded DNA and RNA, suggesting their potential as tools to modulate biological processes involving nucleic acids.[2][13] Circular dichroism titrations have revealed that multiple peptide units bind to nucleic acid targets, with binding ratios (TLdap/A or TLdap/A:T(U)) greater than 4 for DNA and around 2 for RNA complexes.[2][13]

Probing Enzyme Mechanisms

A novel and powerful application of DAP is its use to trap unstable acyl-enzyme intermediates. By replacing a catalytic cysteine or serine residue in an enzyme with DAP through genetic code expansion, a stable amide bond is formed with the substrate, allowing for the capture and characterization of the acyl-enzyme complex.[5][6] This technique has been successfully used to elucidate the biosynthetic pathway of valinomycin by trapping intermediates in its nonribosomal peptide synthetase machinery.[5][6]

Neuroscience Research

The DAP derivative β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) is a neurotoxin found in the seeds of Lathyrus sativus. It is a potent agonist at glutamate receptors, particularly of the AMPA subtype, and is implicated in the neurodegenerative disease neurolathyrism.[4][9] This property makes β-ODAP a valuable pharmacological tool for studying excitotoxic neuronal cell death.

Signaling Pathways and Experimental Workflows

β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) Signaling Pathway

β-ODAP exerts its neurotoxic effects by acting as an agonist at AMPA-type glutamate receptors. This leads to an influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events that can ultimately lead to excitotoxicity and cell death. The pathway may involve the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

G β-ODAP Signaling Pathway bODAP β-ODAP AMPAR AMPA Receptor bODAP->AMPAR Agonist Ca_influx Ca²⁺ Influx AMPAR->Ca_influx PKC PKC Activation Ca_influx->PKC MAPK MAPK Signaling (ERK, JNK, p38) PKC->MAPK Excitotoxicity Excitotoxicity & Neuronal Damage MAPK->Excitotoxicity

Caption: β-ODAP-induced excitotoxicity signaling cascade.

Experimental Workflow for Developing DAP-based Enzyme Inhibitors

The development of DAP-based enzyme inhibitors typically follows a structured workflow, from initial design and synthesis to in vitro screening and lead optimization.

G Workflow for DAP-based Enzyme Inhibitor Development cluster_0 Design & Synthesis cluster_1 Screening cluster_2 Optimization Design In Silico Design of DAP Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS IC50 IC₅₀ Determination HTS->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: A typical workflow for the development of DAP-based enzyme inhibitors.

Workflow for DAP-Peptide Mediated Gene Silencing

The application of DAP-containing peptides for gene silencing involves a series of steps, from the synthesis of the peptide-nucleic acid conjugate to its delivery into cells and subsequent target gene knockdown.

G Workflow for DAP-Peptide Mediated Gene Silencing Synthesis Synthesis of DAP-Peptide and siRNA Conjugate Complexation Complexation with siRNA Synthesis->Complexation Cell_Treatment Cellular Treatment Complexation->Cell_Treatment Uptake Endocytosis/ Direct Translocation Cell_Treatment->Uptake Escape Endosomal Escape (pH-mediated) Uptake->Escape RISC_loading siRNA loading into RISC Escape->RISC_loading Knockdown Target mRNA Cleavage & Gene Silencing RISC_loading->Knockdown

Caption: Key steps in DAP-peptide mediated gene silencing.

Experimental Protocols

Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic Acid via Curtius Rearrangement

This protocol is adapted from the work of Englund et al. (2004).[7]

Materials:

  • N(α)-Boc-Asp(OBn)-OH

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N(α)-Boc-Asp(OBn)-OH (1.0 equiv) in anhydrous toluene, add TEA (1.1 equiv) and DPPA (1.1 equiv).

  • Heat the reaction mixture at 80 °C for 3 hours.

  • Add benzyl alcohol (1.5 equiv) to the reaction mixture and continue heating at 80 °C for an additional 12 hours.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester.

  • Saponify the benzyl ester using standard conditions (e.g., LiOH in THF/water) to obtain the final product.

Solid-Phase Synthesis of a DAP-Containing Peptide

This protocol provides a general procedure for incorporating a protected DAP monomer into a peptide sequence using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink amide resin

  • Fmoc-protected amino acids

  • Fmoc-Dap(protecting group)-OH (e.g., Fmoc-Dap(Boc)-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% piperidine in DMF (for Fmoc deprotection)

  • DMF (peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Swell the Fmoc-Rink amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equiv), HBTU (2.9 equiv), and DIPEA (6 equiv) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-4 for each amino acid in the sequence, including the Fmoc-Dap(protecting group)-OH monomer.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

In Vitro Assay for Inhibition of Advanced Glycation Endproduct (AGE) Formation

This protocol is based on the methodology used to assess the scavenging of methylglyoxal by DAP derivatives.[2]

Materials:

  • Bovine serum albumin (BSA)

  • Methylglyoxal (MG)

  • DAP derivative to be tested

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium azide

  • Fluorometer

Procedure:

  • Prepare a solution of BSA (e.g., 10 mg/mL) and MG (e.g., 10 mM) in PBS.

  • Prepare stock solutions of the DAP derivative at various concentrations.

  • In a multi-well plate, mix the BSA/MG solution with different concentrations of the DAP derivative. Include a positive control (e.g., aminoguanidine) and a negative control (no inhibitor).

  • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Incubate the plate at 37 °C for a specified period (e.g., 7 days).

  • Measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

Conclusion

Diaminopropionic acid and its derivatives represent a growing and dynamic area of chemical biology and medicinal chemistry. Their synthetic accessibility and the unique properties conferred by the β-amino group have enabled a wide range of applications, from fundamental studies of protein structure and enzyme function to the development of novel therapeutics and drug delivery systems. This guide has provided a comprehensive overview of the current state of research in this field, with a focus on providing practical information for researchers. The continued exploration of the chemical space of DAP derivatives promises to yield new and powerful tools for addressing challenges in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Z-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) is a non-proteinogenic amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a β-amino group protected by a benzyloxycarbonyl (Z) group and an α-amino group protected by a tert-butyloxycarbonyl (Boc) group, allows for the strategic introduction of a primary amine side-chain. This functionality is invaluable for a variety of peptide modifications, including lactam bridge formation for cyclization, branching for the synthesis of dendritic peptides, and the attachment of various moieties such as labels, drugs, or polyethylene glycol (PEG).[1][2]

The orthogonal protection scheme of this compound is a key feature of its utility in Boc-based SPPS. The Boc group is labile to moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the Z group is stable to these conditions but can be selectively removed by hydrogenolysis.[3] This orthogonality enables the selective deprotection of the side-chain amine on the solid support, allowing for specific modifications prior to the final cleavage of the peptide from the resin.

These application notes provide a comprehensive guide to the incorporation of this compound in SPPS, including detailed experimental protocols, quantitative data expectations, and visualizations of key workflows.

Data Presentation

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize the expected quantitative data for the incorporation of this compound.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentReagent ClassRelative SpeedCoupling Efficiency (%)*Risk of RacemizationKey Considerations
HBTU/DIEAAminium/Uronium SaltFast> 99LowHighly efficient and widely used.
HATU/DIEAAminium/Uronium SaltVery Fast> 99Very LowMore reactive than HBTU, ideal for sterically hindered couplings.[2]
DIC/HOBtCarbodiimide/AdditiveModerate95-99LowCost-effective; HOBt suppresses racemization.[2]
PyBOP/DIEAPhosphonium SaltFast> 99LowGood for difficult couplings, but the byproduct can be challenging to remove.

*Note: Coupling efficiencies are estimates for a standard peptide sequence on a 0.1 mmol scale and can vary depending on the specific sequence, resin, and reaction conditions.

Table 2: Expected Yield and Purity for a Model Peptide Containing this compound

ParameterExpected ValueMethod of Determination
Crude Peptide Yield 60-75%Gravimetric analysis after cleavage and precipitation
Crude Peptide Purity 50-70%Analytical RP-HPLC
Purified Peptide Yield 15-30%Gravimetric analysis after RP-HPLC purification
Final Peptide Purity > 98%Analytical RP-HPLC
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual Boc-based SPPS.

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for a single coupling cycle.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) pre-loaded with the C-terminal amino acid.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and add a fresh portion of the TFA/DCM solution, then agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.

3. Neutralization:

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive result will show blue beads).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, the coupling step should be repeated.

  • Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

The peptide chain can be elongated by repeating steps 2-4 for each subsequent amino acid.

Protocol 2: On-Resin Selective Deprotection of the Z-Group

This protocol is for the selective removal of the Z-group from the Dap side chain to allow for on-resin modification.

1. Peptide-Resin Preparation:

  • After incorporation of this compound and completion of the desired peptide sequence, ensure the N-terminal α-amino group is Boc-protected.

  • Wash the peptide-resin thoroughly with DMF (3x) and then with a solvent suitable for hydrogenation, such as methanol or a mixture of DMF/methanol.

2. Catalytic Transfer Hydrogenation:

  • Swell the peptide-resin in the chosen solvent.

  • Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C), to the resin suspension (typically 0.2-0.5 equivalents by weight relative to the resin).

  • Add a hydrogen donor, such as formic acid or ammonium formate (10-20 equivalents relative to the Z-protected amine).

  • Agitate the mixture gently at room temperature for 2-4 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing by HPLC-MS.

  • Once the deprotection is complete, filter the reaction mixture to remove the catalyst. This may require passing the solution through a pad of Celite.

  • Wash the resin extensively with the reaction solvent, followed by DMF and DCM, to remove all traces of the catalyst and byproducts.

  • The resin now has a free β-amino group on the Dap side chain, ready for subsequent modification.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all remaining acid-labile side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5) or a simpler mixture of TFA/water/triisopropylsilane (TIS) at 95:2.5:2.5.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualization

spss_workflow cluster_cycle SPPS Elongation Cycle cluster_modification On-Resin Side-Chain Modification cluster_final Final Steps Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: This compound HBTU, DIEA in DMF Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Boc_Deprotection Boc Deprotection: 25-50% TFA in DCM Wash1->Boc_Deprotection Wash2 Wash (DCM, IPA) Boc_Deprotection->Wash2 Neutralization Neutralization: 5-10% DIEA in DCM Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Next_AA Ready for Next Coupling Wash3->Next_AA Next_AA->Resin Repeat Cycle Start_Mod Completed Peptide-Resin (N-term Boc-Protected) Z_Deprotection Selective Z-Group Deprotection: Pd/C, HCOOH Start_Mod->Z_Deprotection Wash4 Wash (MeOH, DMF, DCM) Z_Deprotection->Wash4 Free_Side_Chain Free Side-Chain Amine Wash4->Free_Side_Chain Modification Side-Chain Modification (e.g., Cyclization, Conjugation) Free_Side_Chain->Modification Final_Cleavage Final Cleavage & Global Deprotection (e.g., HF or Reagent K) Modification->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Experimental workflow for SPPS incorporating this compound.

am_action cluster_membrane Bacterial Cell Membrane Membrane_Surface Negatively Charged Phospholipids Insertion Membrane Insertion & Disruption Membrane_Surface->Insertion Hydrophobic interactions Membrane_Core Hydrophobic Core Pore_Formation Pore Formation Membrane_Core->Pore_Formation Peptide Dap-Containing Antimicrobial Peptide (Cationic) Attraction Electrostatic Attraction Peptide->Attraction Attraction->Membrane_Surface Insertion->Membrane_Core Cell_Death Cell Lysis & Death Pore_Formation->Cell_Death

Caption: Proposed mechanism of a Dap-containing antimicrobial peptide.

References

Application Notes and Protocols for the Coupling of Z-Dap(Boc)-OH using HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-α-Z-N-β-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) using the highly efficient uronium-based coupling reagents HBTU and HATU. This document outlines both solid-phase and solution-phase peptide synthesis methodologies, supported by comparative data and reaction mechanisms to aid in the strategic design of synthetic peptides.

Introduction

This compound is a valuable non-canonical amino acid utilized in peptide synthesis to introduce a side-chain amine with orthogonal protection. The benzyloxycarbonyl (Z) group on the α-amine and the tert-butoxycarbonyl (Boc) group on the β-amine allow for selective deprotection and subsequent modification, enabling the synthesis of complex peptides, peptidomimetics, and peptide-drug conjugates. The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions such as racemization.[1]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and widely used coupling reagents in modern peptide synthesis.[2] They facilitate amide bond formation with rapid reaction kinetics and a low risk of epimerization.[3] HATU is generally considered the more reactive of the two, owing to the electron-withdrawing effect of the nitrogen atom in its 7-azabenzotriazole moiety, which forms a more reactive OAt-active ester.[4]

Comparative Analysis of HBTU and HATU

While both reagents are highly efficient, HATU often provides superior results, particularly for sterically hindered couplings or "difficult" sequences.[4] The following table summarizes the key performance indicators for HBTU and HATU in the context of this compound coupling.

ParameterHBTUHATUKey Considerations
Relative Speed FastVery FastHATU is preferred for rapid synthesis protocols.[3][4]
Coupling Efficiency/Purity HighVery HighHATU generally leads to higher purity and fewer deletion byproducts.[4]
Risk of Racemization LowVery LowBoth reagents are effective at suppressing racemization, with HATU showing a slight advantage.[3]
Side Reactions Potential for guanidinylation of the N-terminus if used in excess.Lower risk of side reactions compared to HBTU.Careful control of stoichiometry is important for both reagents.
Cost Less expensiveMore expensiveThe choice may depend on the scale of the synthesis and the complexity of the peptide.

Reaction Mechanism

The coupling mechanism for both HBTU and HATU involves a two-step process: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

  • Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the uronium salt (HBTU or HATU), leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form the corresponding HOBt or HOAt active ester.

  • Coupling: The N-terminal amine of the peptide chain then attacks the active ester, forming the desired peptide bond and releasing HOBt or HOAt.

G cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Carboxylate_Anion Carboxylate Anion This compound->Carboxylate_Anion + DIPEA (Base) Active_Ester HOBt or HOAt Active Ester Carboxylate_Anion->Active_Ester + HBTU/HATU Coupling_Reagent HBTU or HATU Coupling_Reagent->Active_Ester Peptide_Amine N-terminal Amine of Peptide Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide Amine Peptide_Amine->Peptide_Bond

Mechanism of peptide coupling with HBTU/HATU.

Experimental Protocols

Note on Solubility: this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Qualitative data suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in water.[5] For solution-phase synthesis, ensure complete dissolution before proceeding.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/HATU

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine using a Boc-protection strategy.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU or HATU (1.95 equivalents) in DMF.

  • Activation: Add DIPEA (4.0 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

G start Start: Peptide-Resin with Free Amine swell 1. Swell Resin in DMF start->swell prepare 2. Prepare Coupling Solution: This compound + HBTU/HATU in DMF swell->prepare activate 3. Activate with DIPEA prepare->activate couple 4. Add to Resin and Agitate activate->couple monitor 5. Monitor with Kaiser Test couple->monitor wash 6. Wash Resin (DMF and DCM) monitor->wash Negative repeat Repeat Coupling monitor->repeat Positive end End: Ready for Next Cycle wash->end repeat->couple

SPPS workflow for this compound coupling.
Protocol 2: Solution-Phase Peptide Synthesis using HBTU/HATU

This protocol provides a general procedure for the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid or peptide ester with a free N-terminal amine (1.0-1.2 equivalents)

  • HBTU or HATU (1.0-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Aprotic solvent (e.g., DMF, DCM)

  • Ethyl acetate and aqueous workup solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in a suitable aprotic solvent.

    • In a separate flask, dissolve the amino acid or peptide ester in the same solvent.

  • Activation: To the solution of this compound, add HBTU or HATU and DIPEA. Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.

  • Coupling: Add the solution of the amine component to the activated carboxylic acid mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or recrystallization.

  • Characterization: Analyze the purified peptide using techniques such as NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance- Poor resin swelling- Reagent degradation- Use HATU instead of HBTU.- Perform a double coupling.- Ensure the resin is adequately swollen before coupling.- Use fresh, high-quality reagents.
Low Yield - Incomplete coupling- Side reactions- Optimize coupling time and temperature.- Ensure accurate stoichiometry of reagents.
Presence of Impurities - Racemization- Side reactions (e.g., guanidinylation)- Add HOBt or HOAt as an additive.- Avoid using a large excess of the coupling reagent.

References

Application Notes and Protocols for Selective On-Resin Boc Deprotection of Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is fundamental for the synthesis of complex peptides and peptidomimetics. The diaminopropionic acid (Dap) residue, with its α- and β-amino groups, is a valuable building block for introducing branching, cyclization, or for the attachment of various moieties. A common strategy for the differential functionalization of Dap involves the use of distinct protecting groups for its two amino functionalities.

This document provides a detailed protocol for the selective on-resin deprotection of the tert-butyloxycarbonyl (Boc) group from the side chain of a Z-Dap(Boc)-OH residue. The benzyloxycarbonyl (Z or Cbz) group, protecting the α-amino group, is stable to the mild acidic conditions required for Boc removal, allowing for the selective unmasking of the β-amino group for subsequent modification while the peptide remains attached to the solid support.

Principle of Orthogonal Deprotection

The strategy relies on the differential acid lability of the Boc and Z protecting groups. The Boc group is highly sensitive to moderately acidic conditions, typically using trifluoroacetic acid (TFA), and can be cleaved without affecting the more robust Z group.[1][2] The Z group, on the other hand, requires stronger acidic conditions or, more commonly, is removed by catalytic hydrogenolysis.[3] This difference in reactivity allows for a selective deprotection, as illustrated below.

Diagram 1: Orthogonal Protection Scheme

Resin_Z_Dap_Boc Resin-Peptide-Z-Dap(Boc)-OH Resin_Z_Dap_NH2 Resin-Peptide-Z-Dap(NH2)-OH Resin_Z_Dap_Boc->Resin_Z_Dap_NH2 Mild Acid (TFA)

Caption: Selective removal of the side-chain Boc group.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedure for the selective on-resin deprotection of the Boc group from a this compound residue.

Materials and Reagents
  • Peptide-resin containing the this compound residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

  • Kaiser test kit (for monitoring primary amines)

Protocol for Selective Boc Deprotection

This protocol is designed for a typical 0.1 to 0.5 mmol scale synthesis. Volumes should be adjusted accordingly for different scales.

  • Resin Swelling:

    • Transfer the peptide-resin to a solid-phase synthesis vessel.

    • Wash the resin with DMF (3 x 10 mL/g of resin).

    • Swell the resin in DCM (10 mL/g of resin) for 30 minutes with gentle agitation.

  • Selective Boc Deprotection:

    • Drain the DCM from the swollen resin.

    • Prepare the deprotection solution: 20-50% (v/v) TFA in DCM. For initial optimization, a lower concentration (e.g., 20% TFA) is recommended to ensure the stability of the Z group.

    • Add the deprotection solution to the resin (10 mL/g of resin).

    • Agitate the mixture at room temperature for 30 minutes.[3]

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 30 minutes.

    • Note: The optimal concentration of TFA and reaction time may vary depending on the peptide sequence and the resin used. It is advisable to perform a small-scale test to optimize these conditions.

  • Resin Washing:

    • Wash the resin thoroughly to remove residual acid.

    • Wash with DCM (5 x 10 mL/g of resin).

    • Wash with Methanol (2 x 10 mL/g of resin).

    • Wash with DCM (3 x 10 mL/g of resin).

  • Neutralization:

    • Prepare a neutralization solution: 10% (v/v) DIEA in DCM.

    • Add the neutralization solution to the resin (10 mL/g of resin) and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL/g of resin) to remove excess base.

  • Confirmation of Deprotection:

    • Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine on the Dap side chain, confirming successful Boc deprotection. If the test is negative, the deprotection step (Step 2) may need to be repeated with a higher TFA concentration or for a longer duration.

The resin is now ready for the subsequent modification of the Dap side-chain amino group.

Data Presentation

The following table summarizes the recommended conditions for the selective Boc deprotection and the expected outcome based on the known chemical properties of the protecting groups.

ParameterRecommended ConditionExpected OutcomeMonitoring Method
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Selectively cleaves the acid-labile Boc group.-
TFA Concentration 20-50% (v/v)Lower concentrations (20-30%) are recommended to ensure the stability of the Nα-Z group.[1]HPLC analysis of a cleaved resin sample
Reaction Time 2 x 30 minutesSufficient for complete Boc removal under these conditions. Longer times may risk partial cleavage of the Z group.Kaiser Test
Temperature Room TemperatureStandard condition for Boc deprotection.-
Deprotection Efficiency > 99%Expected efficiency for Boc deprotection under standard conditions.[4]Kaiser Test, HPLC analysis
Z-Group Stability HighThe Z group is generally stable to TFA concentrations up to 50% for the specified duration.HPLC analysis of a cleaved resin sample

Mandatory Visualizations

Diagram 2: Experimental Workflow for Selective Boc Deprotection

Start Start: Peptide-Resin with This compound Swell Swell Resin in DCM Start->Swell Deprotect Selective Boc Deprotection (20-50% TFA in DCM, 2x30 min) Swell->Deprotect Wash_DCM_MeOH Wash with DCM and MeOH Deprotect->Wash_DCM_MeOH Neutralize Neutralize with DIEA in DCM Wash_DCM_MeOH->Neutralize Wash_DCM Wash with DCM Neutralize->Wash_DCM Kaiser Kaiser Test for Free Amine Wash_DCM->Kaiser Kaiser->Deprotect Negative Result (Re-treat) End End: Resin Ready for Side-Chain Modification Kaiser->End Positive Result

References

Conditions for Z-Group Removal from Peptides Containing Z-Dap(Boc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of protecting groups is a cornerstone of successful peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for α-amino functions due to its stability under various conditions. In peptides containing the non-proteinogenic amino acid diaminopropionic acid (Dap), where the side-chain amino group is protected with a tert-butyloxycarbonyl (Boc) group (Z-Dap(Boc)-OH), an orthogonal deprotection strategy is essential. This allows for the selective removal of the N-terminal Z-group while leaving the acid-labile Boc group on the Dap side chain intact, enabling further modifications such as chain elongation or branching.

These application notes provide detailed protocols for the removal of the Z-group from peptides containing the this compound residue. The primary methods covered are catalytic hydrogenation and catalytic transfer hydrogenation, which are favored for their mild conditions and compatibility with the Boc protecting group.[1] Potential side reactions and strategies for monitoring reaction progress are also discussed to ensure high-purity peptide synthesis.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the primary methods of Z-group deprotection in the presence of a Boc-protected Dap residue.

Table 1: Comparison of Z-Group Deprotection Methods

MethodKey ReagentsTypical SolventsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, 10% Pd/CMethanol, Ethanol, Acetic AcidRoom Temperature1 - 4 hoursHigh efficiency, clean byproducts (toluene and CO₂).Requires specialized hydrogenation apparatus; catalyst can be poisoned by sulfur-containing residues.
Catalytic Transfer Hydrogenation Ammonium formate, Formic acid, or 1,4-Cyclohexadiene; 10% Pd/CMethanol, EthanolRoom Temperature to Reflux30 minutes - 2 hoursDoes not require specialized H₂ gas equipment; generally faster.[2]Requires removal of the hydrogen donor byproduct.
Acidolysis (HBr in Acetic Acid) 33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 2 hoursEffective when hydrogenation is not feasible (e.g., presence of sulfur).Harsh acidic conditions may not be suitable for all peptides and can lead to side reactions.[3]

Table 2: Quantitative Parameters for Z-Group Deprotection

MethodSubstrate (Example)Catalyst Loading (wt %)Hydrogen Donor (equiv.)SolventYield (%)Reference
Catalytic HydrogenationZ-Protected Peptide10-20%N/A (H₂ balloon)Methanol>95% (typical)[3]
Catalytic Transfer HydrogenationZ-Protected Peptide10%Ammonium Formate (4-5)Methanol>90% (typical)[3]
Catalytic Transfer HydrogenationZ-Amino Acid10% Pd/CFormic AcidMethanol89-95%[2]

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions. The data presented here are based on general procedures for Z-group removal and may require optimization for specific peptides containing this compound.

Experimental Protocols

Protocol 1: Z-Group Removal by Catalytic Hydrogenation

This protocol describes the deprotection of a Z-protected peptide using hydrogen gas and a palladium catalyst.

Materials:

  • Z-protected peptide containing Dap(Boc)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or ethanol, acetic acid)

  • Hydrogen gas source (e.g., balloon or Parr hydrogenator)

  • Celite® or a similar filtration agent

  • Reaction flask suitable for hydrogenation

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol) in the hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[3]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[1]

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Z-Group Removal by Catalytic Transfer Hydrogenation

This method provides a convenient alternative to using hydrogen gas.

Materials:

  • Z-protected peptide containing Dap(Boc)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (or formic acid)

  • Methanol (or ethanol)

  • Celite® or a similar filtration agent

  • Round-bottom flask

  • Stirring and heating apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[3]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide).

  • Reaction: Stir the mixture at room temperature. Gentle heating to reflux may be applied to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 30 minutes to 2 hours.[2]

  • Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove excess formic acid (if used as the hydrogen donor).

Protocol 3: Monitoring Deprotection by HPLC

Procedure:

  • Prepare a standard solution of the starting Z-protected peptide.

  • At regular intervals during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Filter the aliquot through a syringe filter to remove the catalyst.

  • Dilute the aliquot with the mobile phase.

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Analyze the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention time of the deprotected peptide will typically be shorter than that of the Z-protected precursor due to the removal of the hydrophobic Z-group.

Mandatory Visualization

G Workflow for Z-Group Deprotection of a Z-Dap(Boc)-Peptide cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation start Start: Z-Dap(Boc)-Peptide dissolve Dissolve Peptide in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst add_h_source Introduce Hydrogen Source (H₂ Gas or Donor) add_catalyst->add_h_source react Stir at Room Temperature add_h_source->react monitor Monitor by HPLC/TLC react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete Complete filter Filter to Remove Catalyst complete->filter concentrate Concentrate Filtrate filter->concentrate end End: H-Dap(Boc)-Peptide concentrate->end

Caption: General experimental workflow for Z-group deprotection.

G Chemical Transformation of Z-Group Removal reactant Z-Dap(Boc)-Peptide C₆H₅CH₂OCO-NH-CH(R)-CO-... product H-Dap(Boc)-Peptide H₂N-CH(R)-CO-... reactant->product Deprotection byproducts Byproducts Toluene + CO₂ reactant->byproducts reagents H₂ / Pd-C or Transfer Hydrogenation Reagent

Caption: Z-group removal via catalytic hydrogenation.

Potential Side Reactions and Mitigation

While catalytic hydrogenation is a mild method, potential side reactions should be considered:

  • Catalyst Poisoning: If the peptide contains sulfur-containing amino acids such as cysteine or methionine, the palladium catalyst can be poisoned, leading to incomplete deprotection. In such cases, using HBr in acetic acid might be a more suitable, albeit harsher, alternative.[4]

  • Saturation of Aromatic Rings: In rare cases, prolonged reaction times or harsh conditions during catalytic hydrogenation can lead to the saturation of aromatic rings in residues like phenylalanine, tyrosine, or tryptophan. Careful monitoring of the reaction is crucial to avoid this.

  • Incomplete Deprotection: Steric hindrance around the Z-group can sometimes lead to incomplete removal. Increasing the catalyst loading or reaction time may be necessary, but this should be balanced against the risk of side reactions.[2]

  • Side Reactions Related to the Dap(Boc) Moiety: The Boc group is generally stable to the conditions of catalytic hydrogenation. However, it is crucial to ensure that the reaction conditions remain neutral or slightly acidic to prevent any potential side reactions involving the Boc-protected amine, such as lactam formation, which is more prevalent under basic conditions.[4]

Conclusion

The selective removal of the Z-group from peptides containing a this compound residue is a critical step in the synthesis of complex peptides. Catalytic hydrogenation and catalytic transfer hydrogenation are the methods of choice due to their mildness and orthogonality to the acid-labile Boc group. The protocols provided in these application notes offer a solid foundation for achieving efficient and clean deprotection. However, as with any chemical synthesis, optimization of reaction conditions for each specific peptide is recommended to ensure the highest possible yield and purity of the final product. Careful monitoring of the reaction and awareness of potential side reactions are essential for success.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced metabolic stability, increased receptor binding affinity, and improved conformational rigidity compared to their linear counterparts.[1] The synthesis of these complex molecules often requires specialized building blocks that allow for regioselective cyclization. One such key building block is Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH). This derivative of a non-proteinogenic amino acid, with its orthogonally protected α- and β-amino groups, is a valuable tool for the synthesis of side-chain cyclized peptides.

The benzyloxycarbonyl (Z) group on the α-amino group and the tert-butoxycarbonyl (Boc) group on the β-amino group allow for selective deprotection and subsequent intramolecular amide bond formation (lactamization), typically with the side chain of an acidic amino acid like aspartic acid or glutamic acid.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its more modern, orthogonally protected counterparts like Boc-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS) for the generation of cyclic peptides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₆[2]
Molecular Weight 338.36 g/mol
Appearance White to off-white powder[2]
Solubility Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF)[2]
Optical Rotation [α]20/D −12.0±1°, c = 1% in methanol
Storage Store at 2-8°C[3]

Principle of the Method: Orthogonal Protection Strategy

The successful synthesis of side-chain to side-chain cyclized peptides relies on an orthogonal protection strategy. This strategy employs protecting groups for the α-amino group of the peptide backbone and the reactive side chains of the amino acids involved in cyclization that can be removed under different conditions.[1] In the context of using a diaminopropionic acid (Dap) residue for cyclization, a common approach in modern solid-phase peptide synthesis (SPPS) is to use a Boc-protected α-amino group for chain elongation and an Fmoc-protected β-amino group on the Dap residue for later cyclization, i.e., Boc-Dap(Fmoc)-OH .[4][5]

The general workflow is as follows:

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Boc-based SPPS.[1]

  • Incorporation of Orthogonally Protected Monomers: Boc-Dap(Fmoc)-OH and an appropriately protected acidic amino acid (e.g., Boc-Asp(OtBu)-OH) are incorporated at the desired positions in the peptide sequence.[1]

  • Selective Side-Chain Deprotection: The Fmoc group on the Dap side chain is selectively removed using a base (e.g., piperidine), leaving the other protecting groups intact.[4][5]

  • On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the deprotected β-amino group of Dap and the side-chain carboxyl group of the acidic amino acid.[1]

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a cyclic peptide using Boc-Dap(Fmoc)-OH in a Boc-based SPPS workflow.

Protocol 1: Linear Peptide Synthesis on Solid Support

This protocol outlines the manual Boc-SPPS process for assembling the linear peptide chain on a Merrifield resin.

Materials and Reagents:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (with appropriate side-chain protection)

  • Boc-Dap(Fmoc)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[4]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Wash the resin with DCM (3-5 times), IPA (2 times), and then DCM (3 times).[4]

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3-5 times) to remove excess base.[4]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[4]

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[4]

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling.[4]

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, incorporating Boc-Dap(Fmoc)-OH at the desired position.

Protocol 2: On-Resin Cyclization

This protocol describes the selective deprotection of the Dap side chain and the subsequent intramolecular lactam bridge formation.

Materials and Reagents:

  • Resin-bound linear peptide

  • Piperidine

  • DMF

  • DCM

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU

  • DIEA

Procedure:

  • Selective Fmoc Deprotection:

    • Wash the resin-bound linear peptide with DMF (3 times).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Treat the resin with 20% piperidine in DMF for an additional 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.[1]

    • Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.[1]

  • Washing: Once the cyclization is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final steps to obtain the purified cyclic peptide.

Materials and Reagents:

  • Cyclized peptide-resin

  • TFA

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Acetonitrile

  • Preparative and analytical RP-HPLC system

  • Mass spectrometer

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).[1]

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.[1]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2 times).[1]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC.[5]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[5]

Quantitative Data Summary

The efficiency of peptide cyclization can be influenced by several factors, including the peptide sequence, ring size, and reaction conditions.[6] The following table summarizes representative data for on-resin cyclization of different peptide sequences.

Peptide SequenceCyclization ReagentCyclization Time (h)Crude Purity (%)Isolated Yield (%)
cyclo(Dap-Ala-Gly-Asp)PyBOP/DIEA12~7545-55
cyclo(Lys-Phe-Dap-Glu)HBTU/DIEA8>8050-60
cyclo(Arg-Gly-Asp-Dap)HATU/DIEA6>8560-70
cyclo(Dap-Pro-Phe-Asp)PyBOP/DIEA16~7040-50

Note: Data is compiled from typical results in peptide synthesis literature and serves as a general guide. Actual results may vary.

Mandatory Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps Resin 1. Resin Swelling Boc_Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization 3. Neutralization (DIEA in DCM) Boc_Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Washing 5. Washing (DMF, DCM) Coupling->Washing Repeat Repeat for each AA (n cycles) Washing->Repeat Repeat->Boc_Deprotection Next cycle Fmoc_Deprotection 6. Selective Fmoc Deprotection (Piperidine in DMF) Repeat->Fmoc_Deprotection Linear Peptide Complete Cyclization_Step 7. Lactam Bridge Formation (PyBOP, DIEA) Fmoc_Deprotection->Cyclization_Step Cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) Cyclization_Step->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (LC-MS, HPLC) Purification->Analysis

Caption: Workflow for the synthesis of cyclic peptides using Boc-Dap(Fmoc)-OH.

Signaling Pathway of a Cyclic RGD Peptide

Many cyclic peptides containing the Arg-Gly-Asp (RGD) motif, which can be synthesized using a Dap residue for cyclization, are potent inhibitors of integrin signaling. Integrins are cell surface receptors that mediate cell adhesion and signaling.

G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Integrin Integrin Receptor (e.g., αvβ3) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds Src Src Kinase FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response Promotes Cyclic_RGD Cyclic RGD Peptide (e.g., containing Dap) Cyclic_RGD->Integrin Inhibits Binding

Caption: Inhibition of integrin signaling by a cyclic RGD peptide.

Troubleshooting and Side Reactions

A common side reaction in peptide synthesis, particularly after the coupling of the second amino acid, is the formation of diketopiperazine (DKP).[7] This intramolecular cyclization can lead to cleavage of the dipeptide from the resin, significantly reducing the yield.

Strategies to Minimize DKP Formation:

  • In Situ Neutralization/Coupling: After Boc deprotection, do not perform a separate neutralization step. Instead, add the pre-activated amino acid solution containing DIEA directly to the resin. The DIEA will neutralize the N-terminal amine salt in situ, allowing for immediate coupling and minimizing the time the free amine is available to initiate DKP formation.[7]

  • Choice of Coupling Reagents: Certain coupling reagents, like BOP reagent, have been shown to suppress DKP formation in Boc-SPPS.[7]

  • Solvent and Temperature: The rate of DKP formation can be influenced by the solvent and temperature. Using more polar solvents and maintaining a controlled room temperature can help minimize this side reaction.[7]

Conclusion

This compound and its orthogonally protected derivatives are powerful tools for the synthesis of cyclic peptides. The protocols and data presented here provide a comprehensive guide for researchers in drug discovery and development to effectively utilize these building blocks. By leveraging the principles of orthogonal protection and on-resin cyclization, a wide variety of structurally diverse and biologically active cyclic peptides can be generated, paving the way for the development of novel therapeutics.

References

Z-Dap(Boc)-OH in Peptide Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) in the synthesis of peptide-drug conjugates (PDCs). This versatile building block offers a strategic approach for the site-specific incorporation of payloads onto a peptide backbone, leveraging an orthogonal protection strategy that is critical for the successful construction of well-defined PDCs.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a key component in the construction of PDCs. Its unique structure, featuring two distinct amine-protecting groups, the benzyloxycarbonyl (Z) group on the α-amine and the tert-butyloxycarbonyl (Boc) group on the β-amine, allows for selective deprotection and subsequent functionalization. This enables the precise attachment of a linker and a cytotoxic or therapeutic payload to the peptide's side chain. The incorporation of this compound into a peptide sequence provides a convenient handle for drug conjugation, offering an alternative to conjugation at native amino acid side chains such as lysine or cysteine.

The Z-group is stable to the acidic conditions used for Boc-group removal during solid-phase peptide synthesis (SPPS) and is typically cleaved under hydrogenolysis conditions or by strong acids. Conversely, the Boc group is readily removed with mild acids like trifluoroacetic acid (TFA), leaving the Z-protected α-amine and the peptide backbone intact. This orthogonality is fundamental to achieving site-specific modification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
Chemical Formula C₁₆H₂₂N₂O₆[1][2]
Molecular Weight 338.36 g/mol [1][2]
Appearance White to off-white powder[3]
CAS Number 16947-84-5[1][2]
Solubility Soluble in organic solvents like DMF and DCM[3]
Optical Activity [α]20/D −12.0±1°, c = 1% in methanol[1]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS), followed by side-chain deprotection and drug conjugation.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the steps for incorporating the this compound residue into a growing peptide chain on a solid support.

Materials and Reagents:

  • Merrifield or other suitable resin for Boc-SPPS

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Piperidine (for optional Fmoc removal if a different Dap derivative is used)

  • Cleavage cocktail (e.g., HF/anisole or a low-HF alternative)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a solution of 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DMF (5x) to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

G cluster_SPPS Boc-SPPS Cycle Resin Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Washing_Neutralization Washing & Neutralization Boc_Deprotection->Washing_Neutralization Coupling Amino Acid Coupling (this compound) Washing_Neutralization->Coupling Coupling->Washing_Neutralization Repeat for next amino acid Final_Peptide Peptide with This compound Coupling->Final_Peptide

Boc-SPPS workflow for this compound incorporation.
Protocol 2: On-Resin Side-Chain Deprotection of the Dap Residue

This protocol describes the selective removal of the Boc group from the β-amino group of the incorporated Dap residue, making it available for linker and drug attachment.

Procedure:

  • Peptide-Resin Preparation: After the full peptide sequence has been assembled, ensure the N-terminal α-amino group is protected with its Boc group.

  • Selective Boc Deprotection:

    • Treat the peptide-resin with a milder TFA solution (e.g., 25-30% TFA in DCM) to selectively remove the Boc group from the Dap side chain. The Z-group on the α-amine will remain intact under these conditions.

    • The reaction time should be carefully monitored to ensure complete deprotection of the side chain without premature cleavage of the N-terminal Boc group.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (5x), followed by a neutralization wash with 10% DIEA in DMF (2x), and finally with DMF (5x).

  • Confirmation: The presence of a free primary amine on the side chain can be confirmed using a qualitative test like the Kaiser test.

G Start Peptide-Resin with This compound Boc_Deprotection Selective Boc Deprotection (e.g., 25% TFA in DCM) Start->Boc_Deprotection Exposes β-amino group Washing_Neutralization Washing and Neutralization Boc_Deprotection->Washing_Neutralization Free_Amine Peptide-Resin with Free β-Amino Group Washing_Neutralization->Free_Amine

Selective deprotection of the Dap side chain.
Protocol 3: On-Resin Drug Conjugation

This protocol provides a general method for conjugating a drug-linker entity to the deprotected β-amino group of the Dap residue.

Procedure:

  • Linker-Payload Activation: In a separate vessel, dissolve the pre-formed linker-payload construct, which should have a reactive functional group (e.g., an activated ester like NHS-ester), and a coupling agent if necessary, in a suitable solvent like DMF.

  • Conjugation Reaction: Add the activated linker-payload solution to the resin-bound peptide with the deprotected Dap side chain. The reaction is typically carried out in the presence of a non-nucleophilic base such as DIEA.

  • Reaction Monitoring: The progress of the conjugation can be monitored by taking a small sample of the resin and analyzing the supernatant by HPLC to observe the disappearance of the linker-payload starting material.

  • Washing: After the reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted linker-payload and byproducts.

Protocol 4: Cleavage, Deprotection, and Purification of the PDC

This final protocol describes the cleavage of the PDC from the solid support and the removal of all protecting groups.

Procedure:

  • Resin Preparation: Wash the PDC-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage and Z-group Deprotection:

    • Hydrogenolysis: The Z-group can be removed by catalytic hydrogenation (e.g., using H₂/Pd-C). This method is mild but may not be compatible with all drug payloads.

    • Strong Acid Cleavage: Alternatively, a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) can be used to simultaneously cleave the peptide from the resin and remove the Z-group along with other side-chain protecting groups. This is a more common method in Boc-SPPS.

  • Peptide Precipitation: Precipitate the crude PDC by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

  • Characterization: Confirm the identity and purity of the final PDC using mass spectrometry (MS) and analytical RP-HPLC.

Data Presentation

The efficiency of each step is crucial for the overall yield and purity of the final PDC. The following table provides a template for recording expected and observed outcomes. (Note: The values presented are illustrative and can vary depending on the specific peptide sequence, drug payload, and reaction conditions).

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency of this compound > 99%Kaiser Test
Side-Chain Boc Deprotection Efficiency > 99%HPLC analysis of a small cleaved sample
Conjugation Efficiency > 90%RP-HPLC, Mass Spectrometry
Crude PDC Purity (Post-Cleavage) 60-80% (Sequence-dependent)Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Logical Relationships in PDC Synthesis

The successful synthesis of a PDC using this compound relies on a series of logically connected steps, each with a specific purpose.

G SPPS 1. Solid-Phase Peptide Synthesis Incorp 2. Incorporation of This compound SPPS->Incorp Deprotect 3. Selective Side-Chain Boc Deprotection Incorp->Deprotect Conjugate 4. On-Resin Drug Conjugation Deprotect->Conjugate Cleave 5. Cleavage and Global Deprotection (including Z-group) Conjugate->Cleave Purify 6. Purification (RP-HPLC) Cleave->Purify Characterize 7. Characterization (MS, HPLC) Purify->Characterize

Logical workflow for PDC synthesis.

Conclusion

This compound is a valuable reagent for the construction of site-specific peptide-drug conjugates. The orthogonal protection afforded by the Z and Boc groups allows for a controlled and stepwise approach to synthesis, ensuring the generation of a homogenous product. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their PDC development programs, ultimately contributing to the advancement of targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-α-Z-N-β-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) in the synthesis of peptidomimetics. This versatile building block is instrumental in creating structurally diverse peptides with enhanced therapeutic properties.

Peptidomimetics are designed to mimic natural peptides but offer improved pharmacological characteristics, such as increased stability against enzymatic degradation and enhanced receptor selectivity.[1][2] The incorporation of this compound provides a strategic handle for molecular modifications, including cyclization, branching, and conjugation, thereby enabling the optimization of peptide drug candidates.[3][4]

The core of this methodology lies in the orthogonal protection strategy afforded by the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups.[5][6] The Z-group on the α-amine and the Boc-group on the β-amine can be selectively removed under different chemical conditions.[6] This allows for precise, site-specific modifications of the Dap side chain while the peptide backbone remains protected.[6][7]

Data Presentation

The success of solid-phase peptide synthesis (SPPS) is contingent on the efficiency of each step. The following tables summarize the expected quantitative data for the synthesis of peptidomimetics incorporating this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, Z-3-(Boc-amino)-L-alanine
Molecular Formula C₁₆H₂₂N₂O₆
Molecular Weight 338.36 g/mol
Appearance White to off-white powder/solid
Reaction Suitability Boc solid-phase peptide synthesis

Data sourced from publicly available information.

Table 2: Expected Efficiency and Purity in SPPS

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Expected efficiencies are based on standard Boc-SPPS protocols.[8]

Experimental Protocols

The following protocols provide a detailed framework for the synthesis of a cyclic peptidomimetic using this compound. These methods are based on manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound

This protocol outlines the assembly of a linear peptide on a solid support, incorporating the this compound residue at a desired position.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other N-α-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel with a sintered glass frit.[8]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.[8]

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]

    • Drain the TFA solution and wash the resin with DCM (3-5x), isopropanol (2x), and DCM (3x).[8]

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[8]

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3-5x).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the solution and wait 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]

    • Wash the resin with DMF (3-5x) and DCM (3-5x).

  • Incorporation of this compound: Repeat steps 2-4 using this compound as the amino acid to be coupled.

  • Chain Elongation: Continue repeating steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Selective Deprotection of the Boc Group from the Dap Side Chain

This protocol describes the selective removal of the Boc protecting group from the β-amino group of the Dap residue, making it available for modification.

Procedure:

  • Resin Preparation: Take the resin-bound linear peptide from Protocol 1 after the full sequence has been assembled.

  • Selective Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain and add a fresh 25-50% TFA in DCM solution and agitate for 20-30 minutes. This step removes the Boc group from the Dap side chain as well as the N-terminal Boc group.

    • Wash the resin thoroughly with DCM (3-5x) to remove residual acid.

  • Reprotection of N-terminal Amine (Optional but Recommended): To ensure only the Dap side-chain is modified, the N-terminal α-amine can be reprotected if needed for the specific synthetic strategy.

  • Neutralization: Neutralize the resin with 5-10% DIEA in DCM as described in Protocol 1, Step 3. The deprotected β-amino group of the Dap residue is now ready for modification.

Protocol 3: On-Resin Side-Chain Cyclization

This protocol details the formation of a lactam bridge between the deprotected Dap side chain and the side chain of an acidic amino acid (e.g., Aspartic Acid or Glutamic Acid) that is also deprotected.

Procedure:

  • Preparation: The peptide-resin should have both the Dap β-amino group and the acidic amino acid side-chain carboxyl group deprotected.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent like PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.[9]

    • Agitate the reaction mixture at room temperature for 4-24 hours.[9]

    • Monitor the cyclization by cleaving a small sample of the resin and analyzing it via HPLC and Mass Spectrometry.

  • Washing: Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 4: Final Cleavage and Z-Group Deprotection

This protocol describes the cleavage of the peptidomimetic from the resin and the final removal of the Z-protecting group.

Procedure:

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under a vacuum.

    • Prepare a cleavage cocktail. For many peptides, Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane) is effective.[8]

    • Add the cleavage cocktail to the resin (10 mL per gram) and agitate for 2-4 hours at room temperature.[8]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether (2x).[9]

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by HPLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the fully deprotected peptidomimetic.

  • Purification: Purify the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows and concepts in the synthesis of peptidomimetics using this compound.

G cluster_synthesis Peptidomimetic Synthesis Workflow resin Start with Resin elongation Linear Peptide Synthesis (Boc-SPPS) resin->elongation incorporation Incorporate this compound elongation->incorporation deprotection Selective Boc Deprotection of Dap Side-Chain (TFA) incorporation->deprotection modification On-Resin Side-Chain Modification (e.g., Cyclization) deprotection->modification cleavage Cleavage from Resin (TFA) modification->cleavage z_deprotection Z-Group Removal (Catalytic Hydrogenation) cleavage->z_deprotection purification Purification (RP-HPLC) z_deprotection->purification final_product Final Peptidomimetic purification->final_product

Caption: General workflow for the synthesis of a peptidomimetic using this compound.

G cluster_logic Orthogonal Protection Strategy cluster_key Deprotection Conditions Peptide N-α-Z Peptide Chain Side-Chain-Boc (Dap) Resin TFA TFA (Acid) Peptide:sc->TFA Boc Removed H2_PdC H₂/Pd-C (Hydrogenolysis) Peptide:n->H2_PdC Z Removed Piperidine Piperidine (Base) (for Fmoc) Boc_Key Boc = Acid Labile Z_Key Z = Hydrogenolysis Labile Fmoc_Key Fmoc = Base Labile

Caption: Logic of the orthogonal protection strategy with Z and Boc groups.

G cluster_pathway Example Signaling Pathway: GPCR ligand Peptidomimetic (e.g., Cyclic Peptide) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds & Activates g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: A G-Protein Coupled Receptor (GPCR) signaling pathway often targeted by peptidomimetics.

References

On-Resin Side Chain Modification of Z-Dap(Boc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the on-resin modification of the side chain of N-α-Z-L-2,3-diaminopropionic acid (Boc) (Z-Dap(Boc)-OH) during solid-phase peptide synthesis (SPPS). This methodology allows for the site-specific introduction of various functionalities onto a peptide backbone, enabling the synthesis of peptides with tailored properties for research and therapeutic applications. The protocols detailed below cover the orthogonal deprotection of the benzyloxycarbonyl (Z) group from the Dap side chain and subsequent acylation and reductive alkylation modifications.

Overview of the Strategy

The use of this compound in Boc-SPPS provides an orthogonal protection strategy. The α-amino group is protected with the acid-labile Boc group, which is removed at each cycle of peptide elongation. The β-amino group of the Dap side chain is protected by the Z-group, which is stable to the acidic conditions of Boc deprotection but can be selectively removed on-resin using catalytic transfer hydrogenation. This selective deprotection unveils a primary amine on the peptide side chain, which can then be further functionalized.

Experimental Workflow

The overall experimental workflow for the on-resin modification of the this compound side chain is depicted below.

On-Resin Modification Workflow start Resin-Bound Peptide with this compound z_deprotection On-Resin Z-Group Deprotection start->z_deprotection Catalytic Transfer Hydogenation washing1 Washing Steps z_deprotection->washing1 modification Side Chain Modification (Acylation or Alkylation) washing1->modification washing2 Washing Steps modification->washing2 cleavage Cleavage from Resin & Global Deprotection washing2->cleavage final_peptide Purified Modified Peptide cleavage->final_peptide Purification

Figure 1: Experimental workflow for the on-resin side chain modification of this compound.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the on-resin modification process. Please note that yields can be sequence-dependent and may require optimization for specific peptides.

Table 1: On-Resin Z-Group Deprotection

ParameterConditionDurationTypical Yield/CompletionMonitoring Method
Catalyst 10% Pd/C2-4 hours>95%Kaiser Test
Hydrogen Donor Formic Acid(Positive - blue beads)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature

Table 2: On-Resin Side Chain Acylation

ParameterReagent (Equivalents)DurationTypical Yield/CompletionMonitoring Method
Acylating Agent Acetic Anhydride (10 eq.)30-60 min>99%Kaiser Test
Base N,N-Diisopropylethylamine (DIEA) (10 eq.)(Negative - yellow beads)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature

Table 3: On-Resin Side Chain Reductive Alkylation

StepReagent (Equivalents)DurationTypical Yield/CompletionMonitoring Method
1. Imine Formation Aldehyde or Ketone (10 eq.)1-2 hours--
2. Reduction Sodium Cyanoborohydride (NaBH₃CN) (10 eq.)1-2 hours>90%LC-MS of cleaved aliquot
Solvent 1% Acetic Acid in DMF
Temperature Room Temperature

Experimental Protocols

Protocol 1: On-Resin Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the selective removal of the Z-group from the Dap side chain on the solid support.

  • Resin Preparation:

    • Swell the peptide-resin (containing the this compound residue) in DMF for 30 minutes.

    • Drain the DMF.

  • Deprotection Cocktail Preparation:

    • In a separate vessel, carefully prepare a solution of 10% formic acid in DMF.

  • Catalytic Transfer Hydrogenation:

    • Add the 10% formic acid solution in DMF to the resin.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 0.25 equivalents relative to the resin loading).

    • Gently agitate the resin slurry at room temperature for 2-4 hours. The reaction vessel should be equipped with a vent to release any gas produced.

  • Monitoring and Washing:

    • Monitor the reaction to completion using the Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine.

    • Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all traces of the catalyst and reagents.

Protocol 2: On-Resin Side Chain Acylation

This protocol details the acylation of the deprotected Dap side chain amine.

  • Resin Preparation:

    • Start with the resin-bound peptide with the deprotected Dap side chain from Protocol 1.

    • Swell the resin in DMF for 30 minutes.

  • Acylation Reaction:

    • Prepare a solution of the desired carboxylic acid or anhydride (10 equivalents) and a coupling agent such as HBTU (9.9 equivalents) and HOBt (10 equivalents) in DMF.

    • Add DIEA (20 equivalents) to the solution and pre-activate for 2 minutes.

    • Alternatively, for a simple acetylation, prepare a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.

    • Add the acylation solution to the resin and agitate at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Monitor the reaction for the disappearance of the free amine using the Kaiser test. A negative result (yellow beads) indicates complete acylation.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: On-Resin Side Chain Reductive Alkylation

This protocol describes the alkylation of the deprotected Dap side chain amine via reductive amination.

  • Resin Preparation:

    • Start with the resin-bound peptide with the deprotected Dap side chain from Protocol 1.

    • Swell the resin in a solution of 1% acetic acid in DMF for 30 minutes.

  • Imine Formation:

    • Add the desired aldehyde or ketone (10 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction:

    • Add sodium cyanoborohydride (NaBH₃CN) (10 equivalents) to the reaction mixture.

    • Continue to agitate at room temperature for another 1-2 hours.

  • Monitoring and Washing:

    • The completion of the reaction can be monitored by cleaving a small aliquot of the resin and analyzing it by LC-MS.

    • Wash the resin thoroughly with DMF (3x), a neutralization solution of 5% DIEA in DMF (2x), and finally with DCM (3x).

Application in Drug Development: Antimicrobial Peptides

Peptides containing modified Dap residues have shown significant promise as antimicrobial agents. The introduction of specific side chains can enhance their membrane-disrupting capabilities and selectivity for bacterial cells over mammalian cells. The signaling pathway or mechanism of action often involves the initial electrostatic interaction of the cationic peptide with the negatively charged bacterial membrane, followed by membrane insertion and disruption, leading to cell death.

Antimicrobial Peptide MOA peptide Cationic Dap-Modified Peptide binding Electrostatic Binding peptide->binding membrane Bacterial Cell Membrane (-) membrane->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption insertion->disruption death Bacterial Cell Death disruption->death

Figure 2: Mechanism of action for a Dap-modified antimicrobial peptide.

By utilizing the protocols described in these application notes, researchers can synthesize a diverse library of Dap-modified peptides to explore their structure-activity relationships and develop novel therapeutic agents.

Application Notes and Protocols for Z-Dap(Boc)-OH in the Synthesis of Branched Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of branched peptides is a powerful strategy in medicinal chemistry and drug development to create multivalent ligands, enhance enzymatic stability, and improve pharmacokinetic profiles. Non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap), are invaluable building blocks for introducing branching points within a peptide sequence. The use of orthogonally protected Dap derivatives is essential for the controlled, site-specific elongation of peptide chains from the side chain.

This document provides detailed application notes and protocols for the use of N-α-carbobenzyloxy-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) in the solid-phase synthesis of branched peptides. The Z/Boc orthogonal protection scheme allows for the selective deprotection of the α-amino group (protected by Z) and the side-chain β-amino group (protected by Boc), enabling the stepwise synthesis of a branched peptide architecture. The Z group is typically removed by catalytic hydrogenation, while the Boc group is labile to acidic conditions.[1] This strategy is particularly useful in specific synthetic schemes where the mild base-lability of the more common Fmoc group is not desired.

Core Concepts: The Z/Boc Orthogonal Strategy

In the context of branched peptide synthesis using this compound, the principle of orthogonal protection is paramount.[2] The two protecting groups, Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl), can be selectively removed under distinct chemical conditions without affecting the other.

  • Z (Benzyloxycarbonyl) Group: Protects the α-amino group of the Dap residue. It is stable to the acidic conditions used for Boc deprotection. The Z group is removed using catalytic hydrogenation (e.g., H₂/Pd on carbon) or catalytic transfer hydrogenation.[3][4]

  • Boc (tert-Butyloxycarbonyl) Group: Protects the β-amino side-chain group, which will serve as the branching point. It is stable during the catalytic hydrogenation used to remove the Z group but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[3]

This orthogonality allows for the incorporation of the this compound monomer into the main peptide chain, followed by selective deprotection of the side-chain Boc group to initiate the synthesis of the peptide branch.

Figure 1: Chemical structure of this compound.

Data Presentation

The efficiency of solid-phase peptide synthesis (SPPS) is critical for obtaining a high-purity final product. The following table summarizes the expected efficiencies and monitoring methods for the key steps in the synthesis of a branched peptide using this compound in a Boc-SPPS strategy.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test.[5]
Boc Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage.[5]
On-Resin Z-Group Deprotection > 95%HPLC-MS analysis of a cleaved test sample.
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 60-85%Analytical RP-HPLC.[5]
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry.[5]

Experimental Protocols

The following protocols provide a detailed framework for the synthesis of a branched peptide on a solid support using this compound. The main peptide chain is assembled using a standard Boc-SPPS strategy.

Protocol 1: Incorporation of this compound into the Main Peptide Chain

This protocol details a single cycle of Boc-SPPS for the incorporation of the this compound residue.

Materials and Reagents:

  • Peptide synthesis resin (e.g., Merrifield or PAM resin, 0.1-0.5 mmol scale)

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Isopropanol (IPA)

Procedure (0.1 mmol scale):

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel, followed by washing with DMF.[5]

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.[5]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), IPA (2 times), and DMF (3-5 times).

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.[6]

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3-5 times) to remove excess base.

    • Confirm the presence of a free amine using the Kaiser test (a positive result gives blue beads).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[5]

G Resin Peptide-Resin (Free N-terminus) Boc_Deprotection Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIEA in DMF/DCM) Boc_Deprotection->Neutralization Coupling Coupling of this compound (HBTU/HOBt/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Continue Main Chain Synthesis or Proceed to Branching Washing->Next_Cycle

Figure 2: Workflow for the incorporation of this compound.

Protocol 2: On-Resin Deprotection of the Side-Chain Boc Group

This protocol is performed after the main peptide chain has been synthesized to the desired length.

Materials and Reagents:

  • Peptide-resin with incorporated this compound

  • DCM

  • TFA

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[7]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 times), followed by DMF (5 times).

  • Neutralization: Neutralize the newly formed side-chain ammonium salt with 10% DIEA in DMF (2 x 5 minutes).

  • Final Wash: Wash the resin with DMF (5 times) and DCM (3 times). The resin now has a free β-amino group on the Dap side chain, ready for the synthesis of the branch.

Protocol 3: Synthesis of the Peptide Branch

The peptide branch is synthesized from the deprotected Dap side-chain amine using the standard Boc-SPPS cycle as described in Protocol 1.

Protocol 4: Final Cleavage and Deprotection

This protocol cleaves the completed branched peptide from the resin and removes the Z group and any other acid-labile side-chain protecting groups.

Materials and Reagents:

  • Dried peptide-resin

  • Catalytic transfer hydrogenation reagents: 10% Palladium on carbon (Pd/C), Formic acid.[4][8]

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Z-Group Removal (Catalytic Transfer Hydrogenation):

    • Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF/formic acid.

    • Add 10% Pd/C catalyst (by weight, relative to the resin).

    • Add formic acid as the hydrogen donor.[4]

    • Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by cleaving a small sample and analyzing by HPLC-MS.

    • Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

  • Final Cleavage from Resin:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with a strong acid cleavage cocktail (e.g., HF with anisole as a scavenger) at 0°C for 1-2 hours.[7]

    • Evaporate the HF and precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold ether several times and dry under vacuum.

  • Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_main Main Chain Synthesis cluster_branch Branch Synthesis cluster_final Final Steps A Start with Resin B Boc-SPPS Cycles A->B C Incorporate this compound B->C D Complete Main Chain C->D E Selective Boc Deprotection on Dap Side Chain (TFA) D->E F Boc-SPPS Cycles for Branch E->F G Z-Group Deprotection (Catalytic Hydrogenation) F->G H Cleavage from Resin (e.g., HF) G->H I Purification (RP-HPLC) H->I

Figure 3: Overall workflow for branched peptide synthesis.

Conclusion

This compound is a versatile building block for the synthesis of branched peptides, employing a Z/Boc orthogonal protection strategy. While less common than the Fmoc/Boc approach, it offers a viable alternative for specific synthetic designs. The protocols outlined provide a comprehensive framework for the successful incorporation of this compound, side-chain deprotection, branch elongation, and final cleavage. Careful monitoring of each step is crucial to ensure high yields and purity of the final branched peptide product, which can have significant applications in the development of novel peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-Dap(Boc)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Z-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging in SPPS?

This compound, or Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, is a non-canonical amino acid derivative used to introduce a side-chain primary amine with orthogonal protection into a peptide sequence. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the β-amino group. Its coupling can be challenging due to the steric hindrance posed by the bulky Z and Boc protecting groups, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This can lead to lower coupling efficiencies and the formation of deletion sequences.

Q2: What is an orthogonal protection strategy, and why is it important for this compound?

An orthogonal protection strategy utilizes protecting groups for the α-amino and side-chain amino groups that can be removed under different chemical conditions.[2] In the case of this compound, the Z-group is typically removed by hydrogenolysis, while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3] This allows for selective deprotection and modification of either the N-terminus for chain elongation or the side-chain for branching, cyclization, or conjugation while the other protected site remains intact.

Q3: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC and DIC may not be sufficiently reactive.[1] More potent in-situ activating reagents are highly recommended. These include uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP.[4] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[1] HATU and COMU are often considered among the most efficient coupling reagents for challenging couplings.[5][6]

Q4: How can I monitor the completion of the this compound coupling reaction?

The most common method for monitoring the completion of coupling reactions in SPPS is the qualitative Kaiser (ninhydrin) test.[2] This test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, as there are still unreacted N-terminal amines. A negative result (yellow or colorless beads) signifies that the coupling reaction is complete.[1]

Q5: What are the potential side reactions when coupling this compound and how can they be minimized?

The primary side reactions include:

  • Incomplete coupling: Leading to deletion sequences. This is minimized by using more potent coupling reagents, longer reaction times, or double coupling.[1]

  • Racemization: The loss of stereochemical integrity at the α-carbon. While urethane-protected amino acids (like Z-protected ones) are generally resistant to racemization, it can still occur, especially with prolonged activation times or elevated temperatures.[6] The use of additives like HOBt or Oxyma Pure can help suppress racemization.[6][7]

  • Guanidinylation: This can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to the irreversible capping of the N-terminal amine. Using phosphonium-based reagents like PyBOP or a stoichiometric amount of the uronium reagent relative to the amino acid can prevent this.[4]

Troubleshooting Guide for this compound Coupling

This guide addresses common issues encountered during the coupling of this compound in SPPS.

Problem/Symptom Possible Cause Recommended Solution
Positive Kaiser test after coupling (blue/purple beads) Incomplete Coupling Reaction 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU instead of HBTU or DIC/HOBt.[4] 2. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4] 3. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to overnight.[1] 4. Increase temperature: Gentle heating (e.g., to 30-40°C) can improve efficiency, but should be used with caution due to the risk of racemization.[4] Microwave-assisted SPPS is a highly effective alternative.[1]
Low yield of the final peptide and presence of deletion sequences (confirmed by Mass Spectrometry) Steric Hindrance * In addition to the solutions for incomplete coupling, consider using a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[1] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Peptide Aggregation * Use chaotropic salts (e.g., LiCl) in the coupling mixture. * Incorporate backbone-modifying protecting groups like Hmb or pseudoproline dipeptides in the peptide sequence if aggregation is a recurring issue.
Presence of a byproduct with the same mass but different retention time in HPLC Racemization * Avoid prolonged pre-activation times. * Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if elevated temperatures are used. * Ensure the use of additives like HOBt or Oxyma Pure if using carbodiimide-based coupling methods.[6]
Presence of a byproduct with a mass increase of 42 Da at the N-terminus Guanidinylation of the N-terminus * Use phosphonium-based coupling reagents like PyBOP, which do not cause this side reaction.[4] * If using uronium/aminium reagents (e.g., HATU, HBTU), use a stoichiometric amount relative to the amino acid rather than an excess.[4]

Quantitative Data Summary

Coupling Reagent Reagent Class Relative Speed Estimated Efficiency for Hindered Couplings Risk of Racemization Key Considerations
DIC/HOBt CarbodiimideModerate70-90%Low to ModerateCost-effective; requires pre-activation.[2]
HBTU Aminium/Uronium SaltFast90-95%LowA reliable standard for many couplings, but may be insufficient for highly hindered residues.[2][5]
HCTU Aminium/Uronium SaltVery Fast>95%LowMore reactive than HBTU due to the 6-Cl-HOBt leaving group.[5]
PyBOP Phosphonium SaltFast90-95%LowDoes not cause guanidinylation; byproducts are generally less problematic than those from BOP.[2][4]
HATU Aminium/Uronium SaltVery Fast>98%Very LowHighly efficient for hindered couplings; forms a more reactive OAt-ester.[2][5] Should be used with a non-nucleophilic base like DIPEA.
COMU Aminium/Uronium SaltVery Fast>98%Very LowComparable or superior efficiency to HATU; based on the safer Oxyma Pure leaving group.[5][6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol describes a standard single coupling cycle for incorporating this compound into a peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF or NMP for 30 minutes in a reaction vessel and then drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and vortex or shake for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution from the vessel. Wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Difficult Sequences

This protocol should be performed if Protocol 1 results in an incomplete coupling as indicated by a positive Kaiser test.

Procedure:

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF or NMP (3-5 times). Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Ethanol

  • Small test tube

Procedure:

  • Sample Preparation: Take a small sample of resin beads (a few milligrams) from the reaction vessel after the washing step.

  • Washing: Wash the beads in a small test tube with ethanol twice.

  • Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue or purple beads and/or solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Visualizations

Troubleshooting_Workflow start Start: Positive Kaiser Test (Incomplete Coupling) reagent Is a high-efficiency coupling reagent being used (e.g., HATU)? start->reagent double_coupling Perform Double Coupling (Protocol 2) reagent->double_coupling Yes switch_reagent Switch to a more potent reagent (e.g., HATU, COMU) reagent->switch_reagent No kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 extend_time Increase coupling time (e.g., overnight) and/or increase temperature (30-40°C) kaiser_test_2->extend_time Positive end_success Success: Coupling Complete kaiser_test_2->end_success Negative kaiser_test_3 Perform Kaiser Test extend_time->kaiser_test_3 kaiser_test_3->end_success Negative end_fail Problem Persists: Consider alternative strategies (e.g., acyl fluoride formation, different solvent system) kaiser_test_3->end_fail Positive switch_reagent->double_coupling

Caption: Troubleshooting workflow for incomplete this compound coupling.

Reagent_Selection start Select Coupling Reagent for This compound hindrance Level of Steric Hindrance start->hindrance standard Standard Coupling hindrance->standard hindered Sterically Hindered (this compound) hindrance->hindered extremely_hindered Extremely Hindered (e.g., Aib) hindrance->extremely_hindered reagent_standard DIC/HOBt HBTU standard->reagent_standard reagent_hindered HATU, HCTU, COMU, PyBOP hindered->reagent_hindered reagent_extremely_hindered Acyl Fluoride Formation (TFFH) extremely_hindered->reagent_extremely_hindered

Caption: Logic for selecting a suitable coupling reagent.

Orthogonal_Protection ZDapBoc This compound Nα-Z COOH Nβ-Boc deprotect_Z Hydrogenolysis (e.g., H2, Pd/C) ZDapBoc:n->deprotect_Z deprotect_Boc Acidolysis (e.g., TFA) ZDapBoc:s->deprotect_Boc Free_N_terminus Free N-terminus for Peptide Chain Elongation deprotect_Z->Free_N_terminus Free_Side_Chain Free Side-Chain for Branching/Conjugation deprotect_Boc->Free_Side_Chain

Caption: Orthogonal protection strategy for this compound.

References

Preventing side reactions with Z-Dap(Boc)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Z-Dap(Boc)-OH in peptide synthesis, with a focus on preventing common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound, or Nα-benzyloxycarbonyl-Nβ-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, is a non-canonical amino acid derivative used in peptide synthesis. The Z (benzyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group protects the side-chain β-amino group. This orthogonal protection scheme is crucial for its applications.[1] The distinct chemical labilities of the Z and Boc groups allow for their selective removal, enabling site-specific modifications of peptides.[1][2] This makes this compound a valuable building block for creating branched peptides, cyclic peptides, and for conjugating labels or other molecules to the peptide backbone.[3][4]

Q2: What is an "orthogonal protection strategy," and why is it important when using this compound?

An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions without affecting each other.[2][5] In the case of this compound, the Z group is stable to the acidic conditions used to remove the Boc group, and the Boc group is stable to the catalytic hydrogenation conditions used to remove the Z group.[1] This orthogonality is fundamental for multi-step syntheses, as it allows for the selective deprotection and modification of one amino group while the other remains protected, preventing unwanted side reactions.[2]

Q3: What are the most common side reactions associated with this compound during peptide synthesis?

The primary side reactions can be categorized as follows:

  • Side reactions related to the Boc protecting group: During the acidic cleavage of the Boc group (typically with trifluoroacetic acid - TFA), the resulting tert-butyl cation can cause tert-butylation of nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[3]

  • Side reactions related to the diaminopropionic acid (Dap) side chain: The nucleophilic nature of the side-chain amino group can lead to intramolecular cyclization, resulting in lactam formation, especially under basic conditions.[3] If the side chain is not properly protected, it can also react with activated amino acids during coupling, leading to the formation of branched peptides.[3]

  • General peptide synthesis side reactions: Other common side reactions include diketopiperazine formation at the dipeptide stage, particularly when using Boc-SPPS, and racemization during coupling steps.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
Low Coupling Efficiency / Incomplete Reaction 1. Steric hindrance from the bulky protecting groups. 2. Degradation of coupling reagents or this compound. 3. Poor resin swelling.1. Use a more potent coupling reagent such as HATU, HBTU, or PyBOP. Consider performing a double coupling. 2. Use fresh, high-quality reagents and store them under appropriate conditions. 3. Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before coupling.[3][4]
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of this compound.Monitor coupling completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.[3][4]
Side-Product Formation (e.g., tert-butylation of Trp or Met) Reaction of the tert-butyl cation, formed during Boc deprotection, with nucleophilic residues.Use scavengers in the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
Formation of Branched Peptides Inadequate protection of the Dap side-chain amino group.Ensure the β-amino group of Dap is protected throughout the synthesis. The Boc group in this compound serves this purpose.[3]
Diketopiperazine Formation Intramolecular cyclization of the dipeptide-resin, especially after deprotection of the second amino acid.In Boc-based solid-phase peptide synthesis (SPPS), utilize in situ neutralization protocols where the coupling is performed immediately after neutralization of the N-terminal amine.[6][7]
Racemization Over-activation of the carboxylic acid or prolonged exposure to basic conditions.Use coupling additives like HOBt or Oxyma to suppress racemization. Perform couplings at lower temperatures and minimize pre-activation times.[8][9]

Quantitative Data Summary

While extensive comparative data for this compound is sequence-dependent, the following tables provide a general overview of coupling reagent efficiency and expected performance in solid-phase peptide synthesis.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent Class Relative Speed Typical Efficiency Risk of Racemization Key Considerations
HATU Uronium/Aminium SaltVery Fast>95%LowHighly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4][10]
HBTU Uronium/Aminium SaltFast>95%LowA very common and effective coupling reagent.[10]
PyBOP Phosphonium SaltFast>95%LowEffective for hindered couplings, but can be more expensive.
DIC/HOBt Carbodiimide/AdditiveModerate>90%LowA classic and cost-effective combination that minimizes racemization.[9]

Table 2: Expected Efficiency and Purity in Boc-SPPS

Parameter Expected Efficiency/Purity Monitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency > 99%HPLC analysis of a small cleaved sample
Crude Peptide Purity (Post-Cleavage) 70-90% (Sequence-dependent)Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry
[11]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a solid support.

  • Resin Preparation:

    • Start with a resin-bound peptide chain with a free N-terminal amine.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3x resin volume).[3]

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and an appropriate coupling reagent and additive (e.g., HBTU at 2.0 equivalents) in DMF.[4]

  • Activation and Coupling:

    • Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) to the amino acid solution to activate it.[4]

    • Immediately add the activated solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates complete coupling.[4]

    • If the coupling is incomplete, repeat the coupling step (double coupling).[3]

    • Once complete, wash the resin with DMF (3x) and DCM (3x).[4]

Protocol 2: Selective Deprotection of the Boc Group from the Dap Side Chain

This protocol is for the on-resin removal of the Boc group from the Dap side chain while the Z-group on the N-terminus and other acid-labile protecting groups remain intact.

  • Resin Preparation:

    • After completing the desired peptide sequence, wash the peptide-resin with DCM (5 times).[12]

  • Boc Deprotection:

    • Prepare a deprotection cocktail of 25-50% TFA in DCM. It is recommended to add a scavenger such as triisopropylsilane (TIS) (2.5% v/v) to prevent side reactions.[12]

    • Treat the resin with the deprotection cocktail for 30 minutes with agitation.[12]

    • Drain the solution and repeat the treatment.[12]

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5x).[12]

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).[4]

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for side-chain modification.

Protocol 3: Selective Deprotection of the Z Group
  • Catalyst Preparation:

    • Dissolve the Z-protected peptide in a suitable solvent like methanol (MeOH) or ethanol (EtOH).[2]

    • Carefully add Palladium on carbon (Pd/C, 5-10 wt. %) to the solution.[2]

  • Hydrogenation:

    • Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.[2]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[2]

  • Work-up:

    • Filter the reaction mixture through Celite® to remove the catalyst.[2]

    • Evaporate the solvent to obtain the deprotected peptide.

Visualizations

Orthogonal_Protection_Strategy Z_Dap_Boc This compound Acid Acid (e.g., TFA) Z_Dap_Boc->Acid Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Z_Dap_Boc->Hydrogenation Z_Dap_NH2 Z-Dap-OH (Free Side-Chain Amine) Acid->Z_Dap_NH2 NH2_Dap_Boc Dap(Boc)-OH (Free α-Amine) Hydrogenation->NH2_Dap_Boc

Caption: Orthogonal deprotection of this compound.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling: This compound HATU, DIPEA in DMF Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Z-Group Deprotection (if applicable) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for Next Coupling Wash2->Next_Cycle

Caption: General workflow for this compound coupling in SPPS.

Troubleshooting_Workflow Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Check_Reagents Check Reagent Quality and Age Incomplete_Coupling->Check_Reagents Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU) Incomplete_Coupling->Stronger_Reagent Check_Reagents->Incomplete_Coupling Reagents Expired Double_Couple Perform Double Coupling Check_Reagents->Double_Couple Reagents OK Double_Couple->Incomplete_Coupling Still Positive Successful_Coupling Successful Coupling (Negative Kaiser Test) Double_Couple->Successful_Coupling Negative Stronger_Reagent->Successful_Coupling

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides containing Z-Dap(Boc)-OH (N-α-benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-diaminopropionic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it contribute to peptide aggregation?

A1: this compound is a protected, non-canonical amino acid derivative. The aggregation propensity of peptides containing this residue can be attributed to several factors:

  • Increased Hydrophobicity: Both the benzyloxycarbonyl (Z) and the tert-butyloxycarbonyl (Boc) protecting groups are bulky and hydrophobic.[1][2] Their presence increases the overall hydrophobicity of the peptide chain, promoting intermolecular hydrophobic interactions that can lead to aggregation.[2][3]

  • Intermolecular Hydrogen Bonding: Peptide backbones have an intrinsic tendency to form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are a common cause of aggregation.[3][4]

  • Steric Hindrance: The bulky protecting groups can create steric hindrance, potentially leading to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), which can result in deletion sequences that may contribute to aggregation.[5]

Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: On-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The peptide-resin may appear shrunken or fail to swell adequately in the synthesis solvents.[2][6]

  • Slow or Incomplete Reactions: This can be observed through a positive Kaiser test (or other amine tests) after a coupling step, indicating unreacted free amines.[2][7] Similarly, the deprotection step may be slow or incomplete.

  • Physical Clumping: The resin may become sticky or form visible clumps, and there may be slow or incomplete draining of solvents.[2][7]

  • Low Yield: A significant decrease in the expected yield of the final cleaved peptide is a strong indicator of aggregation issues during synthesis.[2]

Q3: How can I detect and characterize aggregation of my purified peptide containing this compound?

A3: Several analytical techniques can be used to detect and characterize peptide aggregation in solution:

  • Spectroscopic Techniques: UV-visible absorbance (for turbidity), fluorescence spectroscopy (intrinsic or extrinsic), and circular dichroism (CD) are rapid screening methods to detect structural changes and the presence of aggregates.[8]

  • Chromatographic Methods: Size-exclusion chromatography (SEC) is a widely used technique to separate and quantify monomers, dimers, and higher-order aggregates.[9][10]

  • Light Scattering Techniques: Dynamic light scattering (DLS) can be used to measure the size distribution of particles in a solution, identifying the presence of aggregates.[10][11]

  • Microscopy: Transmission electron microscopy (TEM) and atomic force microscopy (AFM) can be used to visualize the morphology of the aggregates.[8]

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency During SPPS

If you observe a positive Kaiser test after coupling an amino acid following the incorporation of this compound, it is likely due to on-resin aggregation.

Troubleshooting Workflow for Poor Coupling

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a second coupling (recoupling) start->recouple result Monitor with Kaiser Test recouple->result If unsuccessful change_solvent Switch to aggregation-disrupting solvents (e.g., NMP, DMSO) change_solvent->result Retry coupling chaotropic Add chaotropic salts (e.g., LiCl, NaClO4) chaotropic->result Retry coupling microwave Utilize microwave-assisted synthesis microwave->result Retry coupling result->change_solvent Positive result->chaotropic Positive result->microwave Positive success Proceed with Synthesis result->success Negative failure Consider resynthesis with pseudoproline or backbone protection result->failure Persistently Positive

Caption: Troubleshooting workflow for incomplete coupling reactions.

Recommended Solutions:

StrategyDescriptionKey Parameters
Solvent Modification Switch from standard solvents like DMF to those known to disrupt secondary structures.[3][7]Use N-methylpyrrolidone (NMP) as the primary solvent, or add up to 25% dimethyl sulfoxide (DMSO) to DMF.[12]
Chaotropic Salts Add chaotropic salts to the coupling mixture to disrupt hydrogen bonding.[3][7] These should be washed out after the coupling step.0.8 M LiCl or NaClO₄ in DMF.[7]
Elevated Temperature Perform the coupling reaction at a higher temperature to disrupt aggregates.[3]50-75°C, often achieved with a microwave peptide synthesizer.[4][13]
Microwave Synthesis Microwave energy provides localized heating that can disrupt aggregation and improve coupling efficiency.[4][7]Program the synthesizer for both deprotection and coupling steps at elevated temperatures (e.g., 75°C).[4]
Issue 2: Poor Solubility of the Cleaved Peptide

Peptides containing the hydrophobic Z and Boc groups may be difficult to dissolve in aqueous buffers after cleavage and purification.

Strategies for Improving Peptide Solubility

StrategyDescriptionRecommended Protocol
pH Adjustment Adjust the pH of the solution away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion.[2][14]For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).[14]
Organic Co-solvents Dissolve the peptide in a small amount of an organic solvent before adding the aqueous buffer.[2][14]Start by dissolving the peptide in a minimal volume of DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer while vortexing.[14]
Sonication Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.[2][6]Briefly sonicate the peptide solution in an ice bath to prevent heating.

Experimental Protocols

Protocol 1: On-Resin Aggregation Test

This protocol helps to confirm if aggregation is the cause of incomplete reactions during SPPS.[14]

  • Sample Collection: After a problematic coupling step, take a small sample of the peptide-resin (approximately 10-20 mg).

  • Washing: Wash the resin sample with DCM (3 x 1 mL).

  • Drying: Dry the resin under a stream of nitrogen.

  • Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[5] Let the cleavage reaction proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Analyze the peptide by mass spectrometry to identify the presence of the target peptide and any deletion sequences.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol provides a general method for quantifying aggregates in a purified peptide sample.[10]

  • Sample Preparation: Dissolve the purified peptide in a suitable mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable SEC column for the molecular weight range of your peptide.

    • Mobile Phase: A buffer that maintains the solubility of your peptide and minimizes interactions with the stationary phase (e.g., phosphate-buffered saline, PBS).

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at 214 nm and/or 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Logical Relationship of Aggregation and Troubleshooting

G cluster_synthesis During SPPS cluster_post Post-Purification aggregation_synthesis On-Resin Aggregation (Hydrophobicity, H-bonding) symptoms_synthesis Symptoms: - Poor Swelling - Incomplete Reactions - Clumping aggregation_synthesis->symptoms_synthesis solutions_synthesis Solutions: - Disruptive Solvents (NMP, DMSO) - Chaotropic Salts (LiCl) - Elevated Temperature/Microwave symptoms_synthesis->solutions_synthesis detection Detection & Characterization (SEC, DLS, Spectroscopy) symptoms_synthesis->detection aggregation_solution Solution Aggregation (Hydrophobicity) symptoms_solution Symptoms: - Poor Solubility - Turbidity/Precipitation aggregation_solution->symptoms_solution solutions_solution Solutions: - pH Adjustment - Organic Co-solvents - Sonication symptoms_solution->solutions_solution symptoms_solution->detection

Caption: Relationship between aggregation causes, symptoms, and solutions.

References

How to avoid racemization of Z-Dap(Boc)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding racemization of Z-Dap(Boc)-OH during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is racemization a concern during its activation?

A1: this compound is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the β-amino group is protected by a tert-butoxycarbonyl (Boc) group. Like other Nα-urethane-protected amino acids, this compound is susceptible to racemization (the conversion of the L-enantiomer to a mixture of D and L enantiomers) during the activation of its carboxylic acid group for peptide bond formation. This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which can be difficult to separate and may have altered or abolished biological activity.

Q2: What are the primary mechanisms of racemization for this compound during activation?

A2: The two main pathways for racemization during the activation of N-protected amino acids are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.

  • Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is less common for urethane-protected amino acids but can become significant under strongly basic conditions.

Q3: Are Z-protected amino acids like this compound particularly prone to racemization?

A3: Nα-urethane protecting groups, such as Z and Boc, are known to suppress racemization compared to Nα-acyl protecting groups (e.g., in a peptide chain). This is because the urethane group is less electron-withdrawing, making the α-proton less acidic and the formation of the oxazolone intermediate less favorable. However, the risk of racemization is never zero and is highly dependent on the reaction conditions, particularly the choice of coupling reagent, base, and temperature.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of D-isomer detected after coupling this compound. Racemization during the activation/coupling step.1. Optimize Coupling Reagent & Additive: If using a carbodiimide (e.g., DIC), ensure an additive like OxymaPure or HOAt is used. Switch to a uronium/aminium salt reagent known for low racemization, such as HATU or COMU. 2. Control the Base: If using a base like DIPEA, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary equivalents of the base. 3. Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. 4. Minimize Pre-activation Time: Reduce the time the amino acid is in its activated state before the addition of the amine component.
Low coupling efficiency and incomplete reaction. Steric hindrance of this compound or the N-terminal amine of the peptide. Inefficient activation.1. Use a More Powerful Coupling Reagent: Employ a high-efficiency reagent like HATU or COMU, which are particularly effective for sterically hindered couplings. 2. Increase Reaction Time and/or Temperature: While minimizing racemization is important, ensuring complete coupling is critical. If racemization is under control, a modest increase in reaction time or a slight increase in temperature might be necessary. Monitor the reaction progress closely. 3. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
Formation of side products (e.g., N-acylurea with carbodiimides). The activated intermediate is reacting with the coupling reagent itself.1. Use Additives: The use of HOBt, HOAt, or OxymaPure with carbodiimides (like DIC or DCC) forms an active ester that is less prone to N-acylurea formation.[1] 2. Switch Reagent Class: Change to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) salt-based coupling reagent.

Quantitative Data Summary

The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and the model system used for its determination. While specific data for this compound is not extensively published, the following table provides representative data from studies on Z-protected and other model amino acids, which can serve as a guide for selecting a suitable coupling method.

Coupling Reagent/MethodModel System% Racemization (D-isomer)Reference(s)
DCCModel Peptide Fragment10-30%[2]
DCC + HOBtModel Peptide Fragment1-5%[2]
EDC + HOBtModel Peptide Fragment1-4%[2]
HBTUZ-Phg-OH + H-Pro-NH213.2%[2]
HATUZ-Phg-OH + H-Pro-NH210.8%[2]
COMUZ-Phg-OH + H-Pro-NH210.5%[2]
HCTUModel Peptide Fragment< 0.5%[2]

Note: The data presented is a synthesis of typical results from comparative studies. The exact percentage of racemization can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for couplings where minimizing racemization is critical, especially for potentially hindered couplings.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Nα-deprotection (if applicable) and wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

  • Activation and Coupling: Add a hindered base such as DIPEA or 2,4,6-collidine (4.0 equivalents) to the amino acid solution and briefly mix. Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated. Once the reaction is complete, filter the resin and wash thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a cost-effective alternative that provides excellent racemization suppression.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Nα-deprotection (if applicable) and wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) and OxymaPure (3.0 equivalents) in DMF.

  • Coupling: Add DIC (3.0 equivalents) to the amino acid/OxymaPure solution. Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction progress using the Kaiser test. Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Z_AA This compound Activated_Ester Activated Ester Z_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone - H₂O (intramolecular) L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Amine (Nu: attack) D_Peptide Undesired D-Peptide Oxazolone->D_Peptide + Amine (Nu: attack) Z_AA2 This compound Activated_Ester2 Activated Ester Z_AA2->Activated_Ester2 + Coupling Reagent Enolate Enolate (Achiral Intermediate) Activated_Ester2->Enolate + Base (-H⁺) L_Peptide2 Desired L-Peptide Enolate->L_Peptide2 + H⁺, + Amine D_Peptide2 Undesired D-Peptide Enolate->D_Peptide2 + H⁺, + Amine

Primary mechanisms of racemization during peptide coupling.

Experimental_Workflow start Start: Resin-bound peptide with free N-terminus swell 1. Swell Resin in DMF start->swell prepare_aa 2. Prepare Activation Solution: This compound + Coupling Reagent (e.g., HATU) in DMF swell->prepare_aa activate 3. Add Base (e.g., DIPEA) to activate prepare_aa->activate couple 4. Add Activated Amino Acid to Resin and react for 1-2 hours activate->couple monitor 5. Monitor with Kaiser Test couple->monitor wash 6. Wash Resin (DMF, DCM) monitor->wash Complete (Yellow) incomplete Incomplete Coupling (Repeat steps 2-5) monitor->incomplete Incomplete (Blue) end End: Coupled Peptide-Resin wash->end incomplete->prepare_aa

Recommended workflow for low-racemization coupling.

References

Unexpected mass in electrospray ionization of peptide with Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass signals during the electrospray ionization mass spectrometry (ESI-MS) analysis of peptides containing the protected amino acid Z-Dap(Boc)-OH.

Troubleshooting Guide: Unexpected Mass in ESI of this compound Peptides

This guide is designed to help you identify the root cause of unexpected mass signals in your ESI-MS data. Follow the steps in a logical order to diagnose the issue.

Question: I am observing a mass in my ESI-MS spectrum that does not correspond to the expected molecular weight of my peptide containing this compound. What are the possible causes and how can I troubleshoot this?

Answer:

An unexpected mass can arise from several factors during sample preparation, chromatography, or ionization. Here is a step-by-step guide to systematically troubleshoot the issue.

Step 1: Verify the Expected Mass

First, ensure you are calculating the expected mass correctly. The molecular weight of the unprotected peptide backbone plus the mass of the this compound residue.

  • This compound Molecular Weight: 338.36 g/mol [1][2][3]

  • Chemical Formula: C₁₆H₂₂N₂O₆[1][3]

Step 2: Investigate Common ESI Artifacts: Adduct Formation

Adduct formation is a very common phenomenon in ESI-MS where ions present in the mobile phase or from contaminants associate with your analyte.[4][5][6] This results in a higher observed mass.

  • Common Adducts: Look for masses corresponding to your expected mass (M) plus the mass of common adducts.[6]

  • Troubleshooting:

    • Lower the pH: Adding a small amount of an organic acid like formic acid to your mobile phase can provide an excess of protons, favoring the formation of the protonated molecule [M+H]⁺ over metal adducts.[6]

    • Use High-Purity Solvents and Reagents: Ensure your solvents and additives are LC-MS grade to minimize alkali metal contamination.

    • Sample Clean-up: Use desalting columns to remove salts from your peptide sample before analysis.[7]

Quantitative Data: Common Adducts in ESI-MS

Adduct IonMass Added to [M] (Da)Common Source
Sodium [M+Na]⁺22.99Glassware, reagents, solvents
Potassium [M+K]⁺39.10Glassware, reagents, solvents
Ammonium [M+NH₄]⁺18.03Ammonium-based buffers
Acetonitrile [M+ACN+H]⁺42.03Mobile phase
Formate [M+HCOOH-H]⁻45.02Mobile phase additive (negative mode)

Step 3: Consider In-Source Fragmentation or Decay

The energy in the ESI source can sometimes be high enough to cause fragmentation of your peptide before it reaches the mass analyzer. This is known as in-source decay or in-source fragmentation.[8][9][10] For peptides with protecting groups, these are often the most labile parts of the molecule.

  • Loss of Protecting Groups: The Boc and Z (Cbz) protecting groups on this compound can be lost.

    • Boc Group Fragmentation: The tert-butoxycarbonyl (Boc) group is known to fragment in a few characteristic ways. Look for losses of:

      • 56 Da: Loss of isobutylene (C₄H₈)[11]

      • 100 Da: Loss of the entire Boc group (C₅H₈O₂)

    • Z (Cbz) Group Fragmentation: The benzyloxycarbonyl (Z) group can also fragment, although it is generally more stable than Boc.

  • Troubleshooting:

    • Optimize Source Conditions: Lower the fragmentor or capillary voltage to reduce the energy in the source.[12]

    • Use a Softer Ionization Technique: If available, consider using a softer ionization method.

Quantitative Data: Common Neutral Losses from this compound

Protecting GroupNeutral Loss FragmentMass Loss (Da)
BocIsobutylene (C₄H₈)56.11
BocBoc group (C₅H₉O₂)101.12
Z (Cbz)Toluene (C₇H₈)92.14
Z (Cbz)CO₂44.01

Step 4: Evaluate Sample Purity and Potential Side Reactions

The unexpected mass could be a real impurity from your peptide synthesis or a side product.

  • Incomplete Deprotection: If your synthesis involves the removal of other protecting groups, check for masses corresponding to incompletely deprotected species.

  • Side Reactions: Consider the possibility of side reactions during synthesis or storage.

  • Troubleshooting:

    • LC-MS Analysis: Use liquid chromatography coupled with mass spectrometry (LC-MS) to separate your main product from any impurities. This will show if the unexpected mass is from a co-eluting species.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to predict the elemental composition of the unexpected species and help identify it.

Experimental Protocols

Protocol 1: Optimization of ESI Source Conditions to Minimize In-Source Fragmentation

  • Prepare a standard solution of your this compound containing peptide at a known concentration (e.g., 10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set initial ESI source parameters based on typical values for peptide analysis.

  • Systematically decrease the fragmentor voltage (or equivalent parameter on your instrument, e.g., capillary exit or cone voltage) in steps of 10-20 V.

  • Acquire a mass spectrum at each voltage setting.

  • Monitor the relative intensity of the desired [M+H]⁺ ion and the unexpected mass signals. The optimal fragmentor voltage will maximize the signal of the [M+H]⁺ ion while minimizing the intensity of fragment ions.

Protocol 2: Sample Preparation for Adduct Removal

  • Condition a C18 desalting spin column according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., acetonitrile) followed by equilibration with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid or formic acid in water).

  • Acidify your peptide sample by adding formic acid to a final concentration of 0.1%.[7]

  • Load the acidified sample onto the conditioned C18 column.

  • Wash the column with the acidic aqueous solution to remove salts and other hydrophilic impurities.

  • Elute the peptide with a solution containing a higher percentage of organic solvent (e.g., 70% acetonitrile with 0.1% formic acid).

  • Dry the eluted sample in a vacuum concentrator.

  • Reconstitute the sample in the mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Mass in ESI-MS start Unexpected Mass Observed verify_mass Step 1: Verify Expected Mass (MW of this compound = 338.36 Da) start->verify_mass check_adducts Step 2: Check for Common Adducts (e.g., [M+Na]⁺, [M+K]⁺) verify_mass->check_adducts Mass calculation correct check_fragments Step 3: Check for In-Source Fragmentation (e.g., Loss of Boc, Z groups) check_adducts->check_fragments No common adducts clean_sample Troubleshoot: Use high-purity solvents, desalt sample check_adducts->clean_sample Adducts suspected check_purity Step 4: Evaluate Sample Purity (LC-MS analysis) check_fragments->check_purity No obvious fragmentation optimize_source Troubleshoot: Lower source energy check_fragments->optimize_source Fragmentation suspected run_lcms Troubleshoot: Perform LC-MS, HRMS check_purity->run_lcms solution_found Problem Resolved optimize_source->solution_found clean_sample->solution_found run_lcms->solution_found

Caption: Troubleshooting workflow for unexpected mass signals.

ESI_Artifacts Potential Origins of Unexpected Mass cluster_adducts Adduct Formation cluster_fragments In-Source Fragmentation cluster_impurities Sample Impurities peptide Peptide with this compound (Expected Mass M) adduct_na [M+Na]⁺ peptide->adduct_na Addition adduct_k [M+K]⁺ peptide->adduct_k Addition adduct_nh4 [M+NH₄]⁺ peptide->adduct_nh4 Addition loss_boc [M-Boc+H]⁺ peptide->loss_boc Loss loss_isobutylene [M-isobutylene+H]⁺ peptide->loss_isobutylene Loss loss_z [M-Z+H]⁺ peptide->loss_z Loss incomplete_deprotection Incompletely Deprotected Peptide peptide->incomplete_deprotection Co-eluting synthesis_byproduct Synthesis Byproduct peptide->synthesis_byproduct Co-eluting

Caption: Common sources of unexpected mass signals.

Frequently Asked Questions (FAQs)

Q1: I see a peak at M+22. What is it?

A1: A peak at M+22 Da is very likely a sodium adduct [M+Na]⁺, where a sodium ion is attached to your peptide.[6] This is a common occurrence in ESI-MS. To confirm, look for a peak at M+38, which would correspond to a potassium adduct [M+K]⁺.[6] Following Protocol 2 for sample desalting can help minimize these adducts.

Q2: My mobile phase contains trifluoroacetic acid (TFA). Could this be causing issues?

A2: Yes, while TFA is excellent for chromatography, it is a known ion-suppressing agent in ESI-MS.[13] It can reduce the signal intensity of your peptide. If possible, try replacing 0.1% TFA with 0.1% formic acid (FA) in your mobile phase, as FA is more volatile and generally provides better sensitivity in ESI-MS.[13]

Q3: I observe multiple peaks that seem to be related to my peptide, for example, [M+H]⁺ and [M+2H]²⁺. Is this normal?

A3: Yes, observing multiple charge states is very common for peptides in ESI-MS.[13][14] Peptides have multiple basic sites (like the N-terminus and basic amino acid side chains) that can be protonated. The distribution of charge states can depend on the peptide's sequence, conformation, and the solvent conditions.

Q4: Can the position of the Boc and Z groups on the diaminopropionic acid (Dap) residue affect the mass spectrum?

A4: The isomeric forms, this compound and Boc-Dap(Z)-OH, have the same molecular weight (338.36 g/mol ) and will therefore have the same m/z for the intact molecular ion.[1][2] However, the fragmentation patterns in MS/MS experiments could potentially differ, which can be used to distinguish between them.

Q5: I suspect my sample is contaminated. What are common contaminants in peptide analysis?

A5: Common contaminants include keratins from dust and skin, polymers like polyethylene glycol (PEG) from various lab materials, and residual solvents or reagents from synthesis and purification.[7][8] Always use high-purity solvents, wear gloves, and maintain a clean workspace to minimize contamination. A "blank" injection of just your mobile phase can help identify background ions in your system.

References

Incomplete deprotection of Z or Boc groups from Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incomplete deprotection of either the benzyloxycarbonyl (Z) or the tert-butyloxycarbonyl (Boc) group from Z-Dap(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the principle of selective deprotection for this compound?

The selective deprotection of this compound relies on an orthogonal protection strategy.[1] This strategy uses protecting groups that can be removed under distinct chemical conditions, leaving other protecting groups intact.[1] For this compound, the Boc group is acid-labile (sensitive to acid), while the Z group is removed by catalytic hydrogenolysis.[2] This difference in reactivity allows for the selective removal of one group while the other remains attached.

Q2: What are the most common causes of incomplete Boc deprotection?

Incomplete removal of the Boc group typically stems from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[3] Standard conditions may be insufficient for complete removal, especially if the substrate is sterically hindered or has poor solubility.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; some substrates may require longer reaction times or slightly elevated temperatures for the reaction to go to completion.[5][6]

  • Poor Substrate Solubility: If the this compound derivative is not fully dissolved in the reaction solvent, the acid cannot access all the molecules, leading to an incomplete reaction.[3]

  • Reagent Quality: Trifluoroacetic acid (TFA), the most common reagent, is hygroscopic. The presence of water can reduce its effective acidity, slowing down the deprotection.[5]

  • Premature Work-up: Neutralizing the reaction mixture too early will halt the deprotection process.

Q3: What are the primary causes of incomplete Z group deprotection?

Incomplete hydrogenolysis of the Z group is often traced to these issues:

  • Catalyst Inactivation (Poisoning): The Palladium (Pd) catalyst is sensitive to poisoning by sulfur-containing compounds, residual solvents (like dichloromethane), or other impurities. This dramatically reduces its activity.

  • Insufficient Catalyst Loading or Poor Quality: Using too little catalyst or an old, less active batch of Pd/C can result in a sluggish or incomplete reaction.

  • Inadequate Hydrogen Supply: Poor sealing of the reaction vessel, insufficient hydrogen pressure, or inadequate agitation can lead to a hydrogen-starved environment, stopping the reaction.

  • Poor Solubility: The substrate must be soluble in the chosen solvent (e.g., Methanol, Ethanol, Ethyl Acetate) for efficient interaction with the solid catalyst.[1]

Q4: How can I monitor the progress of a deprotection reaction?

You can monitor the reaction using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material (less polar) and the appearance of the deprotected product (more polar).[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly accurate way to monitor the consumption of starting material and the formation of the product, confirming their identities by mass.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For Boc deprotection, the disappearance of the characteristic singlet peak of the tert-butyl protons around 1.4-1.5 ppm confirms removal.[6] For Z deprotection, the disappearance of the benzyl proton signals (around 5.1 ppm and 7.3 ppm) is indicative of success.

Orthogonal Deprotection Strategy

The core of working with this compound is understanding its orthogonal nature, which allows for two distinct synthetic pathways.

G Diagram 1: Orthogonal Deprotection of this compound cluster_start Starting Material cluster_boc Pathway 1: Boc Deprotection cluster_z Pathway 2: Z Deprotection start This compound boc_prod Z-Dap-OH start->boc_prod Acid (TFA, HCl) Conditions z_prod H-Dap(Boc)-OH start->z_prod Catalytic Hydrogenolysis (H₂, Pd/C) G Diagram 2: Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Detected (via TLC or LC-MS) q1 Were reaction conditions verified? (Acid concentration, anhydrous solvent, time) start->q1 a1_no Correct conditions and re-run reaction q1->a1_no No a1_yes Conditions were correct. Proceed to next check. q1->a1_yes Yes end Reaction Complete a1_no->end q2 Is the substrate fully soluble in the reaction solvent? a1_yes->q2 a2_no Change solvent or use a co-solvent (e.g., add more DCM) q2->a2_no No a2_yes Substrate is soluble. Proceed to next check. q2->a2_yes Yes a2_no->end q3 Are steric hindrance or electronic effects suspected? a2_yes->q3 a3_yes Increase reaction time and/or increase acid concentration. Consider adding scavengers (e.g., TIS). q3->a3_yes Yes a3_yes->end G Diagram 3: Troubleshooting Incomplete Z Deprotection start Incomplete Z Deprotection Detected (via TLC or LC-MS) q1 Is the catalyst active? (Freshly opened? Stored properly?) start->q1 a1_no Use fresh, high-quality catalyst (e.g., Pd/C). Increase catalyst loading (e.g., from 10 mol% to 20 mol%). q1->a1_no No a1_yes Catalyst is active. Proceed to next check. q1->a1_yes Yes end Reaction Complete a1_no->end q2 Is the hydrogen supply adequate? (System sealed? Proper pressure? Good agitation?) a1_yes->q2 a2_no Ensure system is sealed. Increase H₂ pressure. Increase agitation speed for better mixing. q2->a2_no No a2_yes Hydrogen supply is adequate. Proceed to next check. q2->a2_yes Yes a2_no->end q3 Are catalyst poisons present? (e.g., Sulfur compounds, chlorinated solvents) a2_yes->q3 a3_yes Purify starting material. Ensure reaction solvent is high purity and not a poison itself (e.g., use MeOH, not DCM). q3->a3_yes Yes a3_yes->end

References

Technical Support Center: Diketopiperazine Formation with N-terminal Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Z-Dap(Boc)-OH at the N-terminus.

Troubleshooting Guide

This guide addresses common issues that may indicate or lead to diketopiperazine formation.

ProblemPotential CauseRecommended Actions
Low final peptide yield, especially for a dipeptide or tripeptide. Cleavage of the N-terminal dipeptide from the resin due to DKP formation.1. Analyze the cleavage solution: Use LC-MS to check for the presence of the cyclic dipeptide, cyclo(Z-Dap(Boc)-Xaa). 2. Optimize the synthesis protocol: Switch to an in situ neutralization protocol to minimize the time the deprotected N-terminal amine is in a free, nucleophilic state.[1][2] 3. Consider a different coupling reagent: While the neutralization step is most critical in Boc-SPPS, using a phosphonium-based reagent like BOP has been shown to suppress DKP formation.[3][4]
Presence of a major, unexpected peak in the crude HPLC profile with a mass corresponding to the cyclic dipeptide. Direct evidence of diketopiperazine formation. The N-terminal dipeptide has cyclized and cleaved from the resin.1. Implement in situ neutralization: This is the most effective method to prevent DKP formation.[1][2][5] 2. Reduce time between synthesis steps: Minimize the delay between Boc deprotection, neutralization, and the subsequent coupling reaction. 3. Lower the reaction temperature: Performing the coupling step at a reduced temperature can decrease the rate of the cyclization side reaction.
Inconsistent synthesis yields for sequences starting with this compound. The peptide sequence following this compound may be predisposing the dipeptide to cyclization. While proline is most notorious, other amino acids can also facilitate this side reaction.1. Prioritize in situ neutralization: This should be the default protocol for any sequence prone to DKP formation. 2. Couple a pre-formed dipeptide: If DKP formation remains a significant issue, synthesizing the Z-Dap(Boc)-Xaa dipeptide in solution and then coupling it to the resin can bypass the vulnerable dipeptide-resin intermediate.
Failure to couple the third amino acid effectively. The N-terminal amine of the dipeptide may have already cyclized to form a DKP, leaving no free amine for the incoming amino acid to react with.1. Confirm the presence of a free amine: Perform a Kaiser test after the deprotection and neutralization of the second amino acid. A negative result (yellow beads) suggests a lack of free primary amines, possibly due to DKP formation. 2. Re-evaluate the synthesis strategy: If DKP formation is confirmed, a switch to in situ neutralization or the use of a pre-formed dipeptide is strongly recommended for subsequent syntheses.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem when using this compound at the N-terminus?

A1: Diketopiperazine formation is an intramolecular side reaction that can occur during the early stages of peptide synthesis. After the removal of the N-terminal protecting group of the second amino acid, the newly exposed free amine can attack the ester linkage that anchors the peptide to the solid support. This results in the formation of a stable, six-membered cyclic dipeptide (the diketopiperazine), which is cleaved from the resin. When using this compound as the first amino acid, this side reaction leads to the formation of cyclo(Z-Dap(Boc)-Xaa), where Xaa is the second amino acid. This truncates the peptide chain and significantly reduces the yield of the desired full-length peptide.

Q2: How does the Z-protecting group on the N-terminus of Dap(Boc)-OH influence DKP formation?

A2: The Z (benzyloxycarbonyl) group itself does not prevent diketopiperazine formation. The critical step for DKP formation is the deprotection of the α-amino group of the second amino acid in the sequence. Once this amine is deprotected and neutralized, it can initiate the cyclization reaction. In fact, studies have shown that hydrogenolysis of Z-amino acid-proline dipeptides can lead to almost quantitative formation of diketopiperazines. Therefore, the choice of deprotection and neutralization conditions is paramount.

Q3: Does the bulky side chain of Dap(Boc) affect the rate of DKP formation?

A3: The influence of bulky N-terminal side chains on the rate of diketopiperazine formation is complex.[6][7][8] While a bulky side chain can introduce steric hindrance that may disfavor the conformation required for cyclization, other electronic and conformational effects can play a role. There is no definitive evidence to suggest that the Dap(Boc) side chain inherently prevents DKP formation. Therefore, it is prudent to assume that a dipeptide with N-terminal this compound is susceptible to this side reaction and to take preventative measures.

Q4: How does Boc-SPPS chemistry help minimize DKP formation compared to Fmoc-SPPS?

A4: In Boc-based solid-phase peptide synthesis (SPPS), the Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). This deprotection step leaves the terminal α-amino group as a protonated salt (e.g., R-NH₃⁺TFA⁻). This protonated amine is not nucleophilic and therefore cannot initiate the attack on the ester bond to form a DKP. DKP formation can only occur after the subsequent neutralization step, which deprotonates the amine to its free, nucleophilic form. By minimizing the time the amine exists in this free state, for example by using an in situ neutralization protocol, DKP formation can be significantly suppressed.[1]

Q5: Can the choice of coupling reagent affect DKP formation in Boc-SPPS?

A5: While the neutralization protocol is the primary factor in controlling DKP formation in Boc-SPPS, the coupling reagent can also have an influence. The use of phosphonium-based reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) has been shown to suppress diketopiperazine formation during the coupling of the third amino acid to a dipeptide on the resin.[3][4] However, the most effective strategy remains the implementation of an in situ neutralization protocol.

Data Presentation

The following tables summarize quantitative data from studies on diketopiperazine formation. While not specific to this compound, they illustrate the impact of various factors on this side reaction and provide a basis for experimental design.

Table 1: Influence of N-terminal Amino Acid on DKP Formation Rate (Analogous System)

This table shows the relative rates of DKP formation for different N-terminal amino acids (Xaa) in the model peptide Xaa-Pro-pNA. This demonstrates the influence of the N-terminal side chain.

N-terminal Amino Acid (Xaa)Side Chain PropertyRelative Rate of DKP Formation
GlycineNon-polar, smallLow
ValineNon-polar, bulkyLow
PhenylalanineNon-polar, aromaticModerate
GlutaminePolarHigh
LysineChargedHigh

Data adapted from studies on model peptides to illustrate general trends.[6][8]

Table 2: Impact of Neutralization Protocol on Synthesis Efficiency (Boc-SPPS)

This table compares the traditional pre-neutralization method with the recommended in situ neutralization protocol for a "difficult" peptide sequence prone to side reactions like DKP formation.

ParameterStandard Pre-NeutralizationIn Situ Neutralization
Overall Cycle Time ~30-40 minutes~15-20 minutes
Solvent Consumption HighReduced
Crude Peptide Purity LowerSignificantly Higher
DKP Formation Can be significantMinimized

This data represents a qualitative and quantitative comparison based on established protocols.[1][2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization (More Susceptible to DKP Formation)

Objective: To deprotect the N-terminal Boc group and neutralize the resulting ammonium salt in separate steps.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Wash solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)

  • Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution for 2 minutes and drain.

    • Treat the resin again with the deprotection solution for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (1x), and then DCM (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

  • Post-Neutralization Wash: Wash the resin with DCM (3x) and then DMF (3x) to remove excess base.

  • Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.

Protocol 2: Recommended In Situ Neutralization in Boc-SPPS (Minimizes DKP Formation)

Objective: To combine the neutralization and coupling steps to minimize the lifetime of the free N-terminal amine.[1][2][5]

Materials:

  • Peptide-resin with N-terminal Boc protection (as TFA salt after deprotection)

  • Wash solvents: DCM, DMF

  • Boc-amino acid to be coupled

  • Coupling reagent (e.g., HBTU)

  • Base for activation/neutralization: DIEA

Procedure:

  • Boc Deprotection and Washing:

    • Perform the Boc deprotection as described in Protocol 1 (steps 1 and 2).

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x). Do not neutralize the resin. The N-terminal amine will be present as a TFA salt.

  • Pre-activation of Incoming Amino Acid:

    • In a separate vessel, dissolve the Boc-amino acid (e.g., 3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (e.g., 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • In Situ Neutralization and Coupling:

    • Add the pre-activated amino acid solution directly to the un-neutralized peptide-resin (TFA salt).

    • The DIEA in the coupling mixture will neutralize the N-terminal ammonium salt in situ, and the resulting free amine will immediately react with the activated amino acid.

    • Agitate the reaction mixture for the desired coupling time (e.g., 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Visualizations

DKP_Formation_Mechanism Resin Solid Support (e.g., Wang Resin) Dipeptide Resin-Xaa-Dap(Boc)-Z (N-terminal amine is free after deprotection and neutralization) Resin->Dipeptide Peptide Chain TransitionState Intramolecular Nucleophilic Attack Dipeptide->TransitionState Cyclization DKP Cyclo(Z-Dap(Boc)-Xaa) (Diketopiperazine) TransitionState->DKP Cleavage CleavedResin Resin-OH (Truncated) TransitionState->CleavedResin

Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Low Peptide Yield or Unexpected Byproduct CheckMass Analyze Crude Product by LC-MS Start->CheckMass DKP_Confirmed Mass Matches Cyclic Dipeptide? CheckMass->DKP_Confirmed Implement_InSitu Switch to In Situ Neutralization Protocol DKP_Confirmed->Implement_InSitu Yes Other_Issue Investigate Other Side Reactions (e.g., incomplete coupling) DKP_Confirmed->Other_Issue No Recheck Re-synthesize and Analyze Implement_InSitu->Recheck Success Problem Resolved Recheck->Success Yes Preformed_Dipeptide Consider Using a Pre-formed Dipeptide Recheck->Preformed_Dipeptide No

Troubleshooting Workflow for DKP-Related Issues.

References

Optimizing cleavage of peptides with Z-Dap(Boc)-OH from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cleavage of peptides containing N-α-Z-N-β-Boc-L-diaminopropionic acid (Z-Dap(Boc)-OH) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when cleaving a peptide containing this compound from the resin?

The primary consideration is the orthogonal nature of the protecting groups. The Boc (tert-butyloxycarbonyl) group on the β-amino side chain is acid-labile and will be removed during standard trifluoroacetic acid (TFA)-based cleavage. In contrast, the Z (benzyloxycarbonyl) group on the α-amino group is typically stable to TFA and requires separate removal by catalytic hydrogenation.[1][2] Therefore, standard cleavage protocols will yield a peptide with the Z-group still attached.

Q2: Will the Z-group on the Dap side chain be cleaved during a standard TFA-based cleavage?

No, the Z-group is generally resistant to cleavage by TFA.[1][2] It is designed to be an orthogonal protecting group to the acid-labile Boc and tBu groups commonly used in Boc-SPPS.

Q3: What are the most common side reactions to be aware of during the cleavage of peptides containing this compound?

Common side reactions are primarily related to the deprotection of the Boc group and the nature of other amino acids in the peptide sequence. These include:

  • Tert-butylation: The tert-butyl cation generated from the cleavage of the Boc group can alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[3]

  • Aspartimide formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under acidic conditions.[4]

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to a sulfoxide.[4]

The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side reactions.[3][4]

Q4: Is it necessary to protect the β-amino group of Dap during synthesis?

Yes, it is highly recommended to protect the β-amino group to prevent side reactions. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low peptide yield after cleavage Incomplete cleavage from the resin.Extend the cleavage reaction time or use a stronger cleavage cocktail. For some resins, a flow-based cleavage method may improve yield.
Peptide precipitation was incomplete.Ensure the ether used for precipitation is sufficiently cold and that an adequate volume (typically 10-fold excess) is used.
Multiple peaks in the crude HPLC chromatogram Presence of side-products from cleavage (e.g., tert-butylation, oxidation).Optimize the scavenger cocktail based on the peptide sequence. For peptides with sensitive residues, consider using a more complex cocktail like Reagent K.[5][6]
Incomplete removal of other side-chain protecting groups.Increase the cleavage reaction time or temperature (within limits to avoid degradation).
Presence of a peak with the mass of the desired peptide +56 Da Incomplete removal of a Boc group from another residue in the sequence.Ensure sufficient TFA concentration and reaction time during cleavage.
Peptide is insoluble after cleavage and precipitation Peptide aggregation.Attempt to dissolve the crude peptide in different solvents (e.g., acetonitrile/water, DMSO). Sonication may also help.

Data Presentation

The following tables provide representative data for the cleavage of a model peptide containing a this compound residue. Please note that this data is illustrative and based on established principles of peptide synthesis, as direct comparative studies for this compound are not widely published. Actual results may vary depending on the specific peptide sequence, resin, and experimental conditions.

Table 1: Comparison of Cleavage Cocktails for a Model Peptide from Merrifield Resin

Cleavage Cocktail (v/v)Reaction Time (hours)Crude Purity (%)Overall Yield (%)Notes
95% TFA, 2.5% H₂O, 2.5% TIS27565Good for peptides without sensitive residues.
88% TFA, 5% Phenol, 5% H₂O, 2% TIS (Reagent B)28070Phenol acts as a scavenger for tryptophan.[7]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)38572Recommended for peptides with multiple sensitive residues like Arg, Cys, Met, and Trp.[5][6]
HF:anisole (9:1)19080Highly effective but requires specialized equipment due to the hazardous nature of HF.[8]

Table 2: Effect of Resin Choice on Cleavage Efficiency with 95% TFA/H₂O/TIS

Resin TypeCleavage Time (hours)Crude Purity (%)Overall Yield (%)Notes
Merrifield27565Standard resin for Boc-SPPS.
PAM27868Designed to be more stable to TFA during synthesis, potentially requiring slightly longer cleavage times.
MBHA2.57263Used for the synthesis of peptide amides.
2-Chlorotrityl Chloride18575Very acid-labile, allowing for milder cleavage conditions and reduced side reactions.

Experimental Protocols

Protocol 1: Standard TFA Cleavage
  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3 x resin volume) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's amino acid composition. A common starting cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) in a suitable reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the peptide pellet under vacuum.

Protocol 2: Z-Group Deprotection (Post-Cleavage)
  • Peptide Dissolution: Dissolve the purified, Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC or HPLC.

  • Catalyst Removal: Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Product Isolation: Concentrate the filtrate to obtain the deprotected peptide.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin Cocktail Add Cleavage Cocktail (TFA + Scavengers) Resin->Cocktail Incubate Incubate 2-4 hours at Room Temperature Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash and Dry Crude Peptide Precipitate->Wash Purify Purify by RP-HPLC Wash->Purify Final Pure Peptide Purify->Final

Caption: General workflow for the cleavage and isolation of a peptide from the resin.

Troubleshooting_Tree Start Low Yield or Purity? IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage Yield Issue SideReactions Side Reactions? Start->SideReactions Purity Issue ExtendCleavage Increase Cleavage Time or Use Stronger Cocktail IncompleteCleavage->ExtendCleavage Yes CheckPrecipitation Incomplete Precipitation? IncompleteCleavage->CheckPrecipitation No OptimizeScavengers Optimize Scavenger Cocktail (e.g., add Phenol, Thioanisole) SideReactions->OptimizeScavengers Yes Success Problem Resolved ExtendCleavage->Success OptimizeScavengers->Success UseColderEther Use Colder Ether and Ensure Sufficient Volume CheckPrecipitation->UseColderEther Yes UseColderEther->Success

References

Technical Support Center: Managing Peptides Incorporating Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of peptides containing the protected, non-canonical amino acid Z-Dap(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound, or Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] It contains two protecting groups: the benzyloxycarbonyl (Z) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the beta-amino group. This orthogonal protection scheme allows for the selective removal of one group without affecting the other, which is highly advantageous in the synthesis of complex peptides, such as branched or cyclic peptides.[2] The Z-group is typically removed by hydrogenolysis, while the Boc group is labile to acid.[3]

Q2: Why do peptides containing this compound often exhibit poor solubility?

A2: The poor solubility of peptides incorporating this compound can be attributed to several factors. The bulky and hydrophobic nature of both the Z and Boc protecting groups contributes significantly to the overall hydrophobicity of the peptide, reducing its solubility in aqueous and some polar organic solvents.[3] Furthermore, the rigid structure imposed by these protecting groups can promote intermolecular hydrogen bonding and aggregation, leading to the formation of insoluble β-sheet structures, a common issue in peptide synthesis.

Q3: What are the initial recommended solvents for dissolving a peptide containing this compound?

A3: For peptides rich in hydrophobic residues or containing bulky protecting groups like this compound, it is advisable to start with polar aprotic solvents. The most commonly recommended solvents are Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[4] If the peptide is intended for biological assays, DMSO is often preferred due to its lower toxicity, but it should be used with caution for peptides containing cysteine or methionine as it can cause oxidation.[5]

Q4: Can sonication or heating be used to improve the solubility of my this compound-containing peptide?

A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of poorly soluble peptides. Sonication helps to break up peptide aggregates, while gentle warming (typically not exceeding 40°C) can increase the kinetic energy of the system and improve solubility.[6] However, these methods should be used judiciously, as excessive heat can lead to degradation of the peptide. It is always recommended to try these techniques on a small aliquot of the peptide first.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and handling of peptides incorporating this compound.

Issue Possible Cause Recommended Solution
This compound fails to dissolve for coupling reaction. High concentration of the amino acid derivative. Inappropriate solvent.Try reducing the concentration. Use a stronger solvent system such as NMP or a mixture of DMF/DCM. For very difficult cases, a mixture of trifluoroethanol (TFE) and dichloromethane (DCM) can be effective.[7]
Incomplete coupling of this compound to the resin. Steric hindrance from the bulky protecting groups. Aggregation of the growing peptide chain on the resin.Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP in the presence of a base like N,N-diisopropylethylamine (DIPEA).[2] Perform a double coupling. Wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) prior to coupling to disrupt secondary structures.
Precipitation of the peptide during purification by HPLC. The peptide is not soluble in the mobile phase. Aggregation upon removal of the organic solvent.Modify the HPLC gradient to include a higher percentage of organic solvent (e.g., acetonitrile or methanol) in the initial conditions. Add a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve solubility. Collect fractions in a solvent that is known to dissolve the peptide.
The final lyophilized peptide is difficult to dissolve. The peptide has a high net hydrophobicity. Strong intermolecular aggregation.Start with a small amount of 100% DMSO to dissolve the peptide, and then slowly add the aqueous buffer of choice while vortexing.[5] If the peptide is acidic, try dissolving it in a basic buffer. If it is basic, an acidic buffer may work. For very persistent aggregation, dissolving the peptide in a solution containing a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea may be necessary.

Data Presentation

Solvent Formula Solvent Type Expected Solubility of this compound Notes
Dichloromethane (DCM)CH₂Cl₂Non-polar aproticSolubleOften used in Boc-based solid-phase peptide synthesis.[8]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar aproticSolubleA standard solvent for peptide synthesis.[4]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar aproticHighly SolubleOften a better solvent than DMF for aggregating sequences.[4]
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar aproticSlightly SolubleSolubility can be aided by gentle heating and sonication.[6]
WaterH₂OPolar proticSparingly SolubleThe hydrophobic protecting groups limit aqueous solubility.[6]
MethanolCH₃OHPolar proticSlightly SolubleOften used in combination with other solvents.

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Solubility

This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Centrifuge

  • Drying oven or vacuum desiccator

Procedure:

  • Add a pre-weighed excess amount of this compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Place the vial in a constant temperature bath on a magnetic stirrer and allow it to equilibrate for 24 hours to ensure saturation.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully transfer a known volume of the supernatant to a pre-weighed vial.

  • Evaporate the solvent from the supernatant vial in a drying oven or under vacuum until a constant weight is achieved.

  • Weigh the vial with the dried solute.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This protocol describes a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • This compound

  • HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • SPPS reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the swelled resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, the coupling step can be repeated.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start with This compound & Solvent weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate for 24h at constant temperature add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge transfer Transfer known volume of supernatant centrifuge->transfer evaporate Evaporate solvent transfer->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate

Caption: Workflow for the gravimetric determination of this compound solubility.

spss_coupling_workflow swell_resin Swell Peptide-Resin in DMF couple Add Activated Amino Acid to Resin and Agitate swell_resin->couple prepare_aa Prepare this compound Solution in DMF activate_aa Activate with HBTU/DIPEA prepare_aa->activate_aa activate_aa->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin with DMF monitor->wash Negative (Yellow) repeat Repeat Coupling monitor->repeat Positive (Blue) next_step Proceed to Next Deprotection/Coupling wash->next_step repeat->couple

References

Validation & Comparative

Confirming Z-Dap(Boc)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical checkpoint in peptide synthesis. This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the incorporation of N-α-benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-diaminopropionic acid (Z-Dap(Boc)-OH). We will explore detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, and compare their performance with alternative methods such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Approaches

Mass spectrometry is the cornerstone for verifying the molecular weight and sequence of synthetic peptides, providing direct evidence of this compound incorporation. The primary methods employed are LC-MS/MS and MALDI-TOF MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique is ideal for analyzing complex peptide mixtures and providing sequence information through fragmentation analysis.[1]

Expected Mass Shift: The incorporation of one this compound residue will increase the monoisotopic mass of the peptide by 338.1532 Da (C₁₆H₂₂N₂O₆).

Fragmentation Analysis: A key indicator of successful incorporation is the observation of characteristic fragmentation patterns in the MS/MS spectrum. For a peptide containing this compound, fragmentation (e.g., through collision-induced dissociation - CID) is expected to show:

  • Neutral loss of the Boc group: A prominent neutral loss of 100.05 Da (C₅H₈O₂) or 56.06 Da (isobutylene, C₄H₈) from the precursor ion is a hallmark of Boc-protected residues.[2][3]

  • Peptide backbone fragmentation: The remaining peptide backbone will fragment into characteristic b- and y-ions, allowing for sequence confirmation.[4] The mass of the b- and y-ions containing the this compound residue will be shifted accordingly.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of peptides. It is particularly useful for analyzing relatively pure samples.

Critical Consideration: Matrix Selection: The choice of matrix is crucial when analyzing peptides with acid-labile protecting groups like the Boc group. Acidic matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), can cause partial or complete cleavage of the Boc group in the MALDI source.[5] Therefore, using a neutral matrix like 2',4',6'-trihydroxyacetophenone (THAP) is recommended to preserve the integrity of the protected peptide.[5][6]

Alternative Confirmation Methods

While mass spectrometry is a powerful tool, other techniques can provide complementary or confirmatory evidence of this compound incorporation.

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[7] However, it requires a free N-terminal amino group.[7][8] Since the Z-group on this compound blocks the α-amino group, a deprotection step is mandatory before Edman sequencing can proceed.[5] This adds complexity and can lead to sample loss.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule in solution.[9] The incorporation of this compound can be confirmed by identifying the characteristic chemical shifts of the protons and carbons of the Boc and Z protecting groups.[10][11] For instance, the nine equivalent protons of the tert-butyl group of the Boc moiety typically appear as a sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum.[10]

Performance Comparison

Performance MetricLC-MS/MSMALDI-TOF MSEdman Degradation (with Deprotection)NMR Spectroscopy
Primary Information Molecular Weight & SequenceMolecular WeightN-terminal Sequence3D Structure & Functional Groups
Sample Requirement Low (pmol to fmol)Low (fmol to amol)Low to moderate (pmol)High (nmol to µmol)
Throughput HighHighLowLow
Confirmation of Protecting Groups Yes (via mass and fragmentation)Yes (via mass, matrix dependent)Indirect (requires removal)Yes (direct observation)
Key Advantage Sequence confirmation from complex mixturesRapid mass determination of pure samplesUnambiguous N-terminal sequencingDetailed structural information
Key Limitation Potential for in-source decay of protecting groupsMatrix choice is critical for protected peptidesRequires free N-terminus; extra deprotection stepLower sensitivity; complex data analysis

Experimental Protocols

LC-MS/MS Analysis of a Peptide Containing this compound

This protocol outlines a general method for the analysis of a purified peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.[3]
  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[3]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[2]
  • Mobile Phase A: 0.1% formic acid in water.[2]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
  • Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

4. Data Analysis:

  • Identify the precursor ion corresponding to the [M+H]⁺ and/or [M+2H]²⁺ of the peptide containing this compound.
  • Analyze the MS/MS spectrum for the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).
  • Assign the b- and y-ions to confirm the peptide sequence and the location of the this compound residue.

MALDI-TOF MS Analysis of a Peptide Containing this compound

This protocol is suitable for the analysis of a purified peptide.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of 2',4',6'-trihydroxyacetophenone (THAP) in acetonitrile.[6]
  • Sample Solution: Dissolve the peptide in a 50:50 acetonitrile:water solution to a concentration of approximately 10 pmol/µL.

2. Target Plate Spotting:

  • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
  • Spot 1 µL of the sample solution on top of the dried matrix spot.
  • Add another 1 µL of the matrix solution on top of the sample and allow the mixture to co-crystallize.

3. Mass Spectrometry:

  • Instrument Mode: Positive ion reflector mode.
  • Mass Range: An appropriate range to include the expected molecular weight of the peptide.
  • Calibration: Use a standard peptide mixture for external calibration.

4. Data Analysis:

  • Identify the peak corresponding to the [M+H]⁺ of the intact peptide containing this compound.
  • Look for any peaks that might correspond to the loss of the Boc group, which could indicate some in-source decay even with a neutral matrix.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_LC_MS LC-MS/MS Analysis cluster_MALDI_TOF MALDI-TOF MS Analysis lc_sample Peptide Sample lc_separation LC Separation (C18) lc_sample->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 lc_data Data Analysis ms2->lc_data maldi_sample Peptide + Neutral Matrix spotting Co-crystallization on Target Plate maldi_sample->spotting laser Laser Desorption/Ionization spotting->laser tof TOF Mass Analyzer laser->tof maldi_data Data Analysis tof->maldi_data

Figure 1. Experimental workflows for LC-MS/MS and MALDI-TOF MS analysis.

Alternative_Methods_Workflow cluster_Edman Edman Degradation cluster_NMR NMR Spectroscopy edman_start Z-Protected Peptide deprotection Z-Group Deprotection edman_start->deprotection free_n Peptide with Free N-Terminus deprotection->free_n edman_cycle Sequential Edman Cycles free_n->edman_cycle pth_analysis PTH-Amino Acid Identification edman_cycle->pth_analysis nmr_sample Peptide in Solution nmr_acq 1D/2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis nmr_confirm Identify Protecting Group Signals nmr_analysis->nmr_confirm

Figure 2. Logical workflows for Edman degradation and NMR spectroscopy.

Conclusion

Confirming the incorporation of this compound is a multi-faceted analytical challenge. LC-MS/MS stands out as the most comprehensive method, providing both molecular weight confirmation and sequence-level evidence through fragmentation analysis. MALDI-TOF MS offers a rapid alternative for mass confirmation, provided that a neutral matrix is used to prevent the loss of the Boc protecting group. Edman degradation and NMR spectroscopy serve as valuable orthogonal techniques. Edman degradation, although requiring an additional deprotection step, can provide unambiguous N-terminal sequence information, while NMR offers detailed structural confirmation of the incorporated residue and its protecting groups. The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample, the desired level of structural detail, and the available instrumentation.

References

A Comparative Guide to the Chiral Purity Analysis of Z-Dap(Boc)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of amino acid derivatives is a critical quality attribute in the synthesis of peptides and other chiral molecules. Z-Dap(Boc)-OH, a valuable building block, is no exception. Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, offering supporting experimental data and detailed protocols.

Performance Comparison of Chiral HPLC Methods

The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Here, we compare two common types of CSPs suitable for the analysis of N-protected amino acids like this compound: a macrocyclic glycopeptide-based column and a polysaccharide-based column.

Table 1: Illustrative Performance Data for Chiral HPLC Analysis of this compound

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-Based CSP
Chiral Stationary Phase CHIROBIOTIC™ TCHIRALPAK® IA
Separation Principle Inclusion, H-bonding, Dipole InteractionsComplexation, H-bonding, Steric Interactions
Mobile Phase Methanol/Water/Acetic Acid (70:30:0.1 v/v/v)Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Retention Time (L-enantiomer) ~ 8.5 min~ 10.2 min
Retention Time (D-enantiomer) ~ 10.1 min~ 12.5 min
Selectivity Factor (α) ~ 1.19~ 1.23
Resolution (Rs) > 1.5> 2.0
Elution Order L-enantiomer followed by D-enantiomerL-enantiomer followed by D-enantiomer

Disclaimer: The data presented in this table is illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific HPLC system, column batch, and experimental conditions.

Alternative Methodologies: A Brief Overview

While chiral HPLC is a robust and widely used technique, other methods can also be employed for determining the enantiomeric purity of this compound.

Table 2: Comparison of Alternative Chiral Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid mobile phase (e.g., CO2) and a chiral stationary phase.Faster analysis times, lower organic solvent consumption, often higher efficiency.[1]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on the differential migration of enantiomers in an electric field within a capillary, often with a chiral selector in the buffer.High separation efficiency, very low sample and reagent consumption.[][]Lower sensitivity for UV detection compared to HPLC, can be less robust.

Experimental Protocols

Sample Preparation

Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of the respective mobile phase to a final concentration of 1 mg/mL. If necessary, sonicate briefly to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection. A racemic standard of Z-DL-Dap(Boc)-OH should be prepared similarly to confirm the elution order and resolution.

Method 1: Macrocyclic Glycopeptide CSP
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Methanol/Water/Acetic Acid (70:30:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method 2: Polysaccharide-Based CSP
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 25 cm x 4.6 mm I.D., 5 µm particle size.

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow

The following diagrams illustrate the general workflow for chiral purity analysis by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity / Excess integrate->calculate

Caption: General workflow for chiral purity analysis of this compound by HPLC.

G start Start: Chiral Purity Analysis Required decision Select Analytical Method start->decision hplc Chiral HPLC sfc Chiral SFC ce Chiral CE decision->hplc Robust & Widely Available decision->sfc Faster Analysis & Greener decision->ce High Efficiency & Low Sample Volume

Caption: Decision tree for selecting a chiral analysis method.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Z-Dap(Boc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the unambiguous characterization of these molecules is of paramount importance. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides incorporating the orthogonally protected, non-canonical amino acid Z-Dap(Boc)-OH (N-α-benzyloxycarbonyl-N-β-tert-butoxycarbonyl-L-2,3-diaminopropionic acid).

The this compound moiety is a valuable building block in peptide chemistry, allowing for the selective elaboration of peptide chains at the α- or β-amino group. NMR spectroscopy is an indispensable tool for confirming the successful incorporation of this amino acid and for elucidating the structure of the resulting peptide. This guide presents a comparative analysis of NMR data, detailed experimental protocols, and a discussion of alternative characterization techniques.

Comparative Analysis of NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a representative dipeptide, Z-Dap(Boc)-Ala-OMe , in CDCl₃. These values are compiled from typical chemical shifts of the constituent amino acids and protecting groups and are intended to serve as a guide for spectral interpretation.

¹H NMR Data Comparison
Proton Assignment This compound Z-Dap(Boc)-Ala-OMe (Representative) Key Observations
Boc-(CH₃)₃ ~1.45 (s, 9H)~1.44 (s, 9H)The singlet for the nine Boc protons is highly characteristic and typically shows minimal change upon peptide bond formation.
Dap-β-CH₂ ~3.4-3.6 (m, 2H)~3.5-3.7 (m, 2H)These protons can be diastereotopic and may appear as complex multiplets. The chemical shift can be influenced by the neighboring amino acid.
Dap-α-CH ~4.3-4.5 (m, 1H)~4.5-4.7 (m, 1H)A downfield shift is typically observed upon formation of the peptide bond.
Z-CH₂ ~5.1 (s, 2H)~5.1 (s, 2H)The benzylic protons of the Z group appear as a sharp singlet.
Z-Ar-H ~7.3-7.4 (m, 5H)~7.3-7.4 (m, 5H)The aromatic protons of the Z group are readily identifiable.
Ala-α-CH -~4.4-4.6 (q, 1H)The quartet arises from coupling to the methyl protons.
Ala-β-CH₃ -~1.3-1.4 (d, 3H)The doublet is a characteristic signal for the alanine side chain.
OMe-CH₃ -~3.7 (s, 3H)The methyl ester protons appear as a singlet.
NH (Amide/Urethane) Variable~5.5-7.5 (br s)The chemical shifts of NH protons are highly dependent on solvent and concentration.
¹³C NMR Data Comparison
Carbon Assignment This compound Z-Dap(Boc)-Ala-OMe (Representative) Key Observations
Boc-C(CH₃)₃ ~28.3~28.3The methyl carbons of the Boc group are a reliable indicator of its presence.
Boc-C(CH₃)₃ ~80.0~80.2The quaternary carbon of the Boc group is also highly characteristic.
Boc-C=O ~156.0~156.2The carbonyl of the Boc urethane bond.
Dap-β-CH₂ ~42.0~41.5
Dap-α-CH ~55.0~53.0The α-carbon chemical shift is sensitive to the peptide sequence.
Dap-C=O ~174.0~171.0A significant upfield shift of the carboxyl/amide carbonyl is expected upon peptide bond formation.
Z-CH₂ ~67.0~67.2
Z-Ar-C ~128.0-136.0~128.0-136.0Aromatic carbons of the Z group.
Z-C=O ~156.5~156.8The carbonyl of the Z carbamate bond.
Ala-α-CH -~49.0
Ala-β-CH₃ -~18.0
Ala-C=O -~173.0
OMe-CH₃ -~52.5

Alternative Characterization Methods

While NMR provides detailed structural information, it is often used in conjunction with other analytical techniques for a comprehensive characterization of this compound containing peptides.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (via fragmentation).High sensitivity, requires minimal sample.Does not provide information on stereochemistry or conformational details.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Robust and reproducible, can be used for purification.Co-elution of impurities can occur, does not provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Quick and non-destructive.Provides limited structural detail compared to NMR.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Gradient:

  • A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.

Detection:

  • UV detection at 214 nm and 254 nm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Solid-Phase or Solution-Phase Peptide Synthesis hplc_purification HPLC Purification synthesis->hplc_purification Crude Peptide nmr 1H and 13C NMR hplc_purification->nmr Purified Peptide ms Mass Spectrometry hplc_purification->ms hplc_analysis Analytical HPLC hplc_purification->hplc_analysis

Caption: General experimental workflow for the synthesis and characterization of this compound containing peptides.

logical_relationship cluster_nmr NMR Spectroscopy cluster_other_techniques Complementary Techniques Peptide Z-Dap(Boc)-Peptide H1_NMR ¹H NMR (Proton Environment) Peptide->H1_NMR Provides C13_NMR ¹³C NMR (Carbon Skeleton) Peptide->C13_NMR Provides MS Mass Spectrometry (Molecular Weight) Peptide->MS Confirms HPLC HPLC (Purity) Peptide->HPLC Assesses

Caption: Logical relationship between the peptide and the information provided by different analytical techniques.

A Comparative Guide to Z-Dap(Boc)-OH and Fmoc-Dap(Boc)-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) is a key strategy in modern drug discovery, offering a versatile scaffold for creating peptides with enhanced biological activity and stability. The bifunctional nature of Dap, possessing both α- and β-amino groups, necessitates a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of two commonly used orthogonally protected Dap derivatives: Z-Dap(Boc)-OH and Fmoc-Dap(Boc)-OH, with a focus on their application in automated peptide synthesis.

Chemical Properties and Orthogonal Protection Strategies

The choice between this compound and Fmoc-Dap(Boc)-OH hinges on the desired orthogonal protection scheme, which dictates the conditions for selective deprotection of the α-amino group while the β-amino group (protected by Boc) and other side chains remain intact.[1]

  • Fmoc-Dap(Boc)-OH: This derivative employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butoxycarbonyl (Boc) group for the Nβ-side chain. This is the standard choice for Fmoc-based SPPS, the most common strategy in automated peptide synthesis.[2][] The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while the Boc group is stable to these conditions and is removed during the final acidic cleavage from the resin.[2][4]

  • This compound: In this derivative, the Nα-amino group is protected by the benzyloxycarbonyl (Z) group, which is labile to hydrogenolysis and strong acidic conditions.[5] The Nβ-amino group is protected by the acid-labile Boc group. The Z-group is generally not compatible with the iterative basic deprotection steps of standard Fmoc-SPPS. Its application in automated synthesis is less common and would typically be within a Boc-SPPS framework where the Z-group acts as a permanent protecting group removed during the final cleavage.

The core principle of orthogonality in this context is the ability to selectively remove one protecting group in the presence of others, allowing for controlled, stepwise peptide elongation and potential side-chain modifications.[1]

Performance in Automated Peptide Synthesis: A Comparative Overview

The suitability of this compound and Fmoc-Dap(Boc)-OH for automated peptide synthesis is primarily determined by the compatibility of their Nα-protecting groups with the chosen synthesis strategy.

FeatureThis compoundFmoc-Dap(Boc)-OH
Nα-Protecting Group Z (Benzyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nβ-Protecting Group Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Primary Synthesis Strategy Boc-SPPSFmoc-SPPS
Nα-Deprotection Conditions Catalytic Hydrogenation or strong acid (HF)Mild base (e.g., 20% piperidine in DMF)[2]
Orthogonality with Boc Yes (Z removed by hydrogenolysis, Boc by acid)Yes (Fmoc removed by base, Boc by acid)[2]
Compatibility with Automated SPPS Less common; requires specialized protocolsStandard and widely used
Potential Side Reactions Incomplete hydrogenolysis; catalyst poisoningPiperidine adduct formation (can be minimized)[6][7]; Diketopiperazine formation at the dipeptide stage[8]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH in Automated Fmoc-SPPS

This protocol outlines a standard cycle for the incorporation of Fmoc-Dap(Boc)-OH into a peptide sequence on an automated synthesizer.

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Rink Amide for C-terminal amides) in the reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[9]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for an initial 5-10 minutes.[1]

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for another 10-20 minutes to ensure complete Fmoc removal.[10]

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.[10]

3. Coupling of Fmoc-Dap(Boc)-OH:

  • In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and an additive such as HOBt (3 eq.) in DMF.[2]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation solution and allow it to pre-activate for 2-5 minutes.[2]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.[11]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[2]

5. Monitoring:

  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[10]

Protocol 2: Conceptual Use of this compound in Peptide Synthesis

The use of this compound in automated SPPS is not standard. It is more suited for solution-phase synthesis or potentially in a Boc-SPPS campaign where the Z-group is carried through to the final cleavage step.

1. Coupling in Boc-SPPS:

  • The coupling of this compound would follow a standard Boc-SPPS protocol. After swelling the resin, the N-terminal Boc group of the growing peptide chain is removed with an acid like trifluoroacetic acid (TFA).[6][10]

  • The resin is then neutralized, and the this compound is activated and coupled using standard coupling reagents.

2. Deprotection of the Z-group:

  • The Z-group is stable to the acidic conditions used for iterative Boc deprotection.

  • Final cleavage and deprotection of the Z-group would typically be achieved simultaneously with cleavage from the resin using strong acids like liquid hydrogen fluoride (HF) or through a separate step of catalytic hydrogenation (e.g., H₂/Pd-C) after cleavage if a TFA-labile linker is used.[5]

Potential Side Reactions and Mitigation

Fmoc-Dap(Boc)-OH:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[8] To mitigate this, one can use a dipeptide building block or choose a resin with higher steric hindrance around the linkage point.[7]

  • Piperidine Adducts: The dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts. Thorough washing after deprotection is crucial.[6]

This compound:

  • Incomplete Deprotection: Catalytic hydrogenation for Z-group removal can sometimes be incomplete, especially with peptides containing sulfur-containing residues which can poison the catalyst.

  • Side Reactions during Strong Acid Cleavage: The harsh conditions required for Z-group removal by strong acids can lead to side reactions with sensitive amino acids like tryptophan and methionine.[6] The use of scavengers in the cleavage cocktail is essential.

Visualizations

sp_s_workflow resin Peptide-Resin (Free N-terminus) coupling Coupling resin->coupling activation Activation of Fmoc-Dap(Boc)-OH (HBTU/DIPEA) activation->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: A single coupling cycle in Fmoc-SPPS for Fmoc-Dap(Boc)-OH.

orthogonal_protection Dap Fmoc-Dap(Boc)-OH Nα-Fmoc Nβ-Boc Fmoc_deprotection Base (Piperidine) Dap:f0->Fmoc_deprotection Boc_deprotection Acid (TFA) Dap:f1->Boc_deprotection Free_N_alpha Free Nα-amino group (for chain elongation) Fmoc_deprotection->Free_N_alpha Free_N_beta Free Nβ-amino group (for side-chain modification) Boc_deprotection->Free_N_beta

Caption: Orthogonal protection scheme of Fmoc-Dap(Boc)-OH.

z_dap_structure cluster_z_dap This compound cluster_protection Protection Scheme struct Z NH CH(COOH) CH₂ NH Boc Z Z-group (Nα) Labile to H₂/Pd Boc Boc-group (Nβ) Labile to Acid

Caption: Structure and protection scheme of this compound.

deprotection_comparison start Protected Dap Derivative fmoc_dap Fmoc-Dap(Boc)-OH start->fmoc_dap z_dap This compound start->z_dap fmoc_deprotection Base (e.g., Piperidine) fmoc_dap->fmoc_deprotection z_deprotection Hydrogenolysis (H₂/Pd-C) z_dap->z_deprotection free_amine Free Nα-Amine fmoc_deprotection->free_amine z_deprotection->free_amine

Caption: Comparison of Nα-deprotection for Fmoc and Z groups.

Conclusion

For automated peptide synthesis, Fmoc-Dap(Boc)-OH is the superior and standard choice. Its compatibility with the widely adopted Fmoc-SPPS chemistry, which relies on mild, iterative basic deprotection, ensures efficient and reliable synthesis.[][] The orthogonality with the acid-labile Boc group on the side chain is well-established and allows for straightforward incorporation and potential for subsequent on-resin side-chain modification.[10][13]

This compound , while a valid orthogonally protected amino acid, is not well-suited for standard automated SPPS protocols. The requirement for hydrogenolysis or strong acid to remove the Z-group makes it incompatible with the iterative nature of automated synthesis that relies on repeated, mild deprotection steps. Its use is more appropriate for solution-phase synthesis or specialized Boc-SPPS strategies where the Nα-protection is removed in the final step.

Researchers, scientists, and drug development professionals should select Fmoc-Dap(Boc)-OH for routine and complex peptide synthesis on automated platforms to ensure high-quality outcomes and process efficiency.

References

A Comparative Guide to Orthogonal Protection Strategies in Peptide Synthesis: Z/Boc vs. Fmoc/Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, high-yield peptides. The concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions, allows for the precise and sequential construction of complex peptide chains. This guide provides a comprehensive comparison of two orthogonal protection strategies: the less conventional Z/Boc strategy and the widely adopted Fmoc/Boc (more commonly known as Fmoc/tBu) strategy. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed choice of synthetic route.

The core of this comparison lies in the choice of the temporary protecting group for the α-amino group of the incoming amino acid and the permanent protecting groups for the amino acid side chains. In the strategies under consideration, the side chains are protected by Boc (tert-butyloxycarbonyl) or related tert-butyl (tBu) groups, which are acid-labile. The distinction arises from the Nα-protecting group: the benzyloxycarbonyl (Z or Cbz) group in the Z/Boc strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) group in the Fmoc/Boc strategy.

At a Glance: Key Differences Between Z/Boc and Fmoc/Boc Strategies

FeatureZ/Boc StrategyFmoc/Boc (Fmoc/tBu) Strategy
Nα-Protecting Group Z (Benzyloxycarbonyl, Cbz)Fmoc (9-Fluorenylmethyloxycarbonyl)
Nα-Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)[][2]
Side-Chain Protection Boc (tert-butyloxycarbonyl) and other acid-labile groupsBoc, tBu, Trt (acid-labile groups)[]
Final Cleavage Strong acid (e.g., TFA) to remove side-chain Boc groupsStrong acid (e.g., TFA) to cleave from resin and remove side-chain protecting groups simultaneously[]
Orthogonality High degree of orthogonalityTrue orthogonality[3]
Primary Application Historically significant in solution-phase synthesis; less common in SPPS[4]The dominant and preferred method for modern SPPS[5]
Key Advantages Z group is stable to a wide range of conditionsMilder Nα-deprotection conditions, compatibility with sensitive residues, amenability to automation[][5]
Key Disadvantages Hydrogenolysis is not well-suited for standard SPPS workflows; harsh acidic cleavage of Z can affect Boc groupsPotential for side reactions like diketopiperazine formation at the dipeptide stage[6]

Chemical Principles: A Tale of Two Orthogonalities

The foundation of a successful SPPS campaign is the selective removal of the temporary Nα-protecting group at each cycle without affecting the permanent side-chain protecting groups or the linkage to the solid support.

The Fmoc/Boc (Fmoc/tBu) Strategy: The Modern Workhorse

The Fmoc/Boc strategy is the cornerstone of modern solid-phase peptide synthesis due to its true orthogonality and milder reaction conditions.[][5] The Nα-Fmoc group is labile to a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while the Boc or other tert-butyl-based side-chain protecting groups are stable to these conditions.[][2] The final step of the synthesis involves treatment with a strong acid, such as trifluoroacetic acid (TFA), which concurrently cleaves the peptide from the resin and removes the side-chain protecting groups.[] This robust and versatile strategy is compatible with a wide array of amino acids, including those with sensitive post-translational modifications, and is highly amenable to automation.[5]

The Z/Boc Strategy: A Less-Traveled Path in SPPS

The Z-group, or benzyloxycarbonyl group, was historically pivotal in the development of peptide chemistry, primarily in solution-phase synthesis.[4][7] Its use as an Nα-protecting group in a solid-phase context with Boc-protected side chains presents a theoretically sound orthogonal system. The Z-group is stable to the acidic conditions required to remove Boc groups and can be cleaved under different conditions, most commonly catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst).[8][9]

However, the practical application of the Z/Boc strategy in a cyclical solid-phase workflow is challenging. Catalytic hydrogenolysis is not easily automated and can be inefficient on a solid support. Alternative methods for Z-group removal, such as strong acids like HBr in acetic acid, are harsh and can lead to the premature cleavage of Boc-protected side chains, thus compromising the orthogonality.[2] Consequently, the Z/Boc strategy has not been widely adopted for routine SPPS.

Performance and Side Reactions: A Comparative Analysis

While direct, side-by-side quantitative data for the same peptide synthesized using both Z/Boc and Fmoc/Boc SPPS strategies is scarce in the literature due to the limited use of the former in modern practice, a qualitative comparison can be made based on the known chemistry of the protecting groups.

Performance MetricZ/Boc StrategyFmoc/Boc (Fmoc/tBu) Strategy
Coupling Efficiency Potentially high, but can be sequence-dependent.Generally very high, often exceeding 99%.[5]
Crude Purity Likely to be lower for complex peptides due to challenges in achieving complete and clean Nα-deprotection at each cycle on a solid support.Typically high, though "difficult sequences" prone to aggregation can present challenges.[5]
Common Side Reactions - Incomplete deprotection of the Z-group. - Catalyst poisoning during hydrogenolysis if sulfur-containing amino acids are present. - Partial loss of Boc groups if harsh acidic conditions are used for Z-group removal.- Diketopiperazine formation: Cyclization of the N-terminal dipeptide after Fmoc removal. - Aspartimide formation: Particularly with Asp-Gly or Asp-Ser sequences, leading to side products. - Racemization: Can occur at the C-terminal amino acid during activation.

Experimental Protocols

Below are detailed, generalized protocols for the key steps in the more prevalent Fmoc/Boc (Fmoc/tBu) solid-phase peptide synthesis. A theoretical protocol for the Z/Boc strategy is also presented to illustrate the chemical steps involved, though it is not a standard or optimized procedure for routine SPPS.

Fmoc/Boc (Fmoc/tBu) Solid-Phase Peptide Synthesis Protocol

This protocol outlines the synthesis of a peptide on a Rink Amide resin, which upon cleavage with TFA yields a C-terminal amide.

  • Resin Swelling:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test). If the test is positive (indicating free amines), the coupling step may be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • React for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Theoretical Z/Boc Solid-Phase Peptide Synthesis Protocol

This protocol is a hypothetical illustration and is not a standard procedure.

  • Resin and First Amino Acid Attachment:

    • Start with a resin suitable for Boc chemistry (e.g., PAM resin).

    • Couple the first Z-protected, Boc-side-chain-protected amino acid to the resin.

  • Z-Group Deprotection (Hydrogenolysis):

    • Swell the peptide-resin in a suitable solvent (e.g., methanol, DMF).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Place the reaction vessel under a hydrogen atmosphere and agitate until deprotection is complete (monitoring would be required).

    • Remove the catalyst by filtration (a significant challenge in SPPS).

    • Wash the resin extensively.

  • Amino Acid Coupling:

    • Couple the next Z-protected, Boc-side-chain-protected amino acid using standard coupling reagents for Boc chemistry (e.g., DCC/HOBt or HBTU).

  • Repeat Cycle:

    • Repeat steps 2 and 3 for the entire peptide sequence.

  • Final Cleavage:

    • After the final coupling, treat the peptide-resin with a strong acid (e.g., TFA) to cleave the peptide from the resin and remove the Boc side-chain protecting groups. The N-terminal Z-group would remain if not removed in the final cycle.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these two strategies, the following diagrams are provided in the DOT language for Graphviz.

Z_Boc_Workflow cluster_cycle SPPS Cycle start_cycle Z-AA(Boc)-Resin deprotection Z-Group Deprotection (Hydrogenolysis) start_cycle->deprotection H₂, Pd/C washing1 Washing deprotection->washing1 coupling Couple next Z-AA(Boc)-OH washing1->coupling washing2 Washing coupling->washing2 washing2->start_cycle Repeat n-1 times final_cleavage Final Cleavage (TFA) washing2->final_cleavage crude_peptide crude_peptide final_cleavage->crude_peptide Crude Peptide

Caption: Theoretical workflow for Z/Boc solid-phase peptide synthesis.

Fmoc_Boc_Workflow cluster_cycle SPPS Cycle start_cycle Fmoc-AA(Boc)-Resin deprotection Fmoc-Group Deprotection (Piperidine/DMF) start_cycle->deprotection 20% Piperidine washing1 Washing deprotection->washing1 coupling Couple next Fmoc-AA(Boc)-OH washing1->coupling washing2 Washing coupling->washing2 washing2->start_cycle Repeat n-1 times final_deprotection Final Fmoc Deprotection washing2->final_deprotection final_cleavage Final Cleavage & Side-Chain Deprotection (TFA) final_deprotection->final_cleavage crude_peptide crude_peptide final_cleavage->crude_peptide Crude Peptide

Caption: Standard workflow for Fmoc/Boc solid-phase peptide synthesis.

Conclusion and Recommendations

The choice between the Z/Boc and Fmoc/Boc orthogonal protection strategies for solid-phase peptide synthesis is clear for most applications. The Fmoc/Boc (Fmoc/tBu) strategy is the overwhelmingly preferred method in modern peptide chemistry.[5] Its use of mild basic conditions for Nα-deprotection, true orthogonality, and high compatibility with automated synthesizers make it a robust, versatile, and efficient approach for the synthesis of a wide range of peptides.

The Z/Boc strategy, while theoretically orthogonal, presents significant practical challenges for solid-phase synthesis, primarily related to the deprotection of the Z-group. The conditions required for Z-group removal are generally not amenable to the cyclical and automated nature of modern SPPS. While the Z-group remains a valuable tool in solution-phase synthesis and for specific applications requiring its unique stability, it is not recommended for routine solid-phase peptide synthesis.

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical principles and practical considerations of both strategies is essential. However, for the vast majority of peptide synthesis projects, the Fmoc/Boc strategy offers a more reliable and efficient path to the desired target peptide.

References

The Strategic Synthesis of Modified Peptides: A Cost-Effectiveness Analysis of Z-Dap(Boc)-OH for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids is a critical tool for enhancing the therapeutic properties of peptides. L-2,3-diaminopropionic acid (Dap) is a key building block for creating cyclic or branched peptides, and for attaching payloads or labels. The choice of orthogonally protected Dap derivative is a crucial decision in large-scale synthesis, with significant implications for process efficiency, cost, and the final product's quality. This guide provides an objective comparison of Z-Dap(Boc)-OH and its primary alternatives, focusing on the factors that determine their cost-effectiveness in an industrial setting.

The strategic introduction of a Dap residue with orthogonal protection on its α- and β-amino groups allows for selective chemical modifications. This compound, with its acid-labile Boc group and hydrogenolysis-labile Z group, represents a classic approach. However, the landscape of peptide synthesis has evolved, with Fmoc-based chemistry often favored for its milder conditions. This comparison will delve into the practical and economic considerations of using this compound versus the more commonly used Fmoc-Dap(Boc)-OH and Boc-Dap(Fmoc)-OH in large-scale solid-phase peptide synthesis (SPPS).

At a Glance: Key Differences in Protecting Group Strategies

The fundamental difference between these building blocks lies in the deprotection chemistry of their α-amino protecting groups, which dictates the overall synthetic strategy.

FeatureThis compound Strategy (Boc-SPPS)Fmoc-Dap(Boc)-OH Strategy (Fmoc-SPPS)
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protection tert-Butoxycarbonyl (Boc) - Acid labiletert-Butoxycarbonyl (Boc) - Acid labile
Overall Strategy Typically part of a Boc-SPPS approachStandard Fmoc-SPPS

Cost-Effectiveness Comparison: A Multifaceted Analysis

The true cost-effectiveness of a synthetic strategy extends beyond the initial price of the amino acid derivative. It encompasses raw material costs, process efficiency, solvent and reagent consumption, waste disposal, and purification expenses.

Raw Material Costs

A direct comparison of bulk pricing for the orthogonally protected Dap derivatives reveals a competitive landscape. While prices fluctuate based on supplier and purity, a general trend can be observed.

CompoundPurityPrice (USD/kg) - Representative
This compound≥99.0% (TLC)~$2,200
Fmoc-Dap(Boc)-OH≥97.0% (HPLC)~$12,000 (based on 25g price)
Boc-Dap(Fmoc)-OH≥98.0% (HPLC)[1]~$28,760 (based on 25g price)

Note: The prices for Fmoc-Dap(Boc)-OH and Boc-Dap(Fmoc)-OH are extrapolated from smaller quantities and may be significantly lower for bulk purchases. However, this compound appears to be the most cost-effective option based on initial raw material cost. One supplier notes that Boc-protected amino acids are generally lower in cost.[2]

Process Efficiency and Considerations

The choice of protecting group strategy significantly impacts the overall efficiency of the synthesis process.

  • This compound (in Boc-SPPS): The Boc-SPPS strategy, in which this compound would be incorporated, involves repetitive treatment with strong acids (e.g., TFA) for N-terminal Boc deprotection.[2] This can be harsh on sensitive peptide sequences. The final cleavage from the resin often requires hazardous reagents like hydrogen fluoride (HF).[2] The removal of the Z group via catalytic hydrogenation adds an extra step that requires specialized equipment and may not be compatible with peptides containing sulfur or other reducible functional groups.

  • Fmoc-Dap(Boc)-OH (in Fmoc-SPPS): The Fmoc strategy has become the mainstream choice for large-scale peptide synthesis due to its milder reaction conditions.[2] The use of a mild base for Fmoc deprotection is compatible with a wider range of sensitive residues, often leading to higher crude purity.[2] This can significantly reduce the costs associated with downstream purification. The process is also more amenable to automation.[2]

Solvent and Reagent Consumption & Waste Generation

Solid-phase peptide synthesis is a solvent-intensive process, making solvent cost and disposal significant economic and environmental factors.[2]

  • Boc-SPPS: Typically utilizes solvents like dichloromethane (DCM), which are relatively inexpensive.[2] However, the repetitive use of strong acids and the final cleavage with hazardous materials contribute to significant and costly waste streams.

  • Fmoc-SPPS: Commonly employs more expensive polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2] There is a growing effort in the industry to replace these with "greener" and more sustainable alternatives to reduce environmental impact and disposal costs. While reagent costs for Fmoc-amino acids are generally higher, the overall process can be more efficient, potentially offsetting this initial investment.[2]

Experimental Protocols

Detailed experimental protocols are essential for a thorough comparison. The following outlines the key steps for the incorporation of this compound in a Boc-SPPS workflow and Fmoc-Dap(Boc)-OH in an Fmoc-SPPS workflow.

Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a solid support.

  • Resin Swelling: The resin is swelled in an appropriate solvent such as DCM.[2]

  • N-terminal Boc Deprotection: The resin-bound peptide is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.

  • Washing: The resin is thoroughly washed with DCM to remove residual TFA.[2]

  • Neutralization: The protonated N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA), in DCM.[2]

  • Washing: The resin is washed again with DCM to remove excess base.[2]

  • Coupling: this compound is pre-activated with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and added to the resin. The coupling reaction is monitored for completion.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Incorporation of Fmoc-Dap(Boc)-OH via Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Dap(Boc)-OH.

  • Resin Swelling: The resin is swelled in a solvent like DMF.

  • N-terminal Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-adduct.

  • Coupling: Fmoc-Dap(Boc)-OH is pre-activated with a coupling reagent (e.g., HATU or HCTU) and a base (e.g., DIEA) in DMF and added to the resin. The reaction is monitored for completion.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Logical Workflow for Cost-Effectiveness Analysis

The decision-making process for selecting the most cost-effective strategy can be visualized as a logical workflow.

CostEffectiveness cluster_Inputs Input Parameters cluster_Analysis Cost-Effectiveness Analysis cluster_Decision Decision Outcome Peptide_Sequence Peptide Sequence & Complexity Raw_Materials Raw Material Costs (Dap derivative, Solvents, Reagents) Peptide_Sequence->Raw_Materials Process_Efficiency Process Efficiency (Yield, Cycle Time, Side Reactions) Peptide_Sequence->Process_Efficiency Scale Production Scale (kg) Scale->Raw_Materials Operational_Costs Operational Costs (Labor, Equipment, Energy) Scale->Operational_Costs Purity_Req Required Purity Downstream_Costs Downstream Costs (Purification, Waste Disposal) Purity_Req->Downstream_Costs Optimal_Strategy Optimal Synthesis Strategy Raw_Materials->Optimal_Strategy Process_Efficiency->Optimal_Strategy Operational_Costs->Optimal_Strategy Downstream_Costs->Optimal_Strategy

Caption: Workflow for selecting the optimal synthesis strategy.

Signaling Pathway for Peptide Modification using Orthogonally Protected Dap

The incorporation of an orthogonally protected Dap residue opens up a signaling pathway for selective peptide modification.

PeptideModification cluster_Alpha_Deprotection α-Amine Deprotection cluster_Beta_Deprotection β-Amine Deprotection cluster_Modification Selective Modification Peptide_Resin Peptide-Resin with Z-Dap(Boc) Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Peptide_Resin->Hydrogenolysis Acidolysis Acidolysis (e.g., TFA) Peptide_Resin->Acidolysis Free_Alpha_Amine Free α-Amine Hydrogenolysis->Free_Alpha_Amine Free_Beta_Amine Free β-Amine Acidolysis->Free_Beta_Amine Peptide_Elongation Peptide Chain Elongation Free_Alpha_Amine->Peptide_Elongation Side_Chain_Mod Side-Chain Modification (Cyclization, Labeling, etc.) Free_Beta_Amine->Side_Chain_Mod

Caption: Selective modification pathways for a Dap-containing peptide.

Conclusion: A Strategic Choice Based on Total Cost of Ownership

While this compound presents a lower upfront raw material cost, a comprehensive cost-effectiveness analysis for large-scale synthesis often favors the Fmoc-Dap(Boc)-OH approach. The milder reaction conditions of the Fmoc strategy generally lead to higher crude peptide purity, which translates to significant savings in the costly and time-consuming downstream purification processes. Furthermore, the avoidance of hazardous reagents like HF in the final cleavage step reduces safety risks and waste disposal costs.

The optimal choice, however, is ultimately dependent on the specific peptide sequence, the scale of production, and the existing manufacturing infrastructure. For certain robust peptides where raw material cost is the primary driver, and the necessary equipment for hydrogenation and handling of strong acids is in place, the this compound strategy may still be a viable option. For most modern, large-scale peptide manufacturing, the improved process efficiency, higher purity, and enhanced safety profile of the Fmoc-based approach with Fmoc-Dap(Boc)-OH will likely result in a lower total cost of ownership. A thorough process evaluation, including pilot-scale synthesis, is crucial for making an informed and economically sound decision.

References

A Comparative Guide to Sequencing Peptides with Z-Dap(Boc)-OH: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise sequencing of peptides containing unnatural amino acids (UAAs) is critical for structural verification and understanding structure-activity relationships. The incorporation of residues like Z-Dap(Boc)-OH, a diaminopropionic acid derivative with orthogonal protecting groups, introduces significant analytical challenges. The N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyloxycarbonyl (Boc) group necessitate modifications to traditional sequencing workflows.

This guide provides an objective comparison of two primary sequencing methodologies—the classical Edman degradation and modern de novo mass spectrometry—for peptides containing this compound. We present a summary of their performance metrics, detailed experimental protocols, and workflow diagrams to help researchers select the most appropriate technique.

Methodology Comparison

The choice between Edman degradation and mass spectrometry hinges on the specific analytical requirements, such as the need for N-terminal confirmation, throughput, and tolerance for modifications.

Edman Degradation Sequencing

Edman degradation is a robust chemical method that sequentially cleaves and identifies amino acids from the N-terminus of a peptide.[1][2] This technique provides highly accurate and direct sequence information for the initial residues of a purified peptide without reliance on sequence databases.[3][4]

Challenges with this compound: The primary obstacle for sequencing a peptide with an N-terminal this compound is the Z-group, which blocks the α-amino group required for the initial reaction with the Edman reagent, phenyl isothiocyanate (PITC).[2][5] Therefore, direct sequencing is not possible. A preliminary deprotection step to remove the Z-group is mandatory.[6] Furthermore, the acid-labile Boc group on the Dap side chain is expected to be removed during the acidic cleavage cycles of the Edman process, which must be accounted for during data interpretation.[7][8]

De Novo Mass Spectrometry Sequencing

Mass spectrometry (MS)-based de novo sequencing has become a powerful alternative, determining a peptide's sequence directly from its fragmentation pattern.[9] In tandem MS (MS/MS), peptides are fragmented, and the resulting b- and y-ions are analyzed to deduce the sequence based on mass differences between adjacent fragments.[]

Advantages with this compound: This method is highly tolerant of N-terminal modifications and does not require a free amino group, allowing for the direct analysis of the intact, protected peptide.[6][9] The entire modified residue can be characterized by its unique mass, which is determined from the fragmentation spectrum. This makes MS particularly well-suited for novel peptides and those containing complex UAAs.[9]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of each method when applied to sequencing peptides containing this compound.

Performance MetricModified Edman DegradationDe Novo Mass SpectrometryRationale
N-Terminal Accessibility Requires free N-terminusNot requiredEdman chemistry targets the α-amino group; MS fragments the peptide backbone regardless of N-terminal status.[2][6]
Deprotection Step Mandatory (Z-group removal)Not requiredThe Z-group must be cleaved prior to the first Edman cycle, adding a process step and potential for sample loss.[6]
Throughput Low (one sample at a time)High (amenable to automation)Edman degradation is a sequential, time-intensive process, while LC-MS/MS allows for rapid analysis of multiple samples.[4][11]
Sequence Coverage Limited (typically 30-50 residues)Can cover the entire peptideEdman cycle efficiency decreases with length, whereas MS can fragment and sequence longer peptides.[4][12]
Sample Purity High purity requiredTolerant of simple mixturesContaminants can interfere with Edman data, while MS can often distinguish components in a mixture by mass.[1][5]
Data Interpretation Direct identification via HPLCComplex algorithmic analysisEdman yields a direct chromatogram for each residue; de novo MS requires sophisticated software to interpret fragment spectra.[][13]
Suitability for UAAs ChallengingExcellentMS identifies residues by mass, making it adaptable to any modification. Edman relies on chemical reactivity, which can be unpredictable for UAAs.[9]

Experimental Protocols

Modified Edman Degradation Protocol for a this compound Peptide

This protocol includes the essential preliminary step of removing the N-terminal Z-group via catalytic transfer hydrogenation.

1. Deprotection of the N-Terminal Z-Group:

  • Materials: this compound containing peptide, 10% Palladium on carbon (Pd/C), cyclohexene, ethanol, argon or nitrogen gas.

  • Procedure:

    • Dissolve the Z-protected peptide (10-100 picomoles) in a 2:1 solution of ethanol and cyclohexene.

    • Add 10% Pd/C catalyst (approximately 50% w/w of the peptide).

    • Purge the reaction vessel with an inert gas (argon or nitrogen).

    • Incubate the reaction at 60°C for 2 hours with gentle agitation.

    • Centrifuge the mixture to pellet the catalyst and carefully transfer the supernatant containing the deprotected peptide to a new tube.

    • Lyophilize the sample to dryness. The resulting peptide now has a free N-terminus.

2. Automated Edman Degradation:

  • Materials: Deprotected peptide, automated protein sequencer, PITC, trifluoroacetic acid (TFA), and other sequencer-specific reagents.

  • Procedure:

    • Reconstitute the dried, deprotected peptide in the appropriate starting solvent for the sequencer.

    • Apply the sample to the sequencer's reaction cartridge.

    • Initiate the automated Edman degradation program. The instrument will perform the following steps cyclically:

      • Coupling: Reaction of the N-terminal amino group with PITC under basic conditions.

      • Cleavage: Release of the derivatized N-terminal amino acid using anhydrous TFA.

      • Conversion: Transformation of the cleaved residue into a more stable phenylthiohydantoin (PTH)-amino acid derivative.

    • The PTH-amino acid from each cycle is automatically injected into an HPLC system for identification based on its retention time compared to known standards.

    • Note on Dap residue: The Boc group on the Dap side chain will be cleaved by TFA, resulting in a diaminopropionic acid residue. The corresponding PTH derivative may have a unique retention time that needs to be established with a standard if available.

De Novo Sequencing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the direct sequencing of the intact this compound containing peptide.

  • Materials: this compound containing peptide, LC-MS/MS system (e.g., Q-TOF or Orbitrap), solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Procedure:

    • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 pmol/µL.

    • Liquid Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) connected to the mass spectrometer. Elute the peptide using a gradient of increasing acetonitrile concentration.

    • Mass Spectrometry (MS1): As the peptide elutes, acquire full scan mass spectra to determine its precursor ion mass-to-charge ratio (m/z).

    • Tandem Mass Spectrometry (MS2): In a data-dependent acquisition mode, the mass spectrometer will automatically select the precursor ion of the peptide for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

    • Data Analysis:

      • Analyze the resulting MS/MS spectrum containing the fragment ions.

      • Use de novo sequencing software to reconstruct the peptide sequence by identifying series of b- and y-ions.

      • The mass difference between adjacent fragment ions will correspond to the mass of an amino acid residue. The mass of the N-terminal this compound residue will be calculated from the initial b-ions or the final y-ions.

Visualized Workflows

Edman_Degradation_Workflow cluster_prep Sample Preparation cluster_sequencing Automated Edman Sequencing start Peptide with N-terminal this compound deprotection Z-Group Deprotection (Catalytic Hydrogenation) start->deprotection coupling 1. Coupling (PITC) deprotection->coupling cleavage 2. Cleavage (TFA) coupling->cleavage Cycle 1 conversion 3. Conversion (Aqueous Acid) cleavage->conversion hplc 4. PTH-AA ID (HPLC) conversion->hplc hplc->coupling Repeat for Next Residue

Caption: Modified Edman degradation workflow for a Z-protected peptide.

MS_Sequencing_Workflow cluster_ms LC-MS/MS System lc LC Separation ms1 MS1 Scan (Precursor Ion m/z) lc->ms1 fragmentation Fragmentation (CID/HCD) ms1->fragmentation ms2 MS2 Scan (Fragment Ion m/z) fragmentation->ms2 analysis De Novo Sequence Reconstruction ms2->analysis start Intact Peptide with This compound start->lc

Caption: De novo mass spectrometry sequencing workflow.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful tools for peptide analysis, but for sequencing novel peptides containing complex unnatural amino acids like this compound, they serve different primary roles.

Mass spectrometry is the superior method for the initial and comprehensive characterization. Its high sensitivity, throughput, and tolerance for N-terminal modifications make it the most efficient and direct approach for determining the full sequence of a UAA-containing peptide.[9]

Edman degradation, following a necessary deprotection step, serves as an invaluable orthogonal method for the unambiguous validation of the N-terminal sequence. [1][9] In regulated environments, such as biopharmaceutical development, this high-precision confirmation of the N-terminus can be critical for quality control and regulatory documentation.[1]

For most modern research and drug development applications, a mass spectrometry-based strategy provides a more comprehensive and efficient solution. Edman degradation remains a useful, albeit more specialized, complementary technique for N-terminal validation.

References

A Comparative Guide to the Stability of Peptides Synthesized with Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of peptides synthesized using N-α-benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-diaminopropionic acid (Z-Dap(Boc)-OH). The incorporation of this non-proteinogenic amino acid is a key strategy for enhancing the metabolic stability of therapeutic peptides. This document outlines the synthetic rationale, presents comparative stability data against alternative peptide modifications, and provides detailed experimental protocols.

The therapeutic application of peptides is often hindered by their rapid degradation by proteases in vivo.[1] Introducing unnatural amino acids such as 2,3-diaminopropionic acid (Dap) can alter a peptide's susceptibility to enzymatic cleavage, thereby extending its half-life.[1] Furthermore, modification of the peptide's N-terminus is a well-established method to block exopeptidase activity. The benzyloxycarbonyl (Z) group, when retained on the N-terminus of a synthetic peptide, can provide enhanced stability against enzymatic degradation.

Synthetic Strategy: Incorporating this compound and Retaining the N-terminal Z-group

Peptides incorporating this compound are typically synthesized via solid-phase peptide synthesis (SPPS). The choice of protecting group strategy is crucial for the successful synthesis and retention of the N-terminal Z-group. While this compound can be used in Boc-SPPS, for the purpose of retaining the Z-group on the final peptide, Fmoc/tBu chemistry is often employed for the synthesis of the peptide backbone. The this compound is then coupled as the final amino acid.

The key to this strategy lies in the orthogonal nature of the Z and Boc protecting groups. The Boc group on the side chain of Dap is labile to trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[2] In contrast, the Z-group is stable to TFA and requires catalytic hydrogenation for removal.[3] This allows for the selective deprotection of the side chains and cleavage from the resin while leaving the N-terminal Z-group intact.

Comparative Stability Analysis

The stability of a peptide is a critical factor in its therapeutic efficacy. Here, we compare the stability of a model peptide containing an N-terminal Z-Dap moiety to peptides with alternative modifications. The data presented is a representative compilation based on established principles of peptide stability.

Table 1: In Vitro Stability of a Model Peptide and its Analogs in Human Serum

Peptide SequenceN-terminal ModificationHalf-life (t½) in Human Serum (hours)% Remaining after 8 hours
H-Gly-Dap-Phe-Leu-NH₂Free Amine0.8< 2%
Ac-Gly-Dap-Phe-Leu-NH₂Acetyl (Ac)645%
Z-Gly-Dap-Phe-Leu-NH₂ Benzyloxycarbonyl (Z) > 18 > 80%

Note: Data are representative and demonstrate the potential for enhanced stability. Actual results will vary depending on the specific peptide sequence.

The incorporation of the Dap residue itself contributes to proteolytic resistance by disrupting protease recognition sites.[1] However, the N-terminal modification plays a significant role in preventing degradation by exopeptidases. As shown in Table 1, the peptide with a free N-terminus is rapidly degraded. N-terminal acetylation significantly improves stability, a commonly observed phenomenon.[4] The peptide with the N-terminal Z-group exhibits the highest stability, attributable to the bulky and stable nature of the benzyloxycarbonyl group, which effectively shields the N-terminus from enzymatic attack.

Table 2: Proteolytic Stability of a Model Peptide and its Analogs against Trypsin

Peptide SequenceN-terminal ModificationCleavage SiteHalf-life (t½) with Trypsin (hours)
H-Lys-Gly-Dap-Phe-Leu-NH₂Free AmineAfter Lys0.5
Ac-Lys-Gly-Dap-Phe-Leu-NH₂Acetyl (Ac)After Lys0.5
Z-Lys-Gly-Dap-Phe-Leu-NH₂ Benzyloxycarbonyl (Z) After Lys 0.5

Note: Data are representative. Trypsin cleaves at the C-terminus of Lys and Arg residues.

Table 2 illustrates that for endopeptidase-mediated degradation, the N-terminal modification has a negligible effect when the cleavage site is internal to the peptide sequence. In this case, the stability is primarily determined by the susceptibility of the internal peptide bonds.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-Dap Containing Peptide

This protocol outlines the manual synthesis of a peptide with an N-terminal Z-Dap residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids with acid-labile side-chain protection

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Diisopropylethylamine (DIEA)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a standard coupling protocol with HBTU/DIEA in DMF.

  • Final Coupling with this compound: For the final coupling step, use this compound.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin thoroughly. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group on the Dap side chain. The N-terminal Z-group will remain intact.[3]

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the stability of a peptide in human serum.[1]

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Human serum

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Pre-warm an aliquot of human serum to 37°C.

  • Spike the serum with the test peptide to a final concentration of 100 µM.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Immediately add the aliquot to the quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_stability Stability Assay Resin Rink Amide Resin Elongation Peptide Chain Elongation Resin->Elongation Z_Dap_Coupling Couple this compound Elongation->Z_Dap_Coupling Cleavage TFA Cleavage & Deprotection Z_Dap_Coupling->Cleavage Crude_Peptide Crude Z-Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Z-Peptide Purification->Pure_Peptide Incubation Incubate Peptide in Serum (37°C) Pure_Peptide->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Quench with TCA/ACN Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation Analysis LC-MS Analysis Centrifugation->Analysis Data Calculate Half-life (t½) Analysis->Data

Experimental Workflow for Synthesis and Stability Testing.

stability_comparison cluster_modifications N-terminal Modifications cluster_stability Relative Stability Peptide Peptide Backbone Free_Amine Free Amine (H-) Acetylated Acetylated (Ac-) Z_Protected Z-Protected (Z-) Low Low Free_Amine->Low Medium Medium Acetylated->Medium High High Z_Protected->High

References

Analysis of Potential Side Products from Z-Dap(Boc)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. N-α-benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) is a key building block that offers a versatile platform for peptide modification due to its orthogonally protected amino groups.[1] The Z-group is typically removed by catalytic hydrogenation, while the Boc group is acid-labile, allowing for selective functionalization at either the α- or β-amino position.[1] However, like many reagents in complex multi-step syntheses, this compound can be susceptible to side reactions that lead to the formation of impurities, potentially compromising the yield, purity, and biological activity of the final peptide.

This guide provides a comprehensive analysis of the potential side products arising from the use of this compound in peptide synthesis. We present a comparative summary of these side products, detailed experimental protocols for their identification and quantification, and a visual representation of the reaction pathways to aid in troubleshooting and optimizing synthetic strategies.

Quantitative Comparison of Potential Side Products

The formation of side products during peptide synthesis is influenced by various factors, including the choice of coupling reagents, deprotection conditions, reaction temperature, and the specific peptide sequence. Below is a summary of the most common side products associated with the use of this compound.

Side Product/ReactionMechanism of FormationConditions Favoring FormationPrevention Strategies & Alternative Approaches
Racemization Formation of an oxazol-5(4H)-one intermediate during carboxyl group activation, leading to loss of stereochemical integrity at the α-carbon.[1]Use of strong activating agents, prolonged activation times, high temperatures, and basic conditions.Employ milder coupling reagents (e.g., HATU, HBTU), optimize reaction times and temperature, and use non-racemizing additives like HOBt.[2]
Tert-butylation The tert-butyl cation, generated during the acidic cleavage of the Boc group, can alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[2][3]Strong acidic conditions for Boc deprotection (e.g., neat TFA) in the presence of susceptible amino acid residues.Use of scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% water, 2.5% TIS).[2][3]
Lactam Formation Intramolecular cyclization between the side-chain amino group of Dap and an activated carboxyl group, particularly of an adjacent residue.[2]Basic conditions and prolonged exposure to coupling reagents.[2]Ensure complete and efficient protection of the Dap side-chain amino group throughout the synthesis.[2]
Branched Peptides Incomplete protection of the β-amino group of Dap allows it to react with activated amino acids during coupling steps.[2]Inadequate protection of the side-chain amine.Use of an orthogonal protecting group for the β-amino group that is stable under the conditions used for α-amino group deprotection and coupling.[2]
Piperidide Adducts In orthogonal strategies where Fmoc is used elsewhere in the peptide, piperidine used for Fmoc deprotection can react with the Dap side chain.[2]Use of piperidine for Fmoc deprotection in the presence of an unprotected or partially protected Dap side chain.Replace piperidine with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection.[2]

Experimental Protocols for Side Product Analysis

Accurate identification and quantification of potential side products are critical for ensuring the purity and quality of synthetic peptides. The following are standard protocols for the analysis of peptides containing this compound derivatives.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary technique for assessing the purity of synthetic peptides and separating the target peptide from impurities.[4][5]

  • Objective: To determine the purity of the crude and purified peptide and to identify the presence of side products.

  • Materials:

    • Peptide sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Formic Acid (FA)

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA (or 0.1% FA) in HPLC-grade water.[4][5]

      • Mobile Phase B: 0.1% TFA (or 0.1% FA) in HPLC-grade acetonitrile.[4][5]

      • Degas both mobile phases before use.

    • Sample Preparation:

      • Dissolve approximately 1 mg of the peptide sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.[5]

      • Filter the sample through a 0.22 µm syringe filter.[5]

    • Instrument Setup and Analysis:

      • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.[4]

      • Set the UV detector to monitor at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[4][5]

      • Inject 10-20 µL of the prepared sample.[4]

      • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.[4]

    • Data Analysis:

      • Integrate the peaks in the chromatogram.

      • Calculate the purity of the main peak as a percentage of the total peak area.

      • Side products will appear as separate peaks, often with different retention times from the main product.

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular identity of the target peptide and identifying side products by their mass.[5][6]

  • Objective: To verify the molecular weight of the synthesized peptide and to detect any unexpected masses corresponding to side products.

  • Procedure:

    • Sample Preparation: The sample can be analyzed directly by infusion into the mass spectrometer or, more commonly, by coupling the HPLC outflow to the MS detector (LC-MS).[5]

    • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

    • Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-2000 amu).[6]

    • Data Analysis:

      • Identify the molecular ion peaks of the target peptide (e.g., [M+H]⁺, [M+2H]²⁺).[5]

      • Search for masses corresponding to potential side products. For example, a tert-butylated product would have a mass increase of 56 Da.[6] The loss of the Boc group (100 Da) or isobutylene (56 Da) can also be observed in MS/MS fragmentation.[6]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information and can be used to confirm the incorporation of the Dap residue and to characterize impurities.[4][5]

  • Objective: To confirm the covalent structure of the peptide and to identify the chemical environment of specific protons and carbons, which can help in identifying side products.

  • Procedure:

    • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4]

    • Data Acquisition:

      • Acquire a 1D ¹H NMR spectrum.

      • Acquire a 1D ¹³C NMR spectrum.

    • Data Analysis:

      • In the ¹H NMR spectrum, the nine protons of the Boc group's tert-butyl moiety typically appear as a characteristic singlet at approximately 1.4 ppm.[5]

      • In the ¹³C NMR spectrum, the quaternary carbon and the three methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively.[5]

      • The presence and integration of these signals confirm the integrity of the Boc group on the Dap side chain. The absence or alteration of these signals could indicate a side reaction.

Visualizing Reaction and Side-Reaction Pathways

The following diagram illustrates the intended reaction pathway for the incorporation of this compound in peptide synthesis and highlights the points at which common side reactions can occur.

Peptide_Synthesis_Side_Reactions start This compound activated Activated this compound start->activated Coupling Reagent peptide Peptide Chain (Z-Dap(Boc) incorporated) activated->peptide Coupling to N-terminus racemized Racemized Product activated->racemized Oxazolone Formation branched Branched Peptide activated->branched Incomplete Side-Chain Protection deprotection Boc Deprotection (TFA) peptide->deprotection lactam Lactam Formation peptide->lactam Intramolecular Cyclization final_peptide Final Peptide deprotection->final_peptide Further Cycles & Cleavage tert_butylated Tert-butylated Peptide deprotection->tert_butylated Reaction with t-butyl cation

Caption: this compound reaction pathway and potential side products.

By understanding the potential side reactions associated with this compound and employing the appropriate analytical techniques, researchers can optimize their peptide synthesis protocols to maximize the yield and purity of their target molecules, thereby accelerating the development of novel peptide-based therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the meticulous management and disposal of chemical reagents like Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, or Z-Dap(Boc)-OH, is a cornerstone of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides a comprehensive, step-by-step procedure for the responsible disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Based on available safety information, this compound is a combustible solid and requires careful handling.

Table 1: Recommended Personal Protective Equipment (PPE) and Safety Measures

CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or glasses with side shields.To protect eyes from potential dust particles.
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially if dust generation is likely.To avoid inhalation of fine particles.
Body Protection A standard laboratory coat should be worn.To protect personal clothing from contamination.
General Hygiene Always work in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and ensure good laboratory practice.

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service. This chemical should never be disposed of in the general trash or poured down the drain. Treat all waste containing this compound as hazardous chemical waste.

1. Waste Identification and Segregation:

  • All unused or excess this compound, as well as any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), must be classified as chemical waste.

  • Segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.

2. Containerization:

  • Solid Waste: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, sealed, and appropriately labeled container that is compatible with the solvent used.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound" or "Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid".

  • Indicate the approximate quantity of the waste.

  • If in solution, list all solvents and their approximate concentrations.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • This area should be away from incompatible materials and sources of ignition.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste disposal service with accurate and complete information about the composition of the waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE. Avoid breathing dust or vapors.[1]

  • Containment and Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.

  • Disposal of Spill Debris: Collect the contained material and place it into a labeled hazardous waste container for disposal.[1]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Initiate Disposal of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Unused reagent, contaminated consumables) identify->solid Solid liquid Liquid Waste (Solutions containing this compound) identify->liquid Liquid container_solid Place in Labeled, Leak-Proof Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid->container_liquid label Label Container with: - Full Chemical Name - 'Hazardous Waste' - Any Solvents container_solid->label container_liquid->label store Store Sealed Container in Designated Chemical Waste Area label->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact end Proper Disposal Complete contact->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling and Disposal of Z-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Z-Dap(Boc)-OH is a combustible solid in powder form. Therefore, it is crucial to handle it with care to mitigate risks of ignition and exposure. The following personal protective equipment (PPE) is recommended.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields.[1]To prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially if dust is generated. In cases where exposure limits may be exceeded, a full-face respirator should be used.[1]To avoid inhalation of dust which may cause respiratory tract irritation.
Body Protection Laboratory coat. For significant handling, fire/flame resistant and impervious clothing may be considered.[1]To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

Operational Plan: Step-by-Step Handling Procedure

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Pre-Operational Checks:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Confirm all necessary PPE is available and in good condition.

  • Have appropriate spill cleanup materials readily available.

Handling Procedure:

  • Carefully open the container to avoid generating dust.

  • Use a spatula to weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.

  • If preparing a solution, slowly add the powder to the solvent to prevent splashing.

  • Once handling is complete, securely close the container.

Post-Handling:

  • Clean the work surface and any equipment used.

  • Dispose of any contaminated disposables (e.g., weighing paper, gloves) as hazardous waste.

  • Wash hands thoroughly with soap and water.

Emergency Procedures: First Aid Measures

In the event of an exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Seek medical attention.

Disposal Plan

The recommended method for the disposal of this compound and any associated contaminated materials is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.

Waste Collection and Segregation:

  • Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Labeling: The waste container label should include the full chemical name, "this compound," and any relevant institutional tracking numbers. Clearly indicate that it is chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Storage and Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.

  • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.

Visualizing the Safe Handling Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the proper handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。